molecular formula C20H17F2N3O3 B8175979 (R)-M8891

(R)-M8891

Cat. No.: B8175979
M. Wt: 385.4 g/mol
InChI Key: WVGGJQVCOTYFPV-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-M8891 is a useful research compound. Its molecular formula is C20H17F2N3O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGGJQVCOTYFPV-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-M8891: A Technical Guide to its Mechanism of Action as a MetAP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (R)-M8891, a potent and selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, cellular effects, and preclinical anti-tumor activity of this compound. This guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an orally active, reversible, and brain-penetrant small molecule that potently and selectively inhibits Methionine Aminopeptidase-2 (MetAP-2).[1][2][3][4] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation and function.[5] The inhibition of MetAP-2 by this compound disrupts this essential cellular process, leading to the accumulation of unprocessed proteins.[2] One such substrate, methionylated elongation factor 1-alpha (Met-EF1a), serves as a reliable pharmacodynamic biomarker for target engagement.[6][7]

The primary anti-cancer effects of this compound are attributed to its potent antiangiogenic and direct antitumoral activities.[1][3] By inhibiting MetAP-2 in endothelial cells, this compound suppresses their proliferation and the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.[4] Furthermore, this compound exerts direct inhibitory effects on the growth of various tumor cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and activity of this compound.

Table 1: In Vitro Potency and Selectivity

ParameterSpeciesValueNotes
IC50 (MetAP-2) Human54 nM[1][3][4]
Ki (MetAP-2) Human4.33 nM[1][3][4]
IC50 (MetAP-1) Human>10 µM[1][4]Demonstrates high selectivity for MetAP-2 over MetAP-1.
IC50 (HUVEC Proliferation) Human20 nM[1]Human Umbilical Vein Endothelial Cells.

Table 2: In Vivo Efficacy

Animal ModelDosingOutcome
Xenograft Model 20 mg/kg, p.o., once daily for 14 daysStrong tumor growth inhibition.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound Action

M8891_Mechanism cluster_drug Drug Action cluster_target Molecular Target cluster_cellular Cellular Process cluster_downstream Downstream Effects M8891 This compound MetAP2 MetAP-2 M8891->MetAP2 Inhibits ProteinMaturation N-terminal Methionine Excision MetAP2->ProteinMaturation Catalyzes EndothelialProlif Endothelial Cell Proliferation MetAP2->EndothelialProlif Promotes TumorProlif Tumor Cell Proliferation MetAP2->TumorProlif Promotes MatureProtein Mature Protein (functional) ProteinMaturation->MatureProtein NascentProtein Nascent Protein (with N-Met) NascentProtein->ProteinMaturation Angiogenesis Angiogenesis EndothelialProlif->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth TumorProlif->TumorGrowth

Caption: Mechanism of action of this compound targeting MetAP-2.

Experimental Workflow for HUVEC Proliferation Assay

HUVEC_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Seed Seed HUVECs in 96-well plate Adhere Allow cells to adhere (6-8 hours) Seed->Adhere Treat Add serial dilutions of this compound Adhere->Treat Incubate Incubate for 72 hours at 37°C Treat->Incubate Read Measure cell proliferation (e.g., CyQUANT assay) Incubate->Read Analyze Calculate IC50 value Read->Analyze

Caption: Workflow for the HUVEC proliferation assay.

Experimental Workflow for In Vivo Matrigel Plug Angiogenesis Assay

Matrigel_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis PrepMatrigel Prepare Matrigel with VEGF and bFGF Inject Subcutaneously inject Matrigel plug into mice PrepMatrigel->Inject Treat Administer this compound (e.g., 20 mg/kg, p.o., daily) Inject->Treat Incubate Treatment for 14 days Treat->Incubate Excise Excise Matrigel plug Incubate->Excise Quantify Quantify angiogenesis (e.g., hemoglobin content) Excise->Quantify

Caption: Workflow for the in vivo Matrigel plug assay.

Experimental Protocols

Biochemical MetAP-2 Inhibition Assay

This assay determines the in vitro potency of this compound against recombinant human MetAP-2.

  • Enzyme: Recombinant human MetAP-2.

  • Substrate: A fluorogenic MetAP-2 substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Ala-Gly-Met-Pro-Lys(2,4-dinitrophenyl)-OH).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 0.01% Tween-20.

  • Procedure:

    • This compound is serially diluted in DMSO and then further diluted in assay buffer.

    • MetAP-2 enzyme is added to the wells of a microplate containing the diluted compound or DMSO control and pre-incubated for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence is monitored kinetically using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

    • IC50 values are calculated from the dose-response curves by non-linear regression analysis.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Media: Endothelial Cell Growth Medium supplemented with appropriate growth factors.

  • Procedure:

    • HUVECs are seeded into 96-well plates and allowed to adhere for 6-8 hours.

    • The cells are then treated with serial dilutions of this compound or vehicle control (DMSO).

    • After a 72-hour incubation period at 37°C, cell proliferation is quantified using a suitable method, such as the CyQUANT® Direct Cell Proliferation Assay, which measures cellular DNA content.

    • IC50 values are determined from the resulting dose-response curves.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo model evaluates the antiangiogenic activity of this compound.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Reagents: Matrigel mixed with pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).

  • Procedure:

    • Mice are subcutaneously injected with Matrigel containing pro-angiogenic factors.

    • The animals are then treated with this compound (e.g., 20 mg/kg, orally, once daily) or a vehicle control for a specified period (e.g., 14 days).

    • At the end of the treatment period, the Matrigel plugs are excised.

    • Angiogenesis is quantified by measuring the hemoglobin content within the plugs using a colorimetric assay (e.g., Drabkin's reagent), which serves as an indicator of blood vessel formation.

Genome-Wide CRISPR/Cas9 Screen for Resistance/Sensitivity

This high-throughput screening method identifies genes that, when knocked out, confer resistance or sensitivity to this compound.

  • Cell Lines: Cancer cell lines of interest.

  • Library: A genome-scale lentiviral sgRNA library.

  • Procedure:

    • Cas9-expressing cancer cells are transduced with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.

    • The transduced cell population is then split and cultured in the presence of either this compound (at a concentration that inhibits proliferation, e.g., IC80 for resistance screening) or vehicle control.

    • Genomic DNA is harvested from the cell populations at an early time point (baseline) and after a period of drug selection.

    • The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.

    • Computational analysis is performed to identify sgRNAs that are significantly enriched (indicating resistance) or depleted (indicating sensitivity) in the drug-treated population compared to the control. Genes targeted by multiple enriched or depleted sgRNAs are considered hits.

Western Blot for Met-EF1a Accumulation

This assay is used to confirm the target engagement of this compound in cells or tissues by detecting the accumulation of its unprocessed substrate, Met-EF1a.

  • Samples: Cell lysates or tumor homogenates from this compound-treated and untreated samples.

  • Primary Antibody: A specific antibody that recognizes the N-terminal methionine-containing form of EF1a (Met-EF1a).

  • Procedure:

    • Protein is extracted from the samples, and the concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked and then incubated with the primary antibody against Met-EF1a.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

References

(R)-M8891: A Potent and Selective MetAP-2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

(R)-M8891 is an orally active, reversible, and selective small-molecule inhibitor of methionine aminopeptidase 2 (MetAP-2) that has demonstrated significant anti-angiogenic and anti-tumoral activity in preclinical studies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the key experimental data supporting its development as a potential cancer therapeutic. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation.[1] There are two main types in mammalian cells, MetAP-1 and MetAP-2. MetAP-2 has been identified as a key regulator of endothelial cell proliferation and, consequently, a promising target for anti-angiogenic therapies in cancer.[2][3]

This compound is a structurally novel compound that potently and selectively inhibits MetAP-2.[1][2] Unlike earlier generations of MetAP-2 inhibitors, such as the fumagillin derivative TNP-470, this compound is a reversible inhibitor with a more favorable pharmacokinetic profile, making it a promising candidate for clinical development.[4]

Mechanism of Action

This compound exerts its anti-tumoral effects through the inhibition of MetAP-2, which leads to a cascade of downstream events affecting both endothelial and tumor cells. The primary mechanism involves the disruption of N-terminal methionine excision from a subset of proteins crucial for cell proliferation and survival.

One of the key substrates of MetAP-2 is the translation elongation factor 1-alpha-1 (EF1a-1).[1][2] Inhibition of MetAP-2 by this compound leads to the accumulation of the unprocessed, methionylated form of EF1a-1 (Met-EF1a-1), which serves as a robust pharmacodynamic biomarker for target engagement.[2] The disruption of normal protein maturation ultimately leads to the inhibition of cell proliferation.

Furthermore, the anti-proliferative effect of MetAP-2 inhibition has been linked to the activation of the tumor suppressor p53 and its downstream effector, p21.[2] This activation can lead to cell cycle arrest in the G1 phase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

AssayTarget/Cell LineIC50 (nM)Ki (nM)Reference
Biochemical MetAP-2 AssayHuman MetAP-2524.33[2][5]
Biochemical MetAP-2 AssayMurine MetAP-232-[2]
Biochemical MetAP-1 AssayHuman MetAP-1>10,000-[5]
HUVEC Proliferation AssayHUVEC20-[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelTreatmentDosageOutcomeReference
Caki-1 RCC Cell Line XenograftThis compound Monotherapy10, 25, 50 mg/kg twice dailyDose-dependent tumor growth inhibition[2]
Patient-Derived Xenograft (RCC)This compound Monotherapy100 mg/kg dailyRobust tumor growth inhibition[6]
Patient-Derived Xenograft (RCC)This compound + Cabozantinib100 mg/kg daily + 10 mg/kg dailyTumor stasis and regression[6]

Experimental Protocols

Biochemical MetAP-2 Assay

This assay measures the enzymatic activity of MetAP-2 and its inhibition by this compound.

Materials:

  • Human recombinant MetAP-2 (h-MetAP2)

  • Methionine-Alanine-Serine (MAS) tripeptide substrate

  • Peroxidase (POD)

  • Amino acid oxidase (AAO)

  • Dianisidine

  • HEPES buffer (100 mmol/L, pH 7)

  • NaCl (50 mmol/L)

  • MnCl2 (50 µmol/L)

  • This compound

Procedure:

  • The enzyme reaction is conducted in a total volume of 50 μL.[1]

  • The reaction mixture contains 100 mmol/L HEPES pH 7, 50 mmol/L NaCl, 50 μmol/L MnCl2, 140 nmol/L h-MetAP2, 1U POD, 0.02U AAO, and 0.6 mmol/L dianisidine.[1]

  • A preincubation of the constituents is performed for 15 minutes at 25°C.[1]

  • The reaction is initiated by the addition of 0.5 mmol/L MAS peptide.[1]

  • The absorbance at 450 nm is measured immediately after substrate addition and again after 45 minutes using an Envision plate reader.[1]

  • The inhibitory effect of this compound is determined by including various concentrations of the compound in the reaction mixture.

HUVEC Proliferation Assay

This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • 96-well plates

  • Reagent for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

  • HUVECs are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well.[7][8]

  • Cells are allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

  • Cells are incubated for a defined period (e.g., 72 hours).

  • Cell proliferation is assessed by measuring cell viability using a commercially available assay according to the manufacturer's instructions.

CRISPR Genome-Wide Screen

This screen was performed to identify genes that, when knocked out, confer resistance or sensitivity to this compound.

Methodology:

  • A genome-wide CRISPR knockout screen was conducted in various cancer cell lines.[2]

  • Cells were transduced with a lentiviral library of single-guide RNAs (sgRNAs) targeting all protein-coding genes.[9]

  • The transduced cell population was then treated with either this compound or a vehicle control.[10]

  • Genomic DNA was isolated from surviving cells, and the sgRNA sequences were amplified and quantified by high-throughput sequencing.[9]

  • Genes whose sgRNAs were enriched in the this compound-treated population were identified as resistance genes, while those that were depleted were considered sensitivity genes.[10]

Key Findings:

  • The tumor suppressor p53 was identified as a key determinant of sensitivity to MetAP-2 inhibition.[2]

  • MetAP1 and MetAP2 were identified as sensitizing genes, confirming the on-target activity of the inhibitor.[2]

In Vivo Xenograft Studies

These studies evaluated the anti-tumor efficacy of this compound in mouse models.

Cell Line-Derived Xenograft (CDX) Model:

  • Human Caki-1 renal cell carcinoma cells were subcutaneously inoculated into the flank of immunodeficient mice.[2]

  • Once tumors reached a volume of 100–150 mm³, the mice were randomized into treatment groups.[2]

  • This compound was administered orally at various doses.[2]

  • Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[2]

Patient-Derived Xenograft (PDX) Model:

  • Tumor fragments from patients with renal cell carcinoma were subcutaneously implanted into immunodeficient mice.[2]

  • Once tumors were established, mice were randomized into treatment groups.

  • This compound was administered orally as a monotherapy or in combination with other anti-cancer agents.[6]

  • Tumor growth was monitored to evaluate the therapeutic response.[6]

Signaling Pathways and Experimental Workflows

MetAP2_Inhibition_Pathway M8891 This compound MetAP2 MetAP-2 M8891->MetAP2 inhibits N_terminal_methionine N-terminal Methionine Excision MetAP2->N_terminal_methionine catalyzes p53 p53 Activation MetAP2->p53 inhibition leads to Protein_maturation Protein Maturation N_terminal_methionine->Protein_maturation Cell_proliferation Endothelial & Tumor Cell Proliferation Protein_maturation->Cell_proliferation promotes p21 p21 Expression p53->p21 Cell_cycle_arrest G1 Cell Cycle Arrest p21->Cell_cycle_arrest Cell_cycle_arrest->Cell_proliferation Angiogenesis Angiogenesis Cell_proliferation->Angiogenesis Tumor_growth Tumor Growth Angiogenesis->Tumor_growth

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (MetAP-2 Inhibition) Cellular Cell-Based Assays (HUVEC Proliferation) Biochemical->Cellular Confirms Cellular Activity CRISPR CRISPR Screen (Resistance/Sensitivity) Cellular->CRISPR Identifies Genetic Modifiers CDX Cell Line-Derived Xenografts (CDX) Cellular->CDX Guides In Vivo Studies PDX Patient-Derived Xenografts (PDX) CDX->PDX Validates in Relevant Models

Caption: Preclinical evaluation workflow for this compound.

References

(R)-M8891: A Comprehensive Technical Guide on Stereochemistry and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M8891 is a potent, selective, orally bioavailable, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] This enzyme plays a critical role in the maturation of proteins and is essential for the growth and proliferation of endothelial cells, a key process in angiogenesis.[1][3] By inhibiting MetAP2, this compound demonstrates both antiangiogenic and antitumoral activities.[4][5] The stereochemical configuration of M8891 is crucial for its potent activity, with the (R)-enantiomer being significantly more active than its corresponding (S)-enantiomer. This document provides an in-depth technical overview of the stereochemistry, mechanism of action, quantitative activity, and relevant experimental methodologies for this compound.

Stereochemistry and Structure-Activity Relationship

M8891 possesses a chiral center within its cyclic tartronic diamide scaffold.[6][7] The biological activity of this molecule is highly dependent on its stereochemistry. The (R)-enantiomer, designated as M8891, is the active form, also known as the eutomer.[7] Its counterpart, the (S)-enantiomer, is referred to as MSC2492281 and serves as the less active distomer.[7] The profound difference in inhibitory activity between these two enantiomers underscores the specific and critical interactions of the (R)-configuration with the active site of the MetAP2 enzyme.[8]

Quantitative Biological Activity

The inhibitory potency of this compound and its less active enantiomer has been quantified in various biochemical and cellular assays. The following table summarizes the key quantitative data, highlighting the stereoselectivity of MetAP2 inhibition.

CompoundTarget/AssayIC50KiReference
This compound Human MetAP252 nM4.33 nM[4][7]
Murine MetAP232 nM-[8]
Human MetAP1>10 µM-[4][5]
HUVEC Proliferation20 nM-[4][8]
(S)-MSC2492281 Human MetAP2~7.8 µM (150-fold less active)-[8]
HUVEC Proliferation~15 µM (750-fold less active)-[8]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of MetAP2.[3] MetAP2 is a metallopeptidase responsible for cleaving the N-terminal methionine from newly synthesized proteins.[3] This process is a vital step in protein maturation and function. In endothelial cells, the inhibition of MetAP2 disrupts protein synthesis, leading to a reduction in cell proliferation and, consequently, the inhibition of angiogenesis—the formation of new blood vessels.[3][9] Tumors rely on angiogenesis for growth and metastasis, making MetAP2 an attractive target for cancer therapy.[3]

A key substrate of MetAP2, the translation elongation factor 1-alpha-1 (EF1a-1), has been identified as a pharmacodynamic biomarker for monitoring the target engagement of this compound.[7][10] Inhibition of MetAP2 leads to the accumulation of the unprocessed, methionylated form of EF1a-1, which can be detected in both in vitro and in vivo settings.[10] Furthermore, the antitumor activity of MetAP2 inhibition has been linked to the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest in the G1 phase and subsequent inhibition of cell proliferation.[8]

M8891_Mechanism_of_Action cluster_0 Cellular Processes M8891 This compound MetAP2 MetAP2 M8891->MetAP2 inhibits Mature_Protein Mature Protein MetAP2->Mature_Protein cleaves Met from EF1a1_processed EF1a-1 (processed) MetAP2->EF1a1_processed processes p53 p53 activation MetAP2->p53 inhibition leads to Nascent_Protein Nascent Protein (with N-terminal Met) Nascent_Protein->MetAP2 EF1a1_unprocessed Met-EF1a-1 (unprocessed) EF1a1_unprocessed->MetAP2 p21 p21 expression p53->p21 induces Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest promotes Proliferation Endothelial & Tumor Cell Proliferation Cell_Cycle_Arrest->Proliferation inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis drives Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth supports

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Biochemical MetAP1/2 Assay

This assay is designed to determine the in vitro inhibitory activity of compounds against methionine aminopeptidases.

  • Enzyme Reaction: The assay is conducted in a 100 mmol/L HEPES buffer at pH 7.5.[7]

  • Substrate: A synthetic peptide substrate is used.

  • Detection: The enzymatic reaction releases a product that can be detected, often through a colorimetric or fluorescent signal.

  • Procedure:

    • Varying concentrations of the test compound (e.g., this compound) are pre-incubated with the MetAP1 or MetAP2 enzyme.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the signal from the product is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

HUVEC Proliferation Assay

This cellular assay assesses the antiproliferative activity of compounds on human umbilical vein endothelial cells (HUVECs), a key model for angiogenesis.

  • Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.

  • Procedure:

    • HUVECs are seeded in 96-well plates and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

    • Cells are incubated for a period of 48 to 72 hours.

    • Cell proliferation is quantified using a suitable method, such as a BrdU incorporation assay or a tetrazolium-based colorimetric assay (e.g., MTT, WST-1).

    • IC50 values are determined by analyzing the concentration-response curve.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo model evaluates the antiangiogenic potential of a compound.

  • Animal Model: Transgenic VEGFR2-luciferase mice are often used, where luciferase expression is driven by the VEGFR2 promoter, a marker for angiogenesis.[7][8]

  • Procedure:

    • Mice are subcutaneously injected with Matrigel, a basement membrane matrix that supports new blood vessel formation.

    • The test compound (e.g., this compound) or a vehicle control is administered to the mice, typically via oral gavage.

    • After a defined treatment period, the Matrigel plugs are excised, or in the case of VEGFR2-luc mice, angiogenesis is quantified non-invasively through bioluminescence imaging.

    • The extent of vessel formation or the luciferase signal in the treated group is compared to the control group to determine the antiangiogenic activity.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a MetAP2 inhibitor like this compound.

Preclinical_Evaluation_Workflow cluster_0 Preclinical Evaluation Workflow Compound_Synthesis Compound Synthesis (this compound & (S)-MSC2492281) Biochemical_Assay Biochemical MetAP1/2 Assays Compound_Synthesis->Biochemical_Assay Cellular_Assay HUVEC Proliferation Assay Biochemical_Assay->Cellular_Assay Potent & Selective Compounds In_Vivo_Angiogenesis In Vivo Angiogenesis Assay (Matrigel Plug) Cellular_Assay->In_Vivo_Angiogenesis Active Compounds In_Vivo_Tumor_Model In Vivo Xenograft Tumor Models In_Vivo_Angiogenesis->In_Vivo_Tumor_Model Antiangiogenic Activity Confirmed PD_Biomarker Pharmacodynamic Biomarker Analysis (Met-EF1a-1 levels) In_Vivo_Tumor_Model->PD_Biomarker Antitumor Efficacy Clinical_Candidate Clinical Candidate Nomination PD_Biomarker->Clinical_Candidate Target Engagement Confirmed

Figure 2: Preclinical evaluation workflow for MetAP2 inhibitors.

Conclusion

This compound is a well-characterized, potent, and stereoselective inhibitor of MetAP2 with demonstrated antiangiogenic and antitumoral properties. The critical role of its (R)-stereochemistry in its high-affinity binding to the enzyme highlights the importance of stereoisomerism in drug design and development. The availability of robust biochemical, cellular, and in vivo assays, along with a clear pharmacodynamic biomarker, provides a solid foundation for its continued investigation and clinical development as a potential cancer therapeutic.

References

A Comparative Analysis of the Biological Activities of (R)-M8891 and M8891: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of the Methionine Aminopeptidase-2 (MetAP2) inhibitor M8891 and its (R)-enantiomer. M8891 is a potent, selective, and reversible inhibitor of MetAP2 with demonstrated antiangiogenic and antitumoral properties.[1][2][3][4][5] The stereochemistry of M8891 plays a critical role in its biological function, with the enantiomers exhibiting a significant difference in potency. This guide will delve into the quantitative differences in their activity, detail the experimental methodologies used for their characterization, and illustrate the key signaling pathways affected by MetAP2 inhibition.

Quantitative Comparison of Biological Activity

The biological activity of M8891 and its less active enantiomer, (R)-M8891 (also referred to as MSC2492281 in some literature), has been evaluated through various biochemical and cell-based assays.[6][7] The data clearly indicates that the biological activity resides primarily in one enantiomer, with the (R)-enantiomer being significantly less potent.

CompoundTargetAssay TypeIC50 (nm)Ki (nM)Reference
M8891 Human MetAP2Biochemical Assay524.33[1][6]
Murine MetAP2Biochemical Assay32-[6]
Human MetAP1Biochemical Assay>10,000-[3]
This compound (MSC2492281) Human MetAP2Biochemical Assay~7800 (150-fold less active)-[6]

Table 1: Biochemical Activity of M8891 and this compound against MetAP Enzymes. This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of M8891 and its (R)-enantiomer for human and murine MetAP2, as well as human MetAP1.

CompoundCell LineAssay TypeIC50 (nm)Reference
M8891 Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation Assay20[3][6]
This compound (MSC2492281) Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation Assay~3000 (150-fold less active)[6]

Table 2: Cellular Activity of M8891 and this compound. This table presents the IC50 values for the inhibition of HUVEC proliferation by M8891 and its (R)-enantiomer.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Biochemical MetAP2 Enzymatic Assay

This assay quantifies the enzymatic activity of MetAP2 and the inhibitory potential of test compounds.

Principle: The assay measures the cleavage of a synthetic dipeptide substrate by recombinant MetAP2. The amount of cleaved product is determined spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 100 mM HEPES buffer (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2, and the test compound at various concentrations.

  • Enzyme Addition: Recombinant human MetAP2 is added to the reaction mixture and incubated for a specified period at 37°C to allow for inhibitor binding.

  • Substrate Addition: The reaction is initiated by the addition of the dipeptide substrate, L-methionyl-alanine.

  • Detection: The amount of alanine released is quantified by adding L-amino acid oxidase, which generates hydrogen peroxide. Peroxidase is then added along with a chromogenic substrate (e.g., N,N-diethyl-p-phenylenediamine) to produce a colored product.

  • Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells.

Principle: The assay measures the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) in the presence of the test compounds. Cell viability is determined using a colorimetric or fluorometric method.

Protocol:

  • Cell Seeding: HUVECs are seeded in 96-well plates in appropriate growth medium and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of M8891 or this compound for a period of 72 hours.

  • Viability Assessment: After the incubation period, a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a DNA-binding fluorescent dye is added to the wells.

  • Measurement: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the antiangiogenic activity of the compounds.

Principle: Matrigel, a basement membrane extract, is implanted subcutaneously in mice. The Matrigel solidifies and induces a potent angiogenic response, leading to the infiltration of endothelial and other host cells and the formation of new blood vessels. The extent of this neovascularization can be quantified.

Protocol:

  • Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (M8891 or vehicle control).

  • Implantation: The Matrigel mixture is injected subcutaneously into the flank of mice.

  • Treatment: Mice may receive additional systemic doses of the test compound over a period of several days.

  • Explantation and Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are explanted.

  • Quantification: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Signaling Pathways and Mechanisms of Action

The biological effects of M8891 are mediated through the inhibition of MetAP2, which in turn affects several downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

MetAP2 Inhibition and Protein N-Terminal Methionine Excision

MetAP2 is a metalloprotease responsible for the removal of the N-terminal methionine from nascent polypeptide chains. This process, known as N-terminal methionine excision (NME), is a critical step in the maturation of many proteins. Inhibition of MetAP2 by M8891 prevents this processing, leading to the accumulation of proteins with an N-terminal methionine. This can alter their stability, localization, and function, ultimately contributing to the observed anti-proliferative and antiangiogenic effects.

MetAP2_Inhibition_Workflow cluster_ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) MetAP2 MetAP2 Nascent_Polypeptide->MetAP2 substrate Processed_Protein Processed Protein (Met removed) MetAP2->Processed_Protein cleaves Met Unprocessed_Protein Unprocessed Protein (Met retained) MetAP2->Unprocessed_Protein M8891 M8891 M8891->MetAP2 inhibits Altered_Function Altered Protein Function, Stability, and Localization Unprocessed_Protein->Altered_Function Biological_Effects Anti-proliferative & Anti-angiogenic Effects Altered_Function->Biological_Effects

Caption: Workflow of MetAP2 inhibition by M8891.

p53-Dependent Cell Cycle Arrest

A key mechanism by which MetAP2 inhibition exerts its anti-proliferative effects is through the activation of the p53 tumor suppressor pathway.[1][8] Inhibition of MetAP2 leads to an increase in p53 levels and its transcriptional activity. This, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which leads to G1 cell cycle arrest.

p53_Pathway M8891 M8891 MetAP2 MetAP2 M8891->MetAP2 inhibits p53 p53 MetAP2->p53 negatively regulates (indirectly) p21 p21 (CDKN1A) p53->p21 induces transcription CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits Rb Rb CDK2_CyclinE->Rb phosphorylates G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Caption: p53-dependent cell cycle arrest induced by M8891.

Regulation of eIF2α and ERK Signaling

MetAP2 has been shown to play a role in regulating the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[9][10] MetAP2 can associate with eIF2α and protect it from phosphorylation by kinases such as PKR, thereby promoting protein synthesis. Inhibition or dissociation of MetAP2 can lead to eIF2α phosphorylation and a subsequent reduction in global protein synthesis. Furthermore, MetAP2 may influence the ERK signaling pathway, which is critical for cell proliferation and survival.

eIF2a_ERK_Pathway M8891 M8891 MetAP2 MetAP2 M8891->MetAP2 inhibits eIF2a eIF2α MetAP2->eIF2a associates with & protects from phosphorylation ERK1_2 ERK1/2 MetAP2->ERK1_2 regulates phosphorylation Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis promotes p_eIF2a p-eIF2α p_eIF2a->Protein_Synthesis inhibits eIF2a_Kinase eIF2α Kinase (e.g., PKR) eIF2a_Kinase->eIF2a phosphorylates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 phosphorylation Cell_Proliferation Cell Proliferation p_ERK1_2->Cell_Proliferation promotes

Caption: Regulation of eIF2α and ERK signaling by MetAP2.

Conclusion

The data presented in this technical guide unequivocally demonstrate that the biological activity of the MetAP2 inhibitor M8891 is highly dependent on its stereochemistry. The eutomer, M8891, is a potent inhibitor of MetAP2 with significant anti-proliferative and anti-angiogenic effects, while its (R)-enantiomer is approximately 150-fold less active. The mechanism of action of M8891 involves the inhibition of N-terminal methionine excision and the modulation of key signaling pathways, including the p53-dependent cell cycle arrest pathway and the regulation of eIF2α and ERK signaling. This detailed understanding of the structure-activity relationship and mechanism of action is crucial for the ongoing research and development of MetAP2 inhibitors as potential therapeutic agents.

References

(R)-M8891: A Technical Guide to MetAP-2 Target Validation in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of (R)-M8891, a potent and selective reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2), in cancer cells. This compound, also known as M8891, has demonstrated antiangiogenic and antitumor activities in preclinical models and has been evaluated in a Phase I clinical trial for advanced solid tumors.[1][2] This document summarizes key quantitative data, details experimental protocols for target validation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of M8891, providing a quantitative basis for its mechanism of action and therapeutic potential.

Table 1: In Vitro Inhibitory Activity of M8891

ParameterTarget/Cell LineValueReference
IC50 MetAP-2 (enzymatic assay)54 nM[3]
Ki MetAP-24.33 nM[3]
IC50 MetAP-1 (enzymatic assay)>10 µM[3]
IC50 HUVEC Proliferation20 nM[4]

Table 2: In Vivo Antitumor Efficacy of M8891

ModelTreatmentOutcomeReference
Mouse Xenograft20 mg/kg, p.o., once daily for 14 daysStrong tumor growth inhibition[4]
Patient-Derived Xenograft (Renal Cell Carcinoma)Combination with VEGF receptor inhibitorsTumor stasis and regression[5][6]

Table 3: Clinical Pharmacokinetics & Recommended Dose

ParameterValueReference
Recommended Phase II Dose 35 mg once daily[1][2]

Signaling Pathway and Mechanism of Action

M8891 exerts its antitumor effects by inhibiting MetAP-2, a key enzyme in protein maturation.[7] This inhibition leads to the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle progression and apoptosis.

M8891-Induced p53 Signaling Pathway

The inhibition of MetAP-2 by M8891 is hypothesized to cause an accumulation of unprocessed protein substrates, triggering a cellular stress response that leads to the activation of p53.[5] Activated p53 then transcriptionally upregulates its downstream target, the cyclin-dependent kinase inhibitor p21. This, in turn, leads to cell cycle arrest in the G1 and G2 phases, thereby inhibiting cancer cell proliferation.[5]

M8891_p53_pathway cluster_drug Drug Action cluster_target Cellular Target cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome M8891 M8891 MetAP2 MetAP-2 M8891->MetAP2 Inhibits p53 p53 Activation MetAP2->p53 Leads to p21 p21 Upregulation p53->p21 Induces CellCycleArrest G1/G2 Cell Cycle Arrest p21->CellCycleArrest Causes ProliferationInhibition Inhibition of Proliferation CellCycleArrest->ProliferationInhibition Results in

Caption: M8891-induced p53 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of M8891 in cancer cells.

Cell Viability and Proliferation Assays

Objective: To determine the effect of M8891 on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of M8891 in culture medium. The final concentrations should typically range from micromolar to picomolar. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.

    • Incubate for the recommended time according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Target Engagement and Pathway Modulation

Objective: To assess the inhibition of MetAP-2 by measuring the accumulation of its substrate, methionylated elongation factor 1α (Met-EF1α), and to evaluate the modulation of downstream signaling proteins like p53 and p21.

Protocol:

  • Cell Lysis: Treat cells with M8891 for the desired time points (e.g., 24, 48 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Met-EF1α, p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

CRISPR-Cas9 Genome-Wide Screen

Objective: To identify genes that, when knocked out, confer sensitivity or resistance to M8891, thereby validating the target and discovering potential biomarkers.

Protocol:

  • gRNA Library Transduction: Transduce a cancer cell line (e.g., A549) stably expressing Cas9 with a genome-wide lentiviral guide RNA (gRNA) library at a low multiplicity of infection (MOI) to ensure that most cells receive a single gRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Cell Population Splitting: Split the cell population into two groups: a treatment group (exposed to M8891 at a concentration around the IC50) and a vehicle control group.

  • Cell Culture and Harvesting: Culture the cells for a sufficient number of population doublings to allow for the selection of resistant or sensitive clones. Harvest the cells at the beginning and end of the experiment.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the harvested cells. Amplify the gRNA-encoding regions by PCR and subject them to next-generation sequencing to determine the representation of each gRNA in the cell populations.

  • Data Analysis: Analyze the sequencing data to identify gRNAs that are enriched (indicating resistance) or depleted (indicating sensitivity) in the M8891-treated population compared to the control. Genes targeted by these gRNAs are considered hits.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for M8891 target validation.

In Vitro Target Validation Workflow

This workflow outlines the key in vitro experiments to validate the target and mechanism of action of M8891.

in_vitro_workflow cluster_start Initial Screening cluster_mechanism Mechanism of Action cluster_validation Genetic Validation EnzymaticAssay MetAP-2 Enzymatic Assay CellProlif Cell Proliferation Assays (Cancer Cell Lines) EnzymaticAssay->CellProlif Confirm Cellular Activity WesternBlot Western Blot (Met-EF1α, p53, p21) CellProlif->WesternBlot Investigate Target Engagement CRISPR CRISPR-Cas9 Screen CellProlif->CRISPR Identify Genetic Modifiers CellCycle Cell Cycle Analysis (FACS) WesternBlot->CellCycle Analyze Downstream Effects KO_Validation Validation in p53 KO cells CRISPR->KO_Validation Validate Key Hits

Caption: In vitro target validation workflow for M8891.
Logic Diagram for p53 as a Sensitivity Marker

This diagram illustrates the logical relationship between p53 status and cellular sensitivity to M8891, as determined by experimental evidence.

p53_logic M8891 M8891 Treatment MetAP2_Inhibition MetAP-2 Inhibition M8891->MetAP2_Inhibition p53_WT Wild-Type p53 MetAP2_Inhibition->p53_WT p53_KO Knockout p53 MetAP2_Inhibition->p53_KO p53_Activation p53 Pathway Activation p53_WT->p53_Activation No_p53_Activation No p53 Pathway Activation p53_KO->No_p53_Activation Sensitivity Sensitivity to M8891 (Cell Cycle Arrest) p53_Activation->Sensitivity Resistance Resistance to M8891 No_p53_Activation->Resistance

Caption: Logic of p53 status determining M8891 sensitivity.

References

(R)-M8891: A Technical Guide to its Antiangiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M8891 is a potent, selective, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme implicated in the regulation of protein synthesis and endothelial cell proliferation.[1][2] By targeting MetAP2, this compound demonstrates significant antiangiogenic and antineoplastic activities, making it a promising candidate for cancer therapy.[2][3] This technical guide provides an in-depth overview of the antiangiogenic properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antiangiogenic effects by inhibiting the enzymatic activity of MetAP2.[2] MetAP2 is a metallopeptidase responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[4][5] Inhibition of MetAP2 by this compound leads to the accumulation of unprocessed proteins, which in turn can trigger a cascade of downstream cellular events.[2][3] One of the key consequences of MetAP2 inhibition is the activation of the tumor suppressor p53 and its downstream effector p21, resulting in a G1-phase cell cycle arrest and subsequent inhibition of cell proliferation, particularly in endothelial cells.[6] Furthermore, MetAP2 has been shown to modulate protein synthesis through the regulation of eukaryotic initiation factor 2α (eIF2α) phosphorylation.[1] By disrupting these fundamental cellular processes, this compound effectively curtails the proliferation of endothelial cells, a critical step in angiogenesis.

Quantitative Data

The antiangiogenic potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

ParameterValueCell Line/ModelReference
IC50 (MetAP2 Inhibition) 54 nMHuman MetAP2[7]
Ki (MetAP2 Inhibition) 4.33 nMHuman MetAP2[7]
IC50 (HUVEC Proliferation) 20 nMHuman Umbilical Vein Endothelial Cells[7]
Selectivity >10 µM (IC50)Human MetAP1[7]
Table 1: In Vitro Activity of this compound
Animal ModelTreatmentOutcomeReference
VEGFR2-luc Transgenic Mice5, 10, 20 mg/kg, daily, p.o. for 14 daysSignificant reduction in bioluminescence signal from Matrigel plugs[2]
Female CD-1 Nude Mice with U87-MG Glioblastoma Xenografts20 mg/kg, once a day for 14 days, p.o.Strong tumor growth inhibition[7]
RCC PDX Model-Bearing Mice100 mg/kg, daily, p.o. (in combination with sunitinib)Body weight curves monitored[8]
Table 2: In Vivo Antiangiogenic and Antitumor Activity of this compound

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To determine the in vitro potency of this compound in inhibiting endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • BrdUrd labeling solution

  • Microplate reader

Procedure:

  • Culture HUVECs in Endothelial Cell Growth Medium.

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add BrdUrd labeling solution to each well and incubate for an additional 2-4 hours.

  • Fix the cells and detect BrdUrd incorporation using an anti-BrdUrd antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Measure the absorbance using a microplate reader to quantify cell proliferation.

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

In Vivo Matrigel Plug Angiogenesis Assay

Objective: To evaluate the antiangiogenic activity of this compound in a living organism.

Animal Model:

  • Transgenic VEGFR2-luc mice, which express luciferase under the control of the VEGFR2 promoter, a key receptor in angiogenesis.[2]

Materials:

  • Matrigel

  • This compound

  • Luciferin (substrate for luciferase)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Mix Matrigel with or without this compound at the desired concentrations on ice.

  • Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of VEGFR2-luc mice.

  • Administer this compound orally to the mice at doses of 5, 10, or 20 mg/kg daily for 14 days.[2]

  • On day 14, administer luciferin to the mice via intraperitoneal injection.

  • After a short incubation period, anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.

  • Quantify the bioluminescence signal from the Matrigel plugs to assess the level of angiogenesis. A reduction in signal indicates inhibition of VEGFR2 promoter activity and, consequently, angiogenesis.[2]

Tumor Xenograft Model

Objective: To assess the antitumor efficacy of this compound in an in vivo setting.

Animal Model:

  • Female CD-1 nude mice (6-7 weeks old).[7]

Cell Line:

  • Human U87-MG glioblastoma cells.[7]

Procedure:

  • Subcutaneously implant U87-MG cells into the flank of the nude mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at a dose of 20 mg/kg once daily for 14 days.[7]

  • Measure tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (length x width²) / 2.[9]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound Action

M8891_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular M8891 This compound MetAP2 MetAP2 M8891->MetAP2 Inhibits ProcessedProteins Processed Proteins MetAP2->ProcessedProteins Processes p53 p53 MetAP2->p53 Leads to Activation NascentProteins Nascent Proteins (with N-terminal Met) NascentProteins->MetAP2 p21 p21 p53->p21 Induces G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Causes Proliferation Endothelial Cell Proliferation G1Arrest->Proliferation Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Drives

Signaling pathway of this compound's antiangiogenic action.
Experimental Workflow for In Vivo Angiogenesis Assessment

Angiogenesis_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Mix Mix Matrigel with/without this compound Inject Subcutaneous Injection in VEGFR2-luc Mice Mix->Inject Treat Oral Administration of this compound Inject->Treat Luciferin Administer Luciferin Treat->Luciferin Image Bioluminescence Imaging Luciferin->Image Quantify Quantify Signal Image->Quantify

Workflow for the in vivo Matrigel plug angiogenesis assay.

References

(R)-M8891: A Comprehensive Technical Review of its Selectivity for Methionine Aminopeptidase-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoselective inhibition of Methionine Aminopeptidase-2 (MetAP-2) by the (R)-enantiomer of M8891, a potent and reversible inhibitor. This document details the quantitative selectivity of (R)-M8891 for MetAP-2 over its isoform, MetAP-1, outlines the experimental protocols used to determine these activities, and visualizes the key signaling pathways affected by MetAP inhibition.

Introduction to Methionine Aminopeptidases and the Significance of Selective Inhibition

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] In humans, two isoforms exist: MetAP-1 and MetAP-2. While both perform a similar enzymatic function, they are implicated in distinct cellular processes. MetAP-1 is primarily involved in the processing of cytosolic proteins and is required for normal cell cycle progression.[2][3] In contrast, MetAP-2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][5] This functional distinction makes MetAP-2 an attractive therapeutic target for the development of anti-cancer agents.[1]

Selective inhibition of MetAP-2 over MetAP-1 is paramount to minimize off-target effects and potential toxicities associated with the disruption of general protein processing. M8891 has emerged as a potent, reversible, and orally active inhibitor of MetAP-2.[1] This guide focuses on the selectivity profile of its less active enantiomer, this compound, providing a clear quantitative comparison of its activity against both MetAP isoforms.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of the active S-enantiomer (M8891, the eutomer) and the less active (R)-enantiomer (MSC2492281, the distomer) against human MetAP-2 and MetAP-1 has been determined through biochemical assays. The data clearly demonstrates the high selectivity of M8891 for MetAP-2.

CompoundTarget EnzymeIC50 (nM)Fold Difference (vs. (R)-enantiomer)
M8891 (S-enantiomer) Human MetAP-252~150
This compound (MSC2492281) Human MetAP-2~78001
M8891 (S-enantiomer) Human MetAP-1>10,000-

Table 1: Comparative inhibitory activity of M8891 and its (R)-enantiomer against human MetAP-1 and MetAP-2. The IC50 value for the (R)-enantiomer against MetAP-2 was calculated based on the reported 150-fold decrease in activity compared to the S-enantiomer.

The active S-enantiomer, M8891, exhibits a potent inhibitory concentration (IC50) of 52 nM against human MetAP-2. In stark contrast, the (R)-enantiomer is approximately 150-fold less active. Furthermore, M8891 shows exceptional selectivity for MetAP-2, with an IC50 value greater than 10,000 nM for MetAP-1, indicating a lack of significant inhibition at therapeutic concentrations.

Experimental Protocols

The determination of the inhibitory activity and selectivity of M8891 and its enantiomers involves both biochemical and cell-based assays.

Biochemical MetAP-1 and MetAP-2 Inhibition Assay

This assay directly measures the enzymatic activity of purified MetAP-1 and MetAP-2 in the presence of the test compound.

Principle: The assay quantifies the cleavage of a synthetic tripeptide substrate (e.g., Methionine-Alanine-Serine) by the MetAP enzyme. The amount of product generated is measured, and the inhibition is calculated relative to a control without the inhibitor.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MetAP-1 and MetAP-2 enzymes are purified. A synthetic tripeptide substrate, Methionine-Alanine-Serine, is prepared in a suitable buffer.

  • Inhibitor Preparation: A serial dilution of the test compound (this compound or M8891) is prepared.

  • Assay Reaction:

    • The purified MetAP enzyme is pre-incubated with the test compound for a defined period (e.g., 15 minutes at 25°C) in an appropriate reaction buffer.

    • The enzymatic reaction is initiated by the addition of the tripeptide substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 45 minutes).

  • Detection: The amount of cleaved product is quantified. This can be achieved through various methods, such as measuring absorbance at a specific wavelength.

  • Data Analysis: The enzyme activity is calculated based on the difference in signal between time points. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.

Principle: The assay measures the viability and proliferation of HUVECs after treatment with the test compound. A reduction in cell proliferation indicates potential anti-angiogenic activity.

Methodology:

  • Cell Culture: HUVECs are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a period that allows for cell division (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or CyQUANT assay. These assays measure metabolic activity or cellular DNA content, which are proportional to the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by MetAP inhibition and a generalized workflow for evaluating MetAP inhibitors.

experimental_workflow General Experimental Workflow for MetAP Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_assay MetAP-1 & MetAP-2 Inhibition Assays ic50_determination IC50 Determination biochem_assay->ic50_determination huvec_prolif HUVEC Proliferation Assay selectivity_assessment Selectivity Assessment (MetAP-2 vs. MetAP-1) ic50_determination->selectivity_assessment selectivity_assessment->huvec_prolif angiogenesis_assays Angiogenesis Assays (e.g., Tube Formation) huvec_prolif->angiogenesis_assays xenograft_models Tumor Xenograft Models cell_cycle_analysis Cell Cycle Analysis angiogenesis_assays->cell_cycle_analysis cell_cycle_analysis->xenograft_models efficacy_studies Efficacy Studies xenograft_models->efficacy_studies end end efficacy_studies->end Clinical Candidate Selection start Compound Synthesis (this compound) start->biochem_assay

Workflow for MetAP inhibitor evaluation.

MetAP2_signaling MetAP-2 Signaling in Angiogenesis and Cell Cycle MetAP2 MetAP-2 eIF2a eIF2α MetAP2->eIF2a protects from phosphorylation Cell_Proliferation Endothelial Cell Proliferation G1_Arrest G1 Cell Cycle Arrest MetAP2->G1_Arrest inhibition leads to Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Protein_Synthesis->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis M8891 This compound (low potency) M8891->MetAP2 inhibits

MetAP-2 signaling pathway.

MetAP1_signaling MetAP-1 and G2/M Cell Cycle Progression MetAP1 MetAP-1 Protein_Processing Nascent Protein Processing MetAP1->Protein_Processing G2M_Delay G2/M Phase Delay MetAP1->G2M_Delay inhibition leads to Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Protein_Processing->Cell_Cycle_Proteins G2M_Progression G2/M Phase Progression Cell_Cycle_Proteins->G2M_Progression MetAP1_Inhibitor MetAP-1 Inhibitor MetAP1_Inhibitor->MetAP1 inhibits

MetAP-1 signaling pathway.

Conclusion

The data presented in this technical guide underscore the high selectivity of M8891 for MetAP-2 over MetAP-1. The (R)-enantiomer of M8891 is significantly less potent against MetAP-2, highlighting the stereospecificity of the interaction. The pronounced selectivity of the active S-enantiomer makes it a valuable tool for investigating the specific roles of MetAP-2 in cellular processes and a promising candidate for the development of targeted anti-angiogenic therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a comprehensive resource for researchers in the field of drug discovery and cancer biology.

References

Preclinical Profile of (R)-M8891: A Novel MetAP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(R)-M8891 is a potent, selective, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2) with demonstrated antiangiogenic and antitumoral activities in preclinical studies. This technical guide provides a comprehensive summary of the key preclinical data for this compound, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of MetAP2, a dimetallohydrolase crucial for the post-translational modification of nascent proteins.[1][2] MetAP2 removes the N-terminal methionine from a subset of newly synthesized proteins, a critical step for their maturation, stability, and proper function.[1][3] Inhibition of MetAP2 by this compound disrupts these processes, leading to the suppression of endothelial cell proliferation and, consequently, angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[2][4] Furthermore, this compound has been shown to directly inhibit the growth of various cancer cell lines.[1][5]

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of MetAP2 with a high degree of selectivity over the related enzyme, MetAP1.

ParameterValueReference
MetAP2 IC50 54 nM[6]
MetAP2 Ki 4.33 nM[6]
MetAP1 IC50 >10 µM[6]

Anti-proliferative Activity in Endothelial and Cancer Cell Lines

The inhibitory effect of this compound on cell proliferation has been evaluated in human umbilical vein endothelial cells (HUVECs) and a panel of cancer cell lines.

Cell LineAssay TypeIC50Reference
HUVEC Proliferation Assay20 nM[6]
Various Cancer Cell Lines BrdUrd Incorporation AssaySee Figure 1D in reference[3]
Patient-Derived Xenograft (PDX) Lines Soft-Agar AssaySee Figure 1E in reference[3]

In Vivo Anti-angiogenic and Antitumor Efficacy

Preclinical studies in animal models have confirmed the antiangiogenic and antitumor activity of this compound.

Animal ModelTumor ModelDosing RegimenOutcomeReference
Female CD-1 nude mice Human U87-MG glioblastoma xenograft20 mg/kg, p.o., once daily for 14 daysStrong tumor growth inhibition[6]
Transgenic VEGFR2-luc mouse Matrigel plug angiogenesis assayNot specifiedSignificant reduction in reporter signal, comparable to anti-muVEGF antibody[3]

Pharmacodynamic Biomarker

Translation elongation factor 1-alpha-1 (EF1a-1) has been identified as a novel substrate of MetAP2.[1][3] Inhibition of MetAP2 by this compound leads to the accumulation of the unprocessed, methionylated form of EF1a-1 (Met-EF1a-1).[3] This accumulation serves as a robust pharmacodynamic biomarker to monitor the target engagement of this compound in both cellular and in vivo studies.[1][3] A target level of 125 µg Met-EF1α per mg of protein has been associated with in vivo efficacy.[2]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species, demonstrating its oral bioavailability.

SpeciesAdministrationKey FindingsReference
Rat, Dog, Monkey 0.2 mg/kg, i.v.Low clearance (CL ~0.03-0.4 L/h/kg), small to medium volume of distribution (Vss ~0.23-1.3 L/kg), and medium to high oral bioavailability (F ~40-80%).[6]

Signaling Pathway

Inhibition of MetAP2 by this compound has been shown to activate the tumor suppressor p53 and its downstream target p21, leading to G1 phase cell cycle arrest and subsequent inhibition of cell proliferation.[3]

MetAP2_Inhibition_Pathway M8891 This compound MetAP2 MetAP2 M8891->MetAP2 inhibits p53 p53 Activation MetAP2->p53 leads to p21 p21 Expression p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Proliferation Cell Proliferation G1_Arrest->Proliferation inhibits

MetAP2 Inhibition Pathway of this compound.

Experimental Protocols

HUVEC Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on endothelial cells.[1]

HUVEC_Proliferation_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Readout start Culture HUVECs in Endothelial Cell Growth Medium MV plate Plate 500 cells/well in 384-well plates start->plate incubate1 Incubate for 6-8 hours at 37°C plate->incubate1 dilute Serially dilute this compound in DMSO add Add compound to wells dilute->add incubate2 Incubate for 72 hours at 37°C add->incubate2 measure Assess cell viability (e.g., CyQUANT assay) incubate2->measure

Workflow for HUVEC Proliferation Assay.

Detailed Methodology:

  • Human umbilical vein endothelial cells (HUVECs) are cultured in Endothelial Cell Growth Medium MV supplemented with 5% FBS, 0.4% endothelial cell growth supplement, 10 ng/mL human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone.[1]

  • Cells are seeded at a density of 500 cells per well in 384-well plates and incubated for 6-8 hours at 37°C.[1]

  • This compound is serially diluted in DMSO and then added to the wells.

  • The plates are incubated for 72 hours at 37°C.[1]

  • Cell proliferation is assessed using a suitable viability assay.

Cancer Cell Line Proliferation Assay

This protocol is used to determine the IC50 values of this compound in various cancer cell lines.[1]

Cancer_Cell_Proliferation_Workflow cluster_0 Cell Plating cluster_1 Compound Addition cluster_2 BrdUrd Labeling and Detection plate_cells Plate 1,000-2,500 cells/well in complete medium incubate_overnight Incubate overnight at 37°C plate_cells->incubate_overnight prepare_compound Prepare serial dilutions of this compound in DMSO and then medium add_compound Add diluted compound to wells prepare_compound->add_compound incubate_72h Incubate for 72 hours at 37°C add_compound->incubate_72h add_brdu Add BrdUrd solution (10 µmol/L final) incubate_72h->add_brdu incubate_18h Incubate for 18 hours at 37°C add_brdu->incubate_18h detect_brdu Measure BrdUrd incorporation incubate_18h->detect_brdu

Workflow for Cancer Cell Line Proliferation Assay.

Detailed Methodology:

  • Cancer cells are plated at a density of 1,000–2,500 cells per well in 175 µL of complete medium and incubated overnight at 37°C.[1]

  • Serial dilutions of this compound are prepared in DMSO, further diluted in complete medium, and 25 µL is added to each well.[1]

  • The plates are incubated for 72 hours at 37°C.[1]

  • BrdUrd stock solution is added to a final concentration of 10 µmol/L, and the plates are incubated for an additional 18 hours at 37°C.[1]

  • BrdUrd incorporation, as a measure of DNA synthesis and cell proliferation, is then quantified.

In Vivo Xenograft Study

This experimental design is employed to evaluate the antitumor efficacy of this compound in a living organism.[6]

Xenograft_Study_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Endpoint implant Implant human U87-MG glioblastoma cells into female CD-1 nude mice treat Administer this compound (20 mg/kg, p.o., daily) for 14 days implant->treat monitor Monitor tumor growth treat->monitor endpoint Evaluate tumor growth inhibition monitor->endpoint

Workflow for In Vivo Xenograft Study.

Detailed Methodology:

  • Female CD-1 nude mice (6-7 weeks old) are implanted with human U87-MG glioblastoma cells.[6]

  • Once tumors are established, mice are treated with this compound at a dose of 20 mg/kg, administered orally once a day for 14 days.[6]

  • Tumor growth is monitored throughout the study.

  • The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group.

Met-EF1a-1 Pharmacodynamic Assay

This assay is used to quantify the target engagement of this compound by measuring the accumulation of its biomarker, Met-EF1a-1.[3]

Detailed Methodology:

  • Tumor tissues from preclinical xenograft models are homogenized.[3]

  • Total protein concentration is determined using a BCA Protein Assay Kit.[3]

  • The levels of total EF1a-1 and Met-EF1a-1 are measured using a Simple Western analysis system (e.g., SallySue or PeggySue) with specific antibodies for each form of the protein.[3]

  • The amount of Met-EF1a-1 is typically normalized to the total protein concentration.

References

An In-Depth Technical Guide to (R)-M8891: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-M8891, a key small molecule in the study of Methionine Aminopeptidase-2 (MetAP-2) inhibition. This document details its relationship to the active eutomer M8891, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound, also known as MSC2492281, is the less active enantiomer (distomer) of M8891, a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1] M8891 is the active (S)-enantiomer (eutomer). The stereochemistry at the chiral center on the pyrrolidinone ring is critical for its biological activity, with the (R)-enantiomer showing significantly reduced inhibitory effects.[1] Understanding the structure-activity relationship between these enantiomers is crucial for the development of selective MetAP-2 inhibitors for therapeutic applications, primarily in oncology due to their antiangiogenic and antitumoral properties.[2][3]

Chemical Structure and Properties

The chemical structure of this compound is depicted below, alongside its more active (S)-enantiomer, M8891. The key difference lies in the stereochemical configuration at the 3-position of the pyrrolidinone ring.

(S)-M8891 (M8891) (S)-M8891 Structure

This compound (MSC2492281) (Note: A direct, publicly available 2D structure image for this compound is not readily available. The structure is the mirror image of the (S)-enantiomer shown above at the chiral center.)

Table 1: Chemical and Physical Properties of M8891 Enantiomers

PropertyValueReference
IUPAC Name (3R)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid (3,5-difluorobenzyl)amideInferred from[4]
Synonyms MSC2492281, this compound[1]
Molecular Formula C₂₀H₁₇F₂N₃O₃[4]
Molecular Weight 385.37 g/mol [4]
Appearance Solid[2]
Stereochemistry (R)-enantiomer[1]

(Properties for the (S)-enantiomer, M8891, are identical except for the IUPAC name which is (3S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid (3,5-difluorobenzyl)amide).[4]

Biological Activity and Comparative Data

M8891 exerts its biological effects by inhibiting MetAP-2, an enzyme crucial for the post-translational modification of proteins and a key regulator of angiogenesis. The inhibitory activity is highly dependent on the stereochemistry, with the (S)-enantiomer being significantly more potent.

Table 2: Comparative Biological Activity of M8891 Enantiomers

Assay(S)-M8891 (M8891)This compound (MSC2492281)Fold DifferenceReference
MetAP-2 Inhibition (IC₅₀) 52 nM (human), 32 nM (murine)~7800 nM (human)~150-fold[1]
HUVEC Proliferation (IC₅₀) 20 nM15,000 nM750-fold[1]
MetAP-1 Inhibition (IC₅₀) >10 µMNot Reported-[2]

This data clearly demonstrates the stereospecificity of MetAP-2 inhibition, with the (R)-enantiomer being substantially less active.

Signaling Pathway

MetAP-2 plays a critical role in protein maturation and endothelial cell proliferation. Its inhibition by M8891 leads to antiangiogenic and antitumoral effects. The simplified signaling pathway is illustrated below.

MetAP2_Signaling_Pathway cluster_Inhibition Pharmacological Intervention cluster_Cellular_Process Cellular Processes cluster_Biological_Outcome Biological Outcomes M8891 (S)-M8891 MetAP2 MetAP-2 M8891->MetAP2 Inhibits R_M8891 This compound (Less Active) R_M8891->MetAP2 Weakly Inhibits Protein_Maturation N-terminal Methionine Excision of Nascent Proteins MetAP2->Protein_Maturation Enables Cell_Proliferation Endothelial Cell Proliferation Protein_Maturation->Cell_Proliferation Supports Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Leads to Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Promotes

Caption: Simplified signaling pathway of MetAP-2 and its inhibition by M8891 enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MetAP-2 Biochemical Assay

This assay determines the in-vitro inhibitory activity of compounds against the MetAP-2 enzyme.

MetAP2_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Serial Dilution of This compound & M8891 in DMSO Incubation Incubate Enzyme with Compound Dilutions Compound_Prep->Incubation Enzyme_Prep Prepare Human and Murine MetAP-2 Enzyme Enzyme_Prep->Incubation Substrate_Add Add Fluorogenic Substrate Incubation->Substrate_Add Measurement Measure Fluorescence Signal Over Time Substrate_Add->Measurement IC50_Calc Calculate IC₅₀ Values from Concentration-Response Curves Measurement->IC50_Calc

Caption: Workflow for the MetAP-2 biochemical inhibition assay.

Methodology:

  • Compound Preparation: Test compounds (this compound and M8891) are serially diluted in dimethyl sulfoxide (DMSO).

  • Enzyme Preparation: Recombinant human and murine MetAP-2 enzymes are prepared in an appropriate assay buffer.

  • Incubation: The diluted compounds are incubated with the MetAP-2 enzyme in a microplate.

  • Substrate Addition: A fluorogenic substrate for MetAP-2 is added to initiate the enzymatic reaction.

  • Measurement: The fluorescence signal, which correlates with enzyme activity, is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a concentration-response curve.[1]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells, a key process in angiogenesis.

HUVEC_Assay_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Compound Treatment cluster_Readout Proliferation Measurement cluster_Analysis Data Analysis Cell_Seeding Seed HUVECs in 384-well plates Compound_Addition Add Serial Dilutions of This compound & M8891 Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours at 37°C Compound_Addition->Incubation BrdU_Addition Add BrdUrd Stock Solution Incubation->BrdU_Addition Final_Incubation Incubate for 18 hours BrdU_Addition->Final_Incubation Detection Measure BrdU Incorporation (e.g., ELISA) Final_Incubation->Detection IC50_Calc Calculate IC₅₀ Values from Proliferation Data Detection->IC50_Calc

References

Methodological & Application

Application Notes and Protocols for (R)-M8891

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M8891 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP-2), a key enzyme in protein maturation and a critical target in angiogenesis and oncology research.[1][2][3] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including a biochemical enzyme inhibition assay, a cell-based proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs), and a Western Blot protocol to monitor target engagement via a pharmacodynamic biomarker. The provided data and methodologies will enable researchers to effectively evaluate this compound and similar compounds in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity.

AssayTarget/Cell LineParameterValueReference
MetAP-2 Enzyme InhibitionHuman MetAP-2IC₅₀52 nM[1]
MetAP-2 Enzyme InhibitionMurine MetAP-2IC₅₀32 nM[1]
MetAP-1 Enzyme InhibitionHuman MetAP-1IC₅₀>10 µM[2]
MetAP-2 Binding AffinityHuman MetAP-2Kᵢ4.33 nM[2]
Endothelial Cell ProliferationHUVECIC₅₀20 nM[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. MetAP-2 is a metalloenzyme that cleaves the N-terminal methionine from nascent proteins, a crucial step for protein maturation and function. This compound selectively inhibits MetAP-2, leading to the accumulation of unprocessed proteins, such as the biomarker Elongation Factor 1 alpha-1 (EF1a-1). This disruption of protein maturation ultimately results in anti-proliferative and anti-angiogenic effects.

M8891_Mechanism_of_Action cluster_0 Protein Maturation cluster_1 Inhibition by this compound cluster_2 Cellular Effects Nascent_Protein Nascent Protein (with N-terminal Met) MetAP2 MetAP-2 Nascent_Protein->MetAP2 cleavage Mature_Protein Mature, Functional Protein MetAP2->Mature_Protein Accumulation Accumulation of Unprocessed Proteins (e.g., Met-EF1a-1) MetAP2->Accumulation M8891 This compound M8891->MetAP2 Inhibition Effects Anti-proliferative & Anti-angiogenic Effects Accumulation->Effects

Caption: Mechanism of action of this compound.

Experimental Protocols

MetAP-2 Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human MetAP-2.

Experimental Workflow:

MetAP2_Assay_Workflow Start Start Pre_incubation Pre-incubate Assay Components (HEPES, NaCl, MnCl₂, h-MetAP2, POD, AAO, dianisidine) Start->Pre_incubation Add_Compound Add this compound (serial dilutions) Pre_incubation->Add_Compound Start_Reaction Start Reaction (add MAS tripeptide) Add_Compound->Start_Reaction Incubate Incubate at 25°C Start_Reaction->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Analyze Calculate IC₅₀ Measure_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MetAP-2 enzyme inhibition assay.

Materials:

  • Human MetAP-2 (h-MetAP-2)

  • HEPES buffer

  • NaCl

  • MnCl₂

  • Peroxidase (POD)

  • Amino acid oxidase (AAO)

  • Dianisidine

  • MAS tripeptide (Methionine-Alanine-Serine)

  • This compound

  • DMSO

  • Microplate reader

Procedure:

  • Prepare the assay buffer: 100 mmol/L HEPES pH 7, 50 mmol/L NaCl, 50 µmol/L MnCl₂.[1]

  • Prepare a reaction mixture containing 140 nmol/L h-MetAP2, 1 U POD, 0.02 U AAO, and 0.6 mmol/L dianisidine in the assay buffer.[1]

  • Serially dilute this compound in DMSO and add to the wells of a microplate.

  • Add the reaction mixture to the wells containing the compound and pre-incubate for 15 minutes at 25°C.[1]

  • Initiate the enzymatic reaction by adding 0.5 mmol/L MAS tripeptide to each well. The total assay volume should be 50 µL.[1]

  • Monitor the change in absorbance over time using a microplate reader.

  • Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

HUVEC Proliferation Assay

This cell-based assay measures the anti-proliferative effect of this compound on human endothelial cells.

Experimental Workflow:

HUVEC_Assay_Workflow Start Start Seed_Cells Seed HUVECs in 384-well plates Start->Seed_Cells Incubate_1 Incubate for 6-8 hours Seed_Cells->Incubate_1 Add_Compound Add this compound (serial dilutions) Incubate_1->Add_Compound Incubate_2 Incubate for 72 hours Add_Compound->Incubate_2 Add_BrdU Add BrdU Incubate_2->Add_BrdU Incubate_3 Incubate for 18 hours Add_BrdU->Incubate_3 Measure_Incorporation Measure BrdU Incorporation Incubate_3->Measure_Incorporation Analyze Calculate IC₅₀ Measure_Incorporation->Analyze End End Analyze->End

Caption: Workflow for the HUVEC proliferation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium MV with supplements

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO

  • BrdUrd labeling solution

  • 384-well plates

  • Microplate reader

Procedure:

  • Culture HUVECs in Endothelial Cell Growth Medium MV supplemented with 5% FBS, 0.4% endothelial cell growth supplement, 10 ng/mL human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone.[4]

  • Plate 500 cells per well in 70 µL of complete medium in 384-well plates.[4]

  • Incubate the plates for 6-8 hours at 37°C.[4]

  • Prepare serial dilutions of this compound in DMSO and add them to the wells.

  • Incubate the plates for 72 hours at 37°C.[4]

  • Add BrdUrd stock solution to each well to a final concentration of 10 µmol/L and incubate for an additional 18 hours at 37°C.[4]

  • Measure BrdUrd incorporation according to the manufacturer's instructions, which typically involves cell lysis, antibody incubation, and detection via a colorimetric or fluorescent readout.

  • Determine the IC₅₀ value by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.

Western Blot for Met-EF1a-1 Accumulation

This protocol is for detecting the accumulation of the unprocessed, methionylated form of Elongation Factor 1 alpha-1 (Met-EF1a-1), a pharmacodynamic biomarker of MetAP-2 inhibition.

Experimental Workflow:

Western_Blot_Workflow Start Start Treat_Cells Treat Cells with this compound (e.g., A549 cells for 24h) Start->Treat_Cells Lyse_Cells Lyse Cells & Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (anti-MetEF1a-1, anti-tubulin) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of Met-EF1a-1.

Materials:

  • A549 lung cancer cells (or other suitable cell line)

  • Cell culture medium

  • This compound

  • DMSO

  • Lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for Met-EF1a-1

  • Primary antibody for a loading control (e.g., anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture A549 cells and treat with various concentrations of this compound for 24 hours.[1]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Met-EF1a-1 overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control (e.g., tubulin) to ensure equal protein loading.[1]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the dose-dependent accumulation of Met-EF1a-1.

References

Application Notes and Protocols: (R)-M8891 HUVEC Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M8891 is a potent and selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme involved in protein modification and cellular proliferation.[1] MetAP-2 plays a crucial role in the proliferation of endothelial cells, which is a fundamental process in angiogenesis, the formation of new blood vessels. The aberrant proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) is a hallmark of various pathological conditions, including cancer and inflammatory diseases. Consequently, the inhibition of HUVEC proliferation by compounds such as this compound presents a promising therapeutic strategy. This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on HUVECs using a BrdU incorporation assay, along with relevant data and pathway information.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting MetAP-2. This inhibition disrupts the removal of N-terminal methionine from nascent proteins, a critical step in protein maturation and function. The downstream effects of MetAP-2 inhibition in endothelial cells include the activation of the p53 tumor suppressor pathway, leading to an increase in the expression of the cyclin-dependent kinase inhibitor p21. Subsequently, p21 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state, ultimately leading to G1 cell cycle arrest and the inhibition of proliferation. Additionally, MetAP-2 inhibition can affect protein synthesis through its interaction with the eukaryotic initiation factor 2-alpha (eIF2α).

Data Presentation

The anti-proliferative activity of this compound on HUVECs is concentration-dependent. The following table provides an illustrative summary of the dose-response relationship.

This compound Concentration (nM)HUVEC Proliferation Inhibition (%)
110
525
1040
20 (IC50) 50 [1][2]
5075
10090
50098
(Note: The percentage of inhibition is illustrative and based on a typical sigmoidal dose-response curve with a reported IC50 of 20 nM. Actual results may vary.)

Experimental Protocols

HUVEC Proliferation Assay Using BrdU Incorporation

This protocol details the steps for quantifying the effect of this compound on HUVEC proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • BrdU Cell Proliferation ELISA Kit (or individual reagents: BrdU labeling solution, FixDenat solution, anti-BrdU-POD antibody, substrate solution, stop solution)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest HUVECs using Trypsin-EDTA and resuspend in fresh EGM-2 medium.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[3]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in EGM-2 to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for 48 to 72 hours.

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling solution (final concentration 10 µM) to each well.[4]

    • Incubate the plate for an additional 2 to 4 hours at 37°C.[5]

  • Fixation and Denaturation:

    • Carefully remove the labeling medium from the wells.

    • Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the FixDenat solution and wash the wells three times with PBS.

    • Add 100 µL of anti-BrdU-POD antibody solution to each well and incubate for 90 minutes at room temperature.

  • Detection:

    • Remove the antibody solution and wash the wells three times with PBS.

    • Add 100 µL of the substrate solution to each well and incubate for 5-30 minutes at room temperature, or until a color change is apparent.

    • Add 100 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 690 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of proliferation inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Absorbance of treated wells / Absorbance of vehicle control wells) * 100 ]

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay BrdU Assay cluster_analysis Data Analysis culture Culture HUVECs seed Seed HUVECs in 96-well plate culture->seed prepare_compound Prepare this compound dilutions treat_cells Treat cells with this compound prepare_compound->treat_cells add_brdu Add BrdU labeling solution treat_cells->add_brdu fix_denature Fix and denature cells add_brdu->fix_denature add_antibody Add anti-BrdU antibody fix_denature->add_antibody add_substrate Add substrate and stop solution add_antibody->add_substrate read_plate Read absorbance add_substrate->read_plate calculate_inhibition Calculate % inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the HUVEC proliferation assay.

signaling_pathway cluster_inhibition Inhibition cluster_p53_pathway p53 Pathway Activation cluster_eif2a_pathway Protein Synthesis Regulation M8891 This compound MetAP2 MetAP-2 M8891->MetAP2 inhibits p53 p53 MetAP2->p53 eIF2a eIF2α MetAP2->eIF2a eIF2a_P eIF2α-P MetAP2->eIF2a_P prevents phosphorylation p21 p21 p53->p21 activates Rb_P Rb-P p21->Rb_P inhibits phosphorylation CellCycle G1/S Progression p21->CellCycle arrests Rb Rb E2F E2F Rb->E2F sequesters E2F->CellCycle promotes ProteinSynth Protein Synthesis eIF2a_P->ProteinSynth inhibits

References

Application Notes and Protocols for (R)-M8891 Xenograft Model Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M8891 is a potent, selective, and orally bioavailable small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2] MetAP2 is a metalloprotease that plays a crucial role in the maturation of nascent proteins by cleaving the N-terminal methionine.[3][4] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and, consequently, angiogenesis, a process critical for tumor growth and metastasis.[1][5] Furthermore, this compound exhibits direct antitumoral activity by inducing cell cycle arrest.[2][6] These dual mechanisms of action make this compound a promising therapeutic candidate for the treatment of solid tumors.[5][7]

These application notes provide a comprehensive overview of the preclinical administration of this compound in xenograft models, including detailed protocols, quantitative data summaries, and pathway diagrams to guide researchers in their study design.

Data Presentation

In Vitro Potency and Selectivity
ParameterValueCell Line/TargetReference
MetAP2 IC5054 nMRecombinant Human MetAP2
MetAP2 Ki4.33 nMRecombinant Human MetAP2
MetAP1 IC50>10 µMRecombinant Human MetAP1
HUVEC Proliferation IC5020 nMHuman Umbilical Vein Endothelial Cells
Preclinical Pharmacokinetics
SpeciesDose & RouteClearance (CL)Volume of Distribution (Vss)Oral Bioavailability (F)Reference
Mouse0.2 mg/kg IV~0.03-0.4 L/h/kg~0.23-1.3 L/kg~40-80%
In Vivo Efficacy in Xenograft Models
Xenograft ModelTreatmentTumor Growth Inhibition (T/C%)NotesReference
Caki-1 (Renal)10 mg/kg, twice daily, p.o.71%Dose-dependent inhibition observed.[2]
Caki-1 (Renal)25 mg/kg, twice daily, p.o.37%Well-tolerated at all doses.[2]
Caki-1 (Renal)50 mg/kg, twice daily, p.o.16%Significant antitumor activity.[2]
U87-MG (Glioblastoma)20 mg/kg, once daily, p.o. for 14 daysStrongExhibited strong tumor growth inhibition.
CXF-1783 (Colon PDX)150 mg/kg, twice daily, p.o.SignificantTreatment continued for 80 days.[2]

Experimental Protocols

Formulation of this compound for Oral Administration

A common vehicle for oral administration of this compound in mice is 0.25% Methocel.[2] To prepare the formulation, a stock solution of this compound in a suitable solvent like DMSO can be prepared first. This stock is then diluted with the vehicle to the final desired concentration for oral gavage. It is recommended to prepare the working solution fresh on the day of administration.

In Vivo Xenograft Study Protocol

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

  • Culture the desired cancer cell line (e.g., Caki-1 human renal cell carcinoma) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of female athymic nude mice (6-8 weeks old).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

3. This compound Administration:

  • Vehicle Control Group: Administer the vehicle (e.g., 0.25% Methocel) orally according to the same schedule as the treatment groups.
  • Treatment Groups: Administer this compound orally (p.o.) at the desired dose levels (e.g., 10, 25, 50 mg/kg) and schedule (e.g., once or twice daily). The volume of administration is typically 10 mL/kg body weight.

4. Efficacy and Tolerability Assessment:

  • Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
  • Excise the tumors and measure their final weight.
  • Calculate the Tumor Growth Inhibition (TGI) or T/C% (Treatment/Control) to quantify efficacy.

5. Pharmacodynamic Analysis:

  • For pharmacodynamic studies, tumors can be collected at various time points after the last dose.
  • Snap-freeze tumor tissue in liquid nitrogen for subsequent analysis of the biomarker, methionylated elongation factor 1-alpha-1 (Met-EF1a-1), by Western blot or other quantitative methods.[2][8]

Mandatory Visualization

Signaling Pathway of this compound Action

M8891_Signaling_Pathway cluster_cell Tumor/Endothelial Cell M8891 This compound MetAP2 MetAP2 M8891->MetAP2 Inhibits Nascent_Proteins Nascent Proteins (with N-terminal Met) MetAP2->Nascent_Proteins Cleaves N-terminal Met p53 p53 MetAP2->p53 Leads to activation of Angiogenesis Angiogenesis MetAP2->Angiogenesis Required for Mature_Proteins Mature Proteins Nascent_Proteins->Mature_Proteins p21 p21 p53->p21 Induces Cell_Cycle_Arrest G1/G2-M Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Promotes Tumor_Growth Tumor Growth Cell_Cycle_Arrest->Tumor_Growth Inhibits Angiogenesis->Tumor_Growth Promotes Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Administration 5. Oral Administration of this compound or Vehicle Randomization->Administration Monitoring 6. Monitor Tumor Volume & Body Weight Administration->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Analyze Efficacy (TGI) & Biomarkers Endpoint->Analysis

References

Application Notes and Protocols for (R)-M8891 Solubility and Formulation in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M8891 is the less active isomer of M8891, a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1] MetAP-2 is a metalloprotease that plays a crucial role in the maturation of nascent proteins by cleaving the N-terminal methionine.[2][3][4] Inhibition of MetAP-2 has been shown to impede the proliferation of endothelial cells, thereby exhibiting antiangiogenic and antitumoral activities.[4][5][6] The development of this compound and its active counterpart, M8891, as potential cancer therapeutics necessitates robust protocols for their solubilization and formulation to ensure reliable results in in vivo studies.

This document provides detailed application notes and protocols for determining the solubility of this compound and preparing formulations suitable for preclinical animal studies.

This compound Solubility Data

The solubility of a compound is a critical physicochemical property that influences its absorption and bioavailability. For poorly soluble compounds like many kinase inhibitors, specialized formulations are often required for in vivo administration. Below is a summary of reported solubility data for this compound in common preclinical formulations.

Formulation CompositionAchievable ConcentrationObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.5 mg/mL (9.08 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 3.5 mg/mL (9.08 mM)Clear solution[1]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method

This protocol describes a standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent or buffer system.[1][7]

Materials:

  • This compound powder

  • Selected solvent or buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringes and chemically inert filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Preparation of Standard Solutions: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a stock solution of known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations for generating an HPLC calibration curve.

  • Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the test solvent (e.g., 1 mL of PBS, pH 7.4). The excess solid should be visible to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[7]

  • Sample Collection: Carefully collect the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[7]

  • Quantification: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Data Analysis: Using the calibration curve, calculate the concentration of this compound in the original filtered supernatant. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol details the preparation of a co-solvent-based formulation suitable for oral gavage in animal models. This formulation aims to enhance the solubility and absorption of the poorly water-soluble this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: In a sterile conical tube, prepare the vehicle by adding the solvents in the following order: 40% PEG300, 5% Tween-80, and 45% Saline. Vortex thoroughly after each addition to ensure a homogenous mixture.

  • Initial Dissolution: Weigh the required amount of this compound and place it in a separate sterile tube. Add 10% of the final volume as DMSO to the this compound powder. Vortex vigorously to dissolve the compound completely. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Formulation Compounding: Slowly add the pre-made vehicle (from step 1) to the DMSO-drug solution while continuously vortexing. This gradual addition helps to prevent the precipitation of the drug.

  • Final Homogenization: Once all the vehicle has been added, continue to vortex the final formulation for at least 5-10 minutes to ensure a clear, homogenous solution.

  • Pre-dosing Preparation: Before administration, visually inspect the formulation for any signs of precipitation or phase separation. If necessary, warm the solution slightly and vortex again. This formulation should be prepared fresh daily.

Signaling Pathway and Experimental Workflow Diagrams

MetAP2_Signaling_Pathway cluster_translation Protein Synthesis & Maturation cluster_inhibition Inhibition by this compound's Active Isomer cluster_downstream Downstream Cellular Effects Nascent_Protein Nascent Protein (with N-terminal Methionine) MetAP2 MetAP-2 EF1a1 Unprocessed EF1a-1 (Biomarker) MetAP2->EF1a1 Accumulation upon inhibition Protein_Dysfunction Protein Dysfunction & Accumulation of Unprocessed Proteins Mature_Protein Mature, Functional Protein M8891 This compound (Active Isomer) M8891->MetAP2 Inhibition Endothelial_Proliferation Endothelial Cell Proliferation Angiogenesis Angiogenesis Tumor_Growth Tumor Growth

Caption: MetAP-2 signaling pathway and its inhibition.

Experimental_Workflow cluster_solubility Protocol 1: Solubility Determination cluster_formulation Protocol 2: In Vivo Formulation A Add excess this compound to solvent B Equilibrate for 24-72h (Shaking) A->B C Centrifuge and filter supernatant B->C D Quantify concentration by HPLC C->D E Dissolve this compound in DMSO G Combine drug solution with vehicle E->G F Prepare vehicle (PEG300, Tween-80, Saline) F->G H Vortex to obtain a clear solution G->H I Administer to animal model H->I

Caption: Workflow for solubility and formulation protocols.

References

Application Notes and Protocols: Western Blot for MetAP-2 Inhibition by (R)-M8891

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidase 2 (MetAP-2) is a critical enzyme involved in the post-translational modification of nascent proteins by cleaving the N-terminal methionine.[1] This process is essential for the proper function and maturation of a significant portion of the proteome. MetAP-2 plays a crucial role in angiogenesis, the formation of new blood vessels, making it an attractive target for the development of anti-cancer therapeutics.[1][2] Inhibition of MetAP-2 can lead to a decrease in endothelial cell proliferation, thereby restricting tumor growth and metastasis.[1]

(R)-M8891 is the less active enantiomer of M8891, a potent, selective, and reversible inhibitor of MetAP-2.[3] While M8891 shows significant anti-proliferative and anti-angiogenic effects, its (R)-enantiomer is substantially less active.[3] This document provides detailed protocols for utilizing Western blot analysis to assess the inhibitory activity of this compound on MetAP-2. The primary method involves detecting the accumulation of an unprocessed MetAP-2 substrate, methionylated elongation factor 1-alpha 1 (Met-EF1a-1).

Data Presentation

The inhibitory effects of M8891 and its less active enantiomer, this compound (MSC2492281), on MetAP-2 have been quantified in biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of MetAP-2 [3]

CompoundEnantiomerMetAP-2 IC50 (nmol/L)
M8891S52
This compound (MSC2492281)R~7800 (150-fold less active)

Table 2: Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation [3]

CompoundEnantiomerHUVEC Proliferation IC50 (nmol/L)
M8891S20
This compound (MSC2492281)R>1000

Signaling Pathway and Experimental Workflow

MetAP2_Signaling_Pathway cluster_0 Cellular Processes cluster_1 Inhibition Nascent_Proteins Nascent Proteins (with N-terminal Methionine) MetAP2 MetAP-2 Nascent_Proteins->MetAP2 Substrate Processed_Proteins Processed Proteins (Methionine removed) MetAP2->Processed_Proteins Catalyzes Angiogenesis Angiogenesis Processed_Proteins->Angiogenesis Cell_Proliferation Cell Proliferation Processed_Proteins->Cell_Proliferation R_M8891 This compound R_M8891->MetAP2 Inhibits (weakly)

Western_Blot_Workflow cluster_workflow Experimental Workflow start Cell Culture and Treatment with this compound lysis Cell Lysis and Protein Extraction quant Protein Quantification (BCA Assay) sds_page SDS-PAGE transfer Protein Transfer (PVDF membrane) blocking Blocking primary_ab Primary Antibody Incubation (anti-Met-EF1a-1) secondary_ab Secondary Antibody Incubation (HRP-conjugated) detection Chemiluminescent Detection analysis Data Analysis

Experimental Protocols

Cell Culture and Treatment
  • Culture cells of interest (e.g., A549 lung cancer cells) in appropriate media and conditions until they reach 70-80% confluency.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).

Protein Extraction
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in HGNT lysis buffer (20 mmol/L HEPES pH 7.4, 10% (v/v) glycerol, 150 mmol/L NaCl, 1% (v/v) Triton-X-100, 2 mmol/L EDTA pH 8, 25 mmol/L NaF) supplemented with protease and phosphatase inhibitors.[3]

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

Western Blotting
  • SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody specific for the unprocessed, methionine-containing N-terminus of EF1a-1 (Met-EF1a-1). A custom rabbit monoclonal antibody (e.g., MKV-3-165-11) has been successfully used for this purpose at a concentration of 2 µg/mL.[3]

    • As a loading control, simultaneously or sequentially probe the membrane with an antibody against a housekeeping protein such as γ-Tubulin.[3]

    • Incubate the primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an appropriate substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the Met-EF1a-1 signal to the loading control signal for each sample.

    • Compare the normalized signal in the this compound-treated samples to the vehicle control to determine the extent of Met-EF1a-1 accumulation.

Downstream Effects of MetAP-2 Inhibition

Inhibition of MetAP-2 by potent inhibitors like M8891 has been shown to trigger the activation of the tumor suppressor p53 and its downstream target p21.[3] This can lead to cell cycle arrest in the G1 and G2 phases and an overall inhibition of cell proliferation.[3] Given the significantly reduced activity of this compound, these downstream effects are expected to be observed only at substantially higher concentrations compared to the active S-enantiomer. Western blot analysis can also be employed to investigate these downstream signaling events by probing for key proteins in the p53 pathway (e.g., phospho-p53, p21).

References

Application Notes and Protocols for CRISPR Screen to Identify (R)-M8891 Sensitivity Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M8891, a novel, potent, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), has shown promising anti-angiogenic and anti-tumoral activity in preclinical studies.[1][2] To elucidate the genetic determinants of cellular sensitivity to M8891, a genome-wide loss-of-function screen using CRISPR-Cas9 technology was conducted. This document provides detailed application notes and protocols based on the findings from a pivotal study, enabling researchers to replicate and build upon this work. The screen identified the tumor suppressor p53 as a key factor for M8891 resistance, while the depletion of MetAP1 and MetAP2 sensitized cells to the compound.[1][2] These findings offer a deeper understanding of M8891's mechanism of action and provide a basis for identifying patient populations most likely to respond to this novel cancer therapeutic.

Introduction

Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins. MetAP2, in particular, is a key enzyme in endothelial cell proliferation and angiogenesis, making it an attractive target for cancer therapy.[2] this compound is a selective inhibitor of MetAP2, demonstrating anti-proliferative effects in various cancer cell lines.[1] Understanding the genetic context in which M8891 is most effective is crucial for its clinical development.

A genome-wide CRISPR-Cas9 knockout screen was employed to systematically identify genes that, when inactivated, modulate the sensitivity of cancer cells to M8891. Such screens are powerful tools for uncovering drug-gene interactions, revealing mechanisms of action, and identifying potential biomarkers for patient stratification. This protocol outlines the methodology used in a published study to identify genes influencing M8891 sensitivity.

Data Presentation

The genome-wide CRISPR screen identified several genes that significantly modulate sensitivity to M8891. The results are summarized below, with normalized Z-scores (normZ) indicating the magnitude and direction of the effect. A negative normZ score signifies that gene knockout leads to increased sensitivity (sensitization), while a positive normZ score indicates that gene knockout results in decreased sensitivity (resistance).

Table 1: Key Genes Modulating this compound Sensitivity Identified by CRISPR Screen

GeneFunctionCell LineEffect of Knockout on M8891 TreatmentnormZ Score (TNP-470)normZ Score (M8891)
TP53Tumor suppressorA549ResistancePositivePositive
METAP1Methionine aminopeptidase 1A549SensitivityNegativeNegative
METAP1Methionine aminopeptidase 1HT1080SensitivityNegativeNegative
METAP1Methionine aminopeptidase 1U87MGSensitivityNegativeNegative
METAP2Methionine aminopeptidase 2A549SensitivityNegativeNegative
CDKN1ACyclin-dependent kinase inhibitor 1A (p21)A549ResistancePositivePositive

Note: Specific normZ scores were not publicly available in the reviewed literature. The table reflects the qualitative outcomes reported.

Experimental Protocols

This section provides a detailed protocol for a genome-wide CRISPR-Cas9 screen to identify modulators of M8891 sensitivity, based on the methodology described by Friese-Hamim et al.

Cell Line and Reagents
  • Cell Lines:

    • A549 (human lung carcinoma)

    • HT1080 (human fibrosarcoma)

    • U87MG (human glioblastoma)

  • This compound: Synthesized as described in the literature.

  • CRISPR Library: Toronto KnockOut v3 (TKOv3) library (Addgene #90294), containing 70,948 gRNAs targeting 18,053 protein-coding genes.

  • Lentivirus Production: Standard protocols for lentivirus production using a packaging plasmid (e.g., psPAX2) and an envelope plasmid (e.g., pMD2.G).

  • Reagents:

    • DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)

    • Puromycin

    • Polybrene

    • Genomic DNA extraction kit

    • PCR reagents for library amplification and sequencing

Determination of IC40 Concentration of this compound

Before initiating the CRISPR screen, it is essential to determine the 40% inhibitory concentration (IC40) of M8891 for each cell line.

  • Cell Seeding: Plate A549, HT1080, and U87MG cells in 96-well plates at a density that allows for logarithmic growth over the course of the assay.

  • Drug Treatment: The following day, treat the cells with a serial dilution of M8891. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Assay: Determine cell viability using a standard assay such as CellTiter-Glo® or MTT.

  • IC40 Calculation: Plot the dose-response curve and calculate the IC40 value for each cell line. This is the concentration of M8891 that will be used for the screen.

CRISPR-Cas9 Library Transduction
  • Lentivirus Production: Produce high-titer lentivirus carrying the TKOv3 library.

  • Cell Transduction:

    • Seed the target cells (A549, HT1080, or U87MG) at a density that will result in approximately 30-50% confluency at the time of transduction.

    • Transduce the cells with the TKOv3 lentiviral library at a low multiplicity of infection (MOI) of ~0.3. This is crucial to ensure that most cells receive a single guide RNA. Use polybrene to enhance transduction efficiency.

    • Ensure a sufficient number of cells are transduced to achieve at least 200-fold coverage of the library.

  • Puromycin Selection: 48 hours post-transduction, begin selection with puromycin. The concentration of puromycin should be pre-determined for each cell line to kill non-transduced cells within 48-72 hours.

CRISPR Screen Execution
  • Initial Cell Collection (T0): After puromycin selection, harvest a population of cells to serve as the baseline (T0) reference for sgRNA representation.

  • Drug Treatment:

    • Plate the remaining cells in triplicate for each treatment condition:

      • Vehicle control (DMSO)

      • This compound at the predetermined IC40 concentration.

    • Maintain the cells under treatment for a period that allows for significant selection pressure (e.g., 14-21 days), ensuring the cell population is passaged as needed while maintaining library representation.

  • Final Cell Collection: At the end of the treatment period, harvest the cells from both the DMSO and M8891-treated populations.

Data Analysis
  • Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.

  • sgRNA Library Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the libraries for next-generation sequencing.

  • Data Processing:

    • Align the sequencing reads to the TKOv3 library to determine the read counts for each sgRNA.

    • Calculate the log-fold change (LFC) of each sgRNA in the M8891-treated samples relative to the DMSO-treated samples.

  • Hit Identification:

    • Use a statistical method such as DrugZ to calculate a normalized Z-score (normZ) for each gene.

    • Genes with a significant positive normZ score are considered resistance hits (knockout confers resistance).

    • Genes with a significant negative normZ score are considered sensitivity hits (knockout confers sensitivity).

Visualizations

Experimental Workflow

CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen CRISPR Screen cluster_analysis Data Analysis ic40 Determine IC40 of this compound treatment Treat with this compound (IC40) or DMSO ic40->treatment virus Produce TKOv3 Lentivirus transduction Transduce Cells with TKOv3 Library (MOI ~0.3) virus->transduction selection Puromycin Selection transduction->selection t0 Collect T0 Sample selection->t0 selection->treatment gdna Genomic DNA Extraction t0->gdna final_collection Collect Final Samples treatment->final_collection final_collection->gdna ngs NGS of sgRNA Cassettes gdna->ngs analysis Calculate normZ Scores ngs->analysis hits Identify Sensitivity & Resistance Genes analysis->hits

Caption: Workflow for the genome-wide CRISPR screen to identify M8891 sensitivity genes.

p53 Signaling Pathway in M8891 Resistance

p53_Pathway cluster_ko M8891 This compound MetAP2 MetAP2 M8891->MetAP2 inhibits CellStress Cellular Stress MetAP2->CellStress inhibition leads to p53 p53 CellStress->p53 activates Apoptosis Apoptosis p53->Apoptosis induces Resistance Cell Survival (Resistance) p53_KO p53 Knockout p53_KO->Apoptosis prevents p53_KO->Resistance leads to

Caption: p53 activation by M8891-induced stress leads to apoptosis. p53 knockout confers resistance.

MetAP1/2 in M8891 Sensitivity

MetAP_Pathway cluster_ko M8891 This compound MetAP2 MetAP2 M8891->MetAP2 inhibits IncreasedSensitivity Increased Sensitivity M8891->IncreasedSensitivity combined effect with MetAP1 KO ProteinMaturation Protein Maturation MetAP2->ProteinMaturation essential for MetAP1 MetAP1 MetAP1->ProteinMaturation essential for CellViability Cell Viability ProteinMaturation->CellViability MetAP1_KO MetAP1 Knockout MetAP1_KO->ProteinMaturation impairs MetAP1_KO->IncreasedSensitivity

Caption: Functional redundancy of MetAP1 and MetAP2. Knockout of MetAP1 increases sensitivity to MetAP2 inhibition by M8891.

References

Application Notes and Protocols: (R)-M8891 Combination Therapy with VEGF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-M8891 is a potent and selective, reversible, small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and endothelial cell proliferation.[1][2] Its mechanism of action confers both anti-angiogenic and anti-tumoral properties.[1][3] Preclinical studies have demonstrated that combination therapy of this compound with vascular endothelial growth factor (VEGF) inhibitors results in synergistic anti-tumor activity, particularly in models of renal cell carcinoma.[4] This document provides detailed application notes and protocols for researchers investigating this promising combination therapy.

Rationale for Combination Therapy

The synergistic effect of combining this compound with VEGF inhibitors stems from the dual targeting of angiogenesis through distinct and complementary mechanisms.

  • This compound: Inhibits MetAP2, which is crucial for the N-terminal processing of a subset of proteins essential for endothelial cell proliferation and survival.[4][5] Inhibition of MetAP2 leads to cell-cycle arrest in endothelial cells.[5]

  • VEGF Inhibitors: Directly target the VEGF signaling pathway, a primary driver of tumor angiogenesis. These inhibitors block the binding of VEGF to its receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling cascades that promote vascular growth.[6][7]

By simultaneously targeting MetAP2 and the VEGF pathway, the combination therapy achieves a more comprehensive blockade of angiogenesis than either agent alone, leading to enhanced tumor growth inhibition.[4]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssay TypeIC50 (nM)Reference
HUVECProliferation20[4]
Murine MetAP2Enzymatic32[4]
Human MetAP2Enzymatic52[4]
Human MetAP1Enzymatic>10,000[4]
In Vivo Efficacy of this compound and Sunitinib Combination in Renal Cell Carcinoma Patient-Derived Xenograft (PDX) Models
PDX ModelTreatment GroupTumor Growth Inhibition (%) vs. VehicleTumor Stasis/RegressionStatistical Significance (vs. Sunitinib alone)Reference
RXF-2264 This compound (100 mg/kg)Not explicitly quantifiedStasisNot Applicable[4]
Sunitinib (40 mg/kg)Not explicitly quantifiedStasisNot Applicable[4]
This compound + Sunitinib Significantly enhanced Regression p < 0.001 [4]
RXF-2717 This compound (100 mg/kg)Not explicitly quantifiedStasisNot Applicable[4]
Sunitinib (40 mg/kg)Not explicitly quantifiedStasisNot Applicable[4]
This compound + Sunitinib Significantly enhanced Regression p < 0.001 [4]
RXF-2796 This compound (100 mg/kg)Not explicitly quantifiedStasisNot Applicable[4]
Sunitinib (40 mg/kg)Not explicitly quantifiedGrowthNot Applicable[4]
This compound + Sunitinib Significantly enhanced Regression p < 0.001 [4]

Note: Tumor growth inhibition percentages are not explicitly stated in the source but are inferred from tumor growth curves showing stasis or regression. The combination therapy consistently demonstrated superior efficacy over monotherapies.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and VEGF Inhibitor Combination Therapy

Combination_Therapy_Signaling_Pathway cluster_VEGF VEGF Signaling cluster_MetAP2 MetAP2 Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates VEGF_Inhibitor VEGF Inhibitor (e.g., Sunitinib) VEGF_Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis MetAP2 MetAP2 Mature_Proteins Mature Proteins MetAP2->Mature_Proteins N-terminal Methionine Excision R_M8891 This compound R_M8891->MetAP2 Inhibits Nascent_Proteins Nascent Proteins (e.g., EF1a-1) Nascent_Proteins->MetAP2 Substrate Protein_Synthesis Protein Synthesis & Maturation Mature_Proteins->Protein_Synthesis Protein_Synthesis->Angiogenesis

Caption: Synergistic inhibition of angiogenesis by targeting VEGF and MetAP2 pathways.

Experimental Workflow for In Vivo Combination Studies

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis PDX_establishment Establish Patient-Derived Xenograft (PDX) Models in Immunocompromised Mice Tumor_growth Allow Tumors to Reach ~100-200 mm³ PDX_establishment->Tumor_growth Randomization Randomize Mice into Treatment Groups Tumor_growth->Randomization Vehicle Vehicle Control Randomization->Vehicle M8891_mono This compound Monotherapy Randomization->M8891_mono VEGFi_mono VEGF Inhibitor Monotherapy Randomization->VEGFi_mono Combination Combination Therapy (this compound + VEGF Inhibitor) Randomization->Combination Tumor_measurement Measure Tumor Volume (e.g., twice weekly) Vehicle->Tumor_measurement Body_weight Monitor Body Weight Vehicle->Body_weight M8891_mono->Tumor_measurement M8891_mono->Body_weight VEGFi_mono->Tumor_measurement VEGFi_mono->Body_weight Combination->Tumor_measurement Combination->Body_weight Endpoint Euthanize at Predefined Endpoint (e.g., tumor volume) Tumor_measurement->Endpoint Analysis Pharmacodynamic Analysis (e.g., Western Blot for Met-EF1a-1) Endpoint->Analysis

Caption: Workflow for preclinical in vivo efficacy studies of combination therapy.

Experimental Protocols

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the in vitro anti-proliferative activity of this compound alone and in combination with a VEGF inhibitor on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound

  • VEGF inhibitor (e.g., Sunitinib)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Culture HUVECs in EGM-2 supplemented with 2% FBS.

  • Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the VEGF inhibitor in EGM-2 with 2% FBS.

  • For combination studies, prepare a matrix of concentrations of both compounds.

  • Remove the culture medium from the cells and add the drug-containing medium.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a commercially available reagent according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate IC50 values and assess synergy using appropriate software (e.g., CompuSyn).

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a VEGF inhibitor in a relevant tumor model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Patient-derived renal cell carcinoma tumor fragments

  • This compound formulated for oral administration

  • VEGF inhibitor (e.g., Sunitinib) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Protocol:

  • Surgically implant patient-derived renal cell carcinoma tumor fragments subcutaneously into the flank of immunocompromised mice.[4]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (n ≥ 8 per group): Vehicle control, this compound monotherapy, VEGF inhibitor monotherapy, and combination therapy.

  • Administer treatments orally according to the desired dosing schedule (e.g., daily for this compound and a 5-days-on/2-days-off schedule for sunitinib).[4]

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (length x width²) / 2).

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Continue treatment until a predefined endpoint is reached (e.g., tumor volume exceeds 2000 mm³ or signs of morbidity).

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

Western Blot Analysis of MetAP2 Target Engagement

Objective: To confirm the inhibition of MetAP2 in tumor tissue by measuring the accumulation of its substrate, methionylated elongation factor 1-alpha-1 (Met-EF1a-1).

Materials:

  • Excised tumor tissue from in vivo studies

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-Met-EF1a-1, anti-total-EF1a-1, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Homogenize the tumor tissue in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Met-EF1a-1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total EF1a-1 and a loading control to normalize the data.

Clinical Status

A first-in-human, Phase I clinical trial of this compound as a monotherapy in patients with advanced solid tumors (NCT03138538) has been completed.[8] The study established a manageable safety profile and determined the recommended Phase II dose.[8] As of the latest available information, there are no registered clinical trials specifically evaluating the combination of this compound with VEGF inhibitors. The promising preclinical data strongly support the rationale for initiating such clinical investigations.

Conclusion

The combination of this compound with VEGF inhibitors represents a compelling therapeutic strategy for tumors that are dependent on angiogenesis, such as renal cell carcinoma. The synergistic anti-tumor activity observed in preclinical models warrants further investigation in a clinical setting. The protocols and data presented in these application notes provide a framework for researchers to further explore the potential of this novel combination therapy.

References

Application Notes and Protocols: (R)-M8891 Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (R)-M8891, a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). The information compiled herein, including detailed experimental protocols and data summaries, is intended to guide researchers in the effective design and execution of preclinical and clinical studies involving this compound.

Introduction

This compound is an orally bioavailable small molecule that targets MetAP2, a key enzyme involved in angiogenesis and cell proliferation.[1][2][3] Inhibition of MetAP2 by this compound has demonstrated significant anti-tumor and antiangiogenic effects in a variety of preclinical models.[2][4] Unlike irreversible inhibitors of MetAP2, this compound exhibits a reversible binding mechanism.[2] This document outlines the key pharmacokinetic parameters of this compound across different species and details the pharmacodynamic assays used to assess its biological activity and target engagement.

Pharmacokinetic Properties

This compound generally exhibits low clearance and a small to medium volume of distribution across various preclinical species, with moderate to high oral bioavailability.[5] A summary of key pharmacokinetic parameters is presented in the tables below.

In Vitro Activity
ParameterValueSpecies/Cell LineReference
MetAP2 IC₅₀ 54 nMHuman[5]
MetAP2 Kᵢ 4.33 nMHuman[5]
MetAP1 IC₅₀ >10 µMHuman[5]
HUVEC Proliferation IC₅₀ 20 nMHuman[5]
Preclinical Pharmacokinetics of a Single Intravenous (IV) Dose (0.2 mg/kg)
SpeciesClearance (CL)Volume of Distribution (Vss)
Rat ~0.03-0.4 L/h/kg~0.23-1.3 L/kg
Dog ~0.03-0.4 L/h/kg~0.23-1.3 L/kg
Monkey ~0.03-0.4 L/h/kg~0.23-1.3 L/kg
Preclinical Pharmacokinetics of a Single Oral (PO) Dose
SpeciesDoseOral Bioavailability (F)
Rat 20 mg/kg~40-80%
Dog 0.5 mg/kg~40-80%
Monkey 0.5 mg/kg~40-80%

Pharmacodynamic Properties and Biomarkers

The primary pharmacodynamic effect of this compound is the inhibition of MetAP2, which leads to the accumulation of its substrate, methionylated elongation factor 1-alpha-1 (Met-EF1α).[1][4] The level of Met-EF1α in tumor tissue serves as a robust biomarker for assessing the target engagement and biological activity of this compound in vivo.[1][3] Preclinical studies have established a target minimum PD level of 125 µg of Met-EF1α per mg of protein for efficacy.[2] This corresponds to a minimal steady-state trough concentration (Ctrough) of 1500 ng/mL (3.9 µM) in humans.[2]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the general workflow for its analysis are depicted in the following diagrams.

M8891 This compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) M8891->MetAP2 inhibits NascentProteins Nascent Proteins (with N-terminal Met) MetAP2->NascentProteins removes N-terminal Met MetEF1a Accumulation of Met-EF1α MetAP2->MetEF1a leads to ProcessedProteins Mature, Functional Proteins NascentProteins->ProcessedProteins Angiogenesis Angiogenesis ProcessedProteins->Angiogenesis promotes CellProliferation Cell Proliferation ProcessedProteins->CellProliferation promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth CellProliferation->TumorGrowth

Figure 1: this compound Mechanism of Action.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MetAP2Assay MetAP2 Enzyme Inhibition Assay DataAnalysis Data Analysis & Modeling MetAP2Assay->DataAnalysis HUVECAssay HUVEC Proliferation Assay HUVECAssay->DataAnalysis PKStudies Pharmacokinetic Studies (IV & Oral Dosing) PKStudies->DataAnalysis Xenograft Tumor Xenograft Models PDAnalysis Pharmacodynamic Analysis (Met-EF1α Measurement) Xenograft->PDAnalysis PDAnalysis->DataAnalysis Report Application Notes & Protocols DataAnalysis->Report

Figure 2: Experimental Workflow for this compound Analysis.

Experimental Protocols

In Vitro MetAP2 Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant human MetAP2.

Materials:

  • Recombinant human MetAP2 enzyme

  • This compound compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

  • Substrate (e.g., Met-Pro-AMC)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add a fixed concentration of recombinant human MetAP2 to each well of the 96-well plate.

  • Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HUVEC Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (low passage number)

  • Endothelial cell growth medium (e.g., EGM-2)

  • This compound compound

  • 96-well clear-bottom cell culture plates

  • Cell proliferation reagent (e.g., MTT, CyQUANT)

  • Plate reader

Procedure:

  • Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Replace the medium in the cell plates with the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC₅₀ value.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a single-dose pharmacokinetic study of this compound in mice.

Materials:

  • This compound compound

  • Vehicle for IV and oral administration (e.g., 40% PEG200 in water)

  • Male or female mice (e.g., CD-1 or other appropriate strain)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

Procedure:

  • Fast the animals overnight before dosing.

  • Administer this compound either intravenously (e.g., 0.2 mg/kg) via the tail vein or orally (e.g., 0.5 mg/kg) by gavage.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, Vss, F) using appropriate software.

In Vivo Pharmacodynamic Study in a Mouse Xenograft Model

This protocol describes the assessment of this compound's pharmacodynamic effect by measuring Met-EF1α levels in tumor tissue from a mouse xenograft model.

Materials:

  • Human tumor cells (e.g., renal cell carcinoma)

  • Immunocompromised mice (e.g., nude or SCID)

  • This compound compound and vehicle

  • Tissue homogenization buffer and equipment

  • Western blotting reagents and equipment

  • Primary antibody specific for Met-EF1α

  • Secondary antibody

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Implant human tumor cells subcutaneously into the flanks of the mice.

  • Allow the tumors to reach a predetermined size.

  • Administer this compound or vehicle control to the tumor-bearing mice.

  • At various time points after dosing, euthanize the animals and excise the tumors.

  • Homogenize a portion of the tumor tissue in lysis buffer to extract total protein.

  • Determine the protein concentration in the lysates.

  • Perform Western blot analysis on the tumor lysates to detect and quantify the levels of Met-EF1α.

  • Normalize the Met-EF1α signal to the total protein concentration.

  • Correlate the levels of Met-EF1α with the corresponding plasma concentrations of this compound.

References

Application Notes and Protocols for (R)-M8891 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the sensitivity of various cell lines to (R)-M8891, a potent and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2). The provided protocols and data are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

Introduction

This compound, also known as M8891, is a selective, reversible, and orally bioavailable small-molecule inhibitor of MetAP2.[1][2] MetAP2 is a metalloenzyme that plays a crucial role in the maturation of nascent proteins by cleaving the N-terminal methionine.[1][3] Inhibition of MetAP2 has been shown to have both antiangiogenic and antitumoral effects, making it a promising target for cancer therapy.[3][4][5] M8891 has demonstrated the ability to block the growth of human endothelial cells and exhibits differential growth inhibition across various cancer cell lines.[1]

Cell Line Sensitivity to this compound

The sensitivity of cancer cell lines to this compound is influenced by several factors, with the tumor suppressor p53 and the expression levels of MetAP1 and MetAP2 being key determinants.[1][4][6] Genome-wide CRISPR screens have identified that functional p53 is required for the antiproliferative activity of M8891 in certain cell lines, such as A549.[4]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines. This data is crucial for selecting appropriate models for further preclinical investigation.

Cell LineCancer TypeSpeciesIC50 (µM)
Highly Sensitive (<1 µM)
HUVECEndothelialHuman0.02[2]
HT1080FibrosarcomaHuman< 1
U87MGGlioblastomaHuman< 1
A549Lung CarcinomaHuman< 1
Caki-1Renal Cell CarcinomaHuman< 1
Moderately Sensitive (1-10 µM)
ACHNRenal Cell CarcinomaHuman1-10
786-ORenal Cell CarcinomaHuman1-10
Less Sensitive (>10 µM)
BxPC-3Pancreatic AdenocarcinomaHuman> 10
PANC-1Pancreatic AdenocarcinomaHuman> 10
MIA PaCa-2Pancreatic AdenocarcinomaHuman> 10
AsPC-1Pancreatic AdenocarcinomaHuman> 10
HCT 116Colorectal CarcinomaHuman> 10
HT-29Colorectal CarcinomaHuman> 10
SW480Colorectal CarcinomaHuman> 10
SW620Colorectal CarcinomaHuman> 10
RKOColorectal CarcinomaHuman> 10

Note: The IC50 values for the cancer cell lines other than HUVEC are graphically represented in the source and have been categorized based on the provided visual data.[4] The cell lines A549, HT1080, and U87MG were noted as being sensitive to MetAP2 inhibitors and were used in CRISPR screens.[1]

Signaling Pathway of this compound Action

This compound exerts its anticancer effects by inhibiting MetAP2, which in turn modulates several downstream signaling pathways. A key mechanism is the p53-dependent induction of the cell cycle inhibitor p21.

G cluster_pathway M8891 Signaling Pathway M8891 This compound MetAP2 MetAP2 M8891->MetAP2 Inhibits Protein_Synthesis Protein Maturation & Synthesis MetAP2->Protein_Synthesis Enables Cell_Cycle Cell Cycle Progression Protein_Synthesis->Cell_Cycle Angiogenesis Angiogenesis Protein_Synthesis->Angiogenesis p53 p53 p21 p21 p53->p21 Induces p21->Cell_Cycle Inhibits G start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Short-term Viability Assay (e.g., MTT) treatment->viability_assay colony_assay Long-term Clonogenic Assay (Colony Formation) treatment->colony_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis colony_assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Understanding and Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms in cancer cells, with a focus on the MetAP-2 inhibitor (R)-M8891 and a broader overview of SHP2 inhibitors.

Section 1: this compound - A Methionine Aminopeptidase-2 (MetAP-2) Inhibitor

This compound is a potent and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2), an enzyme crucial for the maturation of a variety of proteins involved in angiogenesis and tumor cell proliferation.[1][2] It is important to distinguish M8891 from SHP2 inhibitors, which target a different signaling pathway.

Frequently Asked Questions (FAQs) about this compound Resistance

Q1: What are the known resistance mechanisms to this compound in cancer cells?

A1: Preclinical studies, including CRISPR genome-wide screens, have identified key determinants of sensitivity and resistance to M8891.[3][4][5] The primary factors identified are:

  • Tumor Suppressor p53 Status: The functionality of the p53 tumor suppressor protein is a significant factor in determining resistance.[4][5]

  • MetAP1/MetAP2 Expression Levels: The expression levels of both MetAP1 and MetAP2 can influence the sensitivity of cancer cells to M8891.[4][5]

Q2: How was the role of p53 and MetAP1/2 in M8891 resistance discovered?

A2: A CRISPR genome-wide screen was conducted to identify genes that, when knocked out, would confer either sensitivity or resistance to M8891.[4][5] This unbiased genetic screen pinpointed the tumor suppressor p53 and the MetAP enzymes themselves as critical modulators of the cellular response to M8891.

Q3: Are there any identified pharmacodynamic biomarkers for M8891 activity?

A3: Yes, the accumulation of unprocessed, methionylated elongation factor 1-alpha-1 (Met-EF1a-1) serves as a reliable pharmacodynamic biomarker for MetAP-2 inhibition by M8891.[1][4][5] Researchers can monitor the levels of Met-EF1a-1 in cell and mouse studies to confirm target engagement.

Troubleshooting Guide for this compound Experiments
Problem Possible Cause Suggested Solution
Unexpectedly high resistance to M8891 in a cancer cell line. The cell line may have a non-functional p53 pathway or low expression of MetAP1/2.1. Sequence the TP53 gene to check for mutations. 2. Perform a Western blot to assess p53 protein expression and functionality (e.g., by checking p21 induction after DNA damage). 3. Use qPCR or Western blotting to determine the expression levels of MetAP1 and MetAP2.
Inconsistent results in cell viability assays. Issues with drug stability, cell seeding density, or assay timing.1. Prepare fresh M8891 solutions for each experiment. 2. Optimize cell seeding density to ensure logarithmic growth during the assay period. 3. Perform a time-course experiment to determine the optimal duration of M8891 treatment.
No detectable change in the Met-EF1a-1 biomarker after M8891 treatment. Insufficient drug concentration, short treatment duration, or technical issues with the detection method.1. Increase the concentration of M8891. 2. Extend the treatment duration. 3. Optimize the Western blot protocol for Met-EF1a-1 detection, ensuring the antibody is validated and sensitive.
Key Experimental Protocols

CRISPR Genome-Wide Screen for Resistance/Sensitivity Determinants

  • Library Transduction: Transduce the cancer cell line of interest with a genome-wide CRISPR knockout library.

  • Drug Selection: Treat the transduced cell population with a lethal dose of M8891.

  • Genomic DNA Extraction: Isolate genomic DNA from both the M8891-treated and untreated (control) cell populations.

  • gRNA Sequencing: Amplify and sequence the guide RNA (gRNA) cassettes from the genomic DNA.

  • Data Analysis: Compare the gRNA representation between the treated and control groups to identify gRNAs that are either enriched (conferring resistance) or depleted (conferring sensitivity).

Western Blot for Met-EF1a-1 Pharmacodynamic Biomarker

  • Cell Lysis: Lyse M8891-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for Met-EF1a-1, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

M8891_Resistance_Workflow cluster_crispr CRISPR Screen cluster_validation Biomarker Validation crispr_lib Genome-Wide CRISPR Library transduction Transduce Cancer Cells crispr_lib->transduction selection M8891 Selection transduction->selection dna_extraction gDNA Extraction & Sequencing selection->dna_extraction analysis Identify Resistance/Sensitivity Genes dna_extraction->analysis cell_treatment Treat Cells with M8891 western_blot Western Blot for Met-EF1a-1 cell_treatment->western_blot quantification Quantify Met-EF1a-1 Accumulation western_blot->quantification

Experimental workflow for identifying M8891 resistance mechanisms.

Section 2: SHP2 Inhibitors - Targeting a Key Signaling Node

SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), encoded by the PTPN11 gene, is a crucial component of multiple signaling pathways that drive cancer cell proliferation, survival, and differentiation, including the RAS-RAF-ERK, PI3K-AKT, and JAK-STAT pathways.[6][7] Allosteric inhibitors of SHP2 have emerged as a promising class of anti-cancer agents.[8]

Frequently Asked Questions (FAQs) about SHP2 Inhibitor Resistance

Q1: What are the primary mechanisms of resistance to allosteric SHP2 inhibitors?

A1: Resistance to SHP2 inhibitors can arise through several mechanisms, broadly categorized as:

  • SHP2-Intrinsic Mechanisms: Mutations in the PTPN11 gene that prevent the inhibitor from binding to its allosteric site or that lock SHP2 in its active conformation.[6]

  • SHP2-Extrinsic (Bypass) Mechanisms: Activation of downstream components of the RAS-MAPK pathway or parallel signaling pathways that circumvent the need for SHP2 activity.[9]

Q2: Which specific genes have been implicated in SHP2 inhibitor resistance?

A2: Genome-wide CRISPR/Cas9 screens have identified several genes whose loss can confer resistance to SHP2 inhibitors. These include:

  • LZTR1: Involved in the regulation of RAS protein stability.[9]

  • INPPL1 (SHIP2): A phosphatase that negatively regulates the PI3K-AKT pathway.[9]

  • MAP4K5, SPRED2, STK40, NCOA6, NCOR1, and ELAVL1: These genes are involved in various aspects of signal transduction and gene regulation.[9]

Q3: How does feedback activation of receptor tyrosine kinases (RTKs) contribute to resistance?

A3: In some cancer models, particularly those driven by FGFR, initial inhibition of SHP2 leads to a rapid rebound in ERK phosphorylation.[10] This is due to the downregulation of negative regulators of RTK signaling (like SPRY proteins), leading to feedback activation of the RTK and subsequent reactivation of the MAPK pathway.[10]

Troubleshooting Guide for SHP2 Inhibitor Experiments
Problem Possible Cause Suggested Solution
Rapid rebound of p-ERK levels after initial inhibition with a SHP2 inhibitor. Feedback activation of an upstream receptor tyrosine kinase (RTK).1. Perform a time-course experiment to monitor p-ERK levels over several hours. 2. Use an RTK inhibitor in combination with the SHP2 inhibitor to block the feedback loop. 3. Investigate the expression and phosphorylation status of various RTKs in your cell line.
Cell line is unexpectedly resistant to SHP2 inhibitor monotherapy. The cell line may have a pre-existing mutation downstream of SHP2 (e.g., in KRAS or BRAF) or may rely on a parallel signaling pathway for survival.1. Sequence key genes in the MAPK and PI3K-AKT pathways. 2. Test the efficacy of combining the SHP2 inhibitor with inhibitors of other pathways (e.g., MEK or PI3K inhibitors).
Difficulty in generating a stable resistant cell line through chronic drug exposure. The resistance mechanism may involve complex genetic or epigenetic changes that are difficult to select for in vitro.1. Try a pulsatile dosing regimen (high dose for a short period followed by a recovery phase). 2. Use a lower, more clinically relevant concentration of the SHP2 inhibitor for a longer duration.
Key Experimental Protocols

Phospho-ERK Rebound Assay

  • Cell Seeding: Plate cancer cells and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the SHP2 inhibitor.

  • Time-Course Lysis: Lyse the cells at various time points after drug addition (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Western Blot Analysis: Perform a Western blot to detect the levels of phosphorylated ERK (p-ERK) and total ERK.

  • Quantification: Quantify the p-ERK/total ERK ratio at each time point to assess for a rebound in signaling.

Combination Therapy Synergy Assay

  • Drug Combination Matrix: Create a dose-response matrix with varying concentrations of the SHP2 inhibitor and a second drug (e.g., a MEK inhibitor).

  • Cell Viability Assay: Treat cells with the drug combinations for a defined period (e.g., 72 hours) and measure cell viability using an assay like CellTiter-Glo.

  • Synergy Analysis: Use software such as Combenefit or the Chou-Talalay method to calculate synergy scores (e.g., Combination Index) and determine if the drug combination is synergistic, additive, or antagonistic.

Data Presentation: SHP2 Inhibitor Resistance Mechanisms
Resistance Mechanism Key Genes/Proteins Involved Effect on Signaling Potential Combination Therapy
Feedback RTK Activation FGFR, EGFR, SPRY proteinsRapid rebound of p-ERKRTK inhibitors
Bypass Track Activation LZTR1, INPPL1 (SHIP2)Increased RAS and ERK activity, increased AKT activationMEK inhibitors, PI3K inhibitors
Oncogenic SHP2 Mutants SHP2 (E76A, G60V, etc.)Constitutive SHP2 activationNovel allosteric inhibitors that bind to mutant forms

Visualizations

SHP2_Resistance_Pathways cluster_pathway RAS-MAPK Signaling Pathway cluster_resistance Resistance Mechanisms RTK RTK SHP2 SHP2 RTK->SHP2 SOS1 SOS1 SHP2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Feedback Feedback Activation of RTK Feedback->RTK Reactivates Pathway Bypass Bypass Mutations (e.g., loss of LZTR1) Bypass->RAS Activates Downstream SHP2_mut SHP2 Mutations SHP2_mut->SHP2 Prevents Inhibition SHP2_inhibitor SHP2 Inhibitor SHP2_inhibitor->SHP2

Signaling pathways and resistance mechanisms for SHP2 inhibitors.

This technical support center provides a starting point for researchers working with this compound and SHP2 inhibitors. As new research emerges, these guides will be updated to reflect the latest findings in the field of cancer drug resistance.

References

Technical Support Center: MetAP1 Expression and (R)-M8891 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the relationship between Methionine Aminopeptidase 1 (MetAP1) expression and the efficacy of (R)-M8891.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between MetAP1 and this compound?

A: this compound is the less active enantiomer of M8891, a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2] M8891 shows very low activity against MetAP1, with an IC50 greater than 10 µM.[1][2][3] Therefore, this compound is expected to be an even weaker inhibitor of MetAP1. The primary relevance of MetAP1 expression to the study of M8891 (and its isomers) lies in the functional redundancy between MetAP1 and MetAP2.

Q2: How does MetAP1 expression influence the efficacy of MetAP2 inhibitors like M8891?

A: Studies have shown that the expression level of MetAP1 can be a key determinant of cellular sensitivity to MetAP2 inhibitors.[4][5][6] Cells with lower levels of MetAP1 tend to be more sensitive to the inhibition of MetAP2.[4] This suggests that MetAP1 can compensate for the loss of MetAP2 activity, and its expression level could be a predictive biomarker for the efficacy of MetAP2-targeting therapies.[4][5]

Q3: What is the mechanism of action of MetAP inhibitors?

A: Methionine aminopeptidases (MetAPs) are enzymes that cleave the initiator methionine from newly synthesized proteins, a crucial step in protein maturation.[3][7][8] By inhibiting MetAPs, these compounds disrupt the normal processing of proteins, which can lead to altered cellular functions and cell death, particularly in rapidly dividing cells like cancer cells.[7] M8891 is a reversible inhibitor that binds to the active site of MetAP2.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays when treating with M8891.
  • Possible Cause 1: Variable MetAP1 expression in cell lines.

    • Troubleshooting Step: Before initiating a series of experiments, perform baseline characterization of MetAP1 and MetAP2 protein expression levels in your panel of cell lines via Western blotting or quantitative proteomics. This will help in stratifying cell lines based on MetAP expression and may explain differential sensitivity to M8891.

  • Possible Cause 2: Use of the less active this compound isomer.

    • Troubleshooting Step: Confirm the stereoisomeric purity of your M8891 compound. The (R)-enantiomer is significantly less active than the eutomer M8891.[6] For potent MetAP2 inhibition, ensure you are using the correct M8891 isomer.

  • Possible Cause 3: Cell culture conditions affecting protein expression.

    • Troubleshooting Step: Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can influence protein expression levels.

Problem 2: Difficulty in detecting the pharmacodynamic biomarker of MetAP2 inhibition.
  • Background: The accumulation of the unprocessed (methionylated) form of the translation elongation factor 1-alpha-1 (Met-EF1a-1) is a specific and robust pharmacodynamic biomarker for MetAP2 inhibition by M8891.[5][9][10]

  • Possible Cause 1: Insufficient antibody sensitivity or specificity.

    • Troubleshooting Step: Utilize a validated antibody that specifically recognizes the N-terminal methionine-containing form of EF1a-1.[6] It may be necessary to generate a custom antibody for this purpose.

  • Possible Cause 2: Inadequate drug concentration or treatment duration.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration of M8891 and duration of treatment for observing a significant accumulation of Met-EF1a-1 in your specific cell line.

  • Possible Cause 3: Low abundance of the target protein.

    • Troubleshooting Step: Ensure that the total protein load on your Western blot is sufficient for the detection of Met-EF1a-1.

Quantitative Data Summary

Table 1: In Vitro Potency of M8891 and its (R)-enantiomer

CompoundTargetIC50 (nM)Reference
M8891Human MetAP252[6]
M8891Murine MetAP232[6]
M8891Human MetAP1>10,000[2][3][6]
This compoundHuman MetAP2~7,800 (150-fold less active than M8891)[6]

Table 2: Cellular Proliferation Inhibition by M8891

Cell LineAssayIC50 (nM)Reference
HUVECProliferation20[2]
A549 (mock)Viability (96h)120[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of MetAP1 and Met-EF1a-1 Expression
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Load 20-40 µg of total protein per lane on a 4-20% Tris-glycine gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against MetAP1 (e.g., 1:1000 dilution) and Met-EF1a-1 (using a validated antibody) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Protocol 2: Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of M8891 or this compound in culture medium.

    • Replace the medium in the wells with the drug-containing medium.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Visualizations

MetAP_Signaling_Pathway cluster_translation Protein Translation cluster_processing N-terminal Methionine Excision cluster_function Cellular Function Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide synthesis MetAP1 MetAP1 Nascent_Polypeptide->MetAP1 cleavage MetAP2 MetAP2 Nascent_Polypeptide->MetAP2 cleavage Mature_Protein Mature Protein (Met removed) MetAP1->Mature_Protein MetAP2->Mature_Protein M8891 This compound / M8891 M8891->MetAP2 inhibition Cell_Proliferation Cell Proliferation & Angiogenesis Mature_Protein->Cell_Proliferation supports

Caption: Role of MetAP1 and MetAP2 in protein maturation and the inhibitory effect of M8891.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Lines Select Cell Lines (Varying MetAP1 Expression) Viability_Assay Cell Viability Assay (72-96h treatment) Cell_Lines->Viability_Assay Western_Blot Western Blot Analysis Cell_Lines->Western_Blot Drug Prepare M8891 / this compound and Vehicle Control Drug->Viability_Assay Drug->Western_Blot IC50 Calculate IC50 Values Viability_Assay->IC50 Biomarker Quantify MetAP1 and Met-EF1a-1 Levels Western_Blot->Biomarker Correlation Correlate MetAP1 Expression with M8891 Sensitivity IC50->Correlation Biomarker->Correlation

References

Optimizing (R)-M8891 dosage in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of (R)-M8891 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, reversible, and brain-penetrant inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1][2] Its mechanism of action is the selective inhibition of MetAP-2, an enzyme responsible for cleaving the N-terminal methionine from nascent proteins.[2][3] By inhibiting MetAP-2, this compound disrupts protein synthesis and maturation, which in turn hinders the proliferation of endothelial cells.[3][4] This leads to antiangiogenic effects, cutting off the blood supply to tumors, and direct antitumoral activities.[1][2]

Q2: What is the difference between this compound and M8891?

This compound is the active enantiomer of the compound. The stereochemical configuration is crucial for its inhibitory activity, with the (R)-enantiomer being significantly more potent than its counterpart.[5]

Q3: Is this compound selective for MetAP-2?

Yes, this compound is highly selective for MetAP-2. It shows minimal inhibition of MetAP-1, with an IC50 greater than 10 µM for MetAP-1.[1][2]

Q4: What is the recommended route of administration for this compound in animal models?

This compound is orally active and has demonstrated efficacy when administered orally (po).[1] Intravenous (IV) administration has also been used in pharmacokinetic studies.[1] The choice of administration route may depend on the specific experimental design.

Q5: How should this compound be prepared for in vivo administration?

For oral administration, this compound can be formulated in a vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy/Tumor Growth Inhibition - Suboptimal Dosage: The dose may be too low for the specific animal model or tumor type. - Poor Bioavailability: Issues with the formulation or route of administration affecting drug absorption. - Drug Stability: Degradation of the compound due to improper storage or handling. - Model Resistance: The tumor model may be insensitive to MetAP-2 inhibition.- Dose Escalation Study: Perform a dose-response study to determine the optimal dose. Doses ranging from 20 mg/kg daily to 150 mg/kg twice daily have been reported.[1][5] - Formulation Check: Ensure the compound is fully dissolved and the vehicle is appropriate. Consider alternative oral formulations or a different administration route if oral bioavailability is a concern.[1] - Fresh Preparation: Prepare solutions fresh daily and store stock solutions as recommended.[1] - Biomarker Analysis: Measure the level of the pharmacodynamic biomarker Met-EF1α in tumor tissue to confirm target engagement.[6][7][8]
Observed Toxicity (e.g., weight loss, lethargy) - High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.- Dose Reduction: Reduce the dosage or the frequency of administration. - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. - Monitor Animal Health: Closely monitor animal weight, behavior, and overall health throughout the study.
Platelet Count Decrease - On-target Toxicity: Inhibition of MetAP-2 may affect hematopoiesis. A decrease in platelet count has been observed as a treatment-emergent adverse event in clinical studies.[9][10][11][12]- Blood Monitoring: If feasible, monitor complete blood counts (CBCs) to track platelet levels. - Dose Adjustment: Consider a lower dose or a different dosing schedule.
Variability in Results - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Animal Variation: Biological differences between individual animals. - Experimental Technique: Variations in tumor implantation or measurement techniques.- Standardized Procedures: Ensure all experimental procedures, including drug preparation and administration, are standardized and performed consistently. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Blinding: Whenever possible, blind the personnel performing treatments and measurements to the treatment groups.

Experimental Protocols

In Vivo Antitumor Efficacy Study
  • Animal Model: Female CD-1 nude mice (6-7 weeks old) with human U87-MG glioblastoma xenografts.[1]

  • Drug Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

  • Dosing: Administer this compound orally (po) at a dosage of 20 mg/kg once daily for 14 days.[1]

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health daily.

  • Endpoint: At the end of the treatment period, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Pharmacokinetic (PK) Study
  • Animal Models: Rat, dog, and monkey.[1]

  • Drug Preparation: Prepare this compound for intravenous (IV) administration.

  • Dosing: Administer a single IV dose of 0.2 mg/kg.[1]

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Analysis: Analyze plasma concentrations of this compound to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and bioavailability (F).[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value
IC50 (MetAP-2) 54 nM[1][2]
Ki (MetAP-2) 4.33 nM[1][2]
IC50 (HUVEC Proliferation) 20 nM[1]
IC50 (MetAP-1) >10 µM[1][2]

Table 2: Pharmacokinetic Parameters of this compound (0.2 mg/kg IV)

Species Clearance (CL) (L/h/kg) Volume of Distribution (Vss) (L/kg) Oral Bioavailability (F) (%)
Rat, Dog, Monkey ~0.03 - 0.4~0.23 - 1.3~40 - 80

Data represents a range observed across the tested species.[1]

Table 3: Reported Efficacious Dosing in Animal Models

Animal Model Tumor Type Dosage Administration Route Duration Outcome
Female CD-1 nude mice Human U87-MG glioblastoma20 mg/kg, once a daypo14 daysStrong tumor growth inhibition[1]
Renal Cell Carcinoma Models Not Specified150 mg/kg, twice a daypoNot SpecifiedMonotherapy efficacy[5]

Visualizations

MetAP2_Signaling_Pathway cluster_translation Protein Translation cluster_inhibition Inhibition by this compound cluster_cellular_effects Cellular Effects Nascent_Protein Nascent Protein (with N-terminal Methionine) MetAP2 MetAP-2 Nascent_Protein->MetAP2 substrate Mature_Protein Mature, Functional Protein MetAP2->Mature_Protein cleaves Met Protein_Dysfunction Protein Dysfunction MetAP2->Protein_Dysfunction Endothelial_Cell_Proliferation Endothelial Cell Proliferation R_M8891 This compound R_M8891->MetAP2 inhibits Protein_Dysfunction->Endothelial_Cell_Proliferation inhibits Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Tumor Cells (e.g., U87-MG) Animal_Model->Tumor_Implantation Drug_Prep Prepare this compound Formulation Tumor_Implantation->Drug_Prep Dosing Administer Dosage (e.g., 20 mg/kg PO daily) Drug_Prep->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement during treatment Health_Check Monitor Animal Health (Weight, Behavior) Dosing->Health_Check daily Euthanasia Euthanize Animals Tumor_Measurement->Euthanasia at endpoint Sample_Collection Collect Tumors & Tissues Euthanasia->Sample_Collection Biomarker_Analysis Analyze Pharmacodynamic Biomarkers (Met-EF1α) Sample_Collection->Biomarker_Analysis

Caption: General workflow for in vivo efficacy studies.

Troubleshooting_Logic Start Start Lack_of_Efficacy Lack of Efficacy? Start->Lack_of_Efficacy Check_Dosage Is Dosage Optimal? Lack_of_Efficacy->Check_Dosage Yes Toxicity_Observed Toxicity Observed? Lack_of_Efficacy->Toxicity_Observed No Check_Formulation Is Formulation Correct? Check_Dosage->Check_Formulation Yes Dose_Escalation Perform Dose Escalation Check_Dosage->Dose_Escalation No Check_Target_Engagement Target Engaged? (Met-EF1α levels) Check_Formulation->Check_Target_Engagement Yes Reformulate Check/Reformulate Drug Check_Formulation->Reformulate No Consider_Resistance Consider Model Resistance Check_Target_Engagement->Consider_Resistance No Successful_Experiment Successful Experiment Check_Target_Engagement->Successful_Experiment Yes Analyze_Biomarker Analyze Biomarker Consider_Resistance->Analyze_Biomarker Reduce_Dose Reduce Dose/ Frequency Toxicity_Observed->Reduce_Dose Yes Toxicity_Observed->Successful_Experiment No Check_Vehicle Check Vehicle Toxicity Reduce_Dose->Check_Vehicle

Caption: Troubleshooting logic for in vivo experiments.

References

Technical Support Center: (R)-M8891 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-M8891, a selective and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2][3] MetAP2 is a crucial enzyme that removes the N-terminal methionine from nascent proteins, a key step in protein maturation.[1][3][4] By inhibiting MetAP2, this compound impairs protein synthesis, which in turn leads to a reduction in endothelial cell proliferation. This anti-angiogenic effect is central to its anti-tumor activity.[5][6][7]

Q2: How selective is this compound for MetAP2?

This compound is a selective inhibitor of MetAP2. Notably, it does not inhibit the related enzyme MetAP1 at concentrations where it effectively inhibits MetAP2 (IC50 >10 µM for MetAP1).[8]

Q3: What are the known on-target effects of this compound that I should expect in my experiments?

The primary on-target effects of this compound are anti-angiogenic and anti-proliferative. In cellular assays, you should expect to see inhibition of endothelial cell growth (e.g., HUVECs).[9][10] In vivo, this compound has been shown to inhibit tumor growth.[6] A key pharmacodynamic biomarker of this compound activity is the accumulation of unprocessed, methionylated elongation factor 1-alpha-1 (Met-EF1α), a substrate of MetAP2.[1][3]

Q4: What is the most common off-target or adverse effect observed with this compound?

The most frequently reported treatment-emergent adverse event in the Phase I clinical trial of this compound was a dose-dependent decrease in platelet count, also known as thrombocytopenia.[1][2][11][12] This is a critical consideration for in vivo studies.

Q5: Are there other potential off-target effects associated with the MetAP2 inhibitor class?

Yes, other inhibitors of MetAP2, such as beloranib, have been associated with an increased risk of venous thromboembolic events (VTE), including deep vein thrombosis and pulmonary embolism.[13] This led to the discontinuation of beloranib's development. Although this compound is a reversible inhibitor designed for an improved safety profile, it is important to be aware of this potential class-wide effect.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpectedly high levels of cell death in my cancer cell line, even at low concentrations of this compound.

  • Possible Cause 1: On-target anti-proliferative effect. this compound has direct anti-proliferative effects on some tumor cell lines, which can lead to cell death. The sensitivity of different cancer cell lines to this compound can vary.

  • Troubleshooting Steps:

    • Review Cell Line Sensitivity Data: If available, consult literature for the known sensitivity of your specific cell line to MetAP2 inhibitors.

    • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the IC50 of this compound in your cell line.

    • Assess Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle distribution of your cells after treatment. MetAP2 inhibition can induce cell cycle arrest.

    • Measure Apoptosis: Use assays such as Annexin V/PI staining to quantify the level of apoptosis induced by this compound in your cells.

Issue 2: In my in vivo animal model, I am observing signs of bleeding or bruising after treatment with this compound.

  • Possible Cause: this compound-induced thrombocytopenia. As mentioned in the FAQs, the most common adverse effect of this compound is a decrease in platelet count.[1][2][11][12] This can lead to an increased risk of bleeding.

  • Troubleshooting Steps:

    • Monitor Platelet Counts: Perform regular complete blood counts (CBCs) on your animals to monitor platelet levels.

    • Dose Adjustment: If thrombocytopenia is observed, consider reducing the dose of this compound.

    • Careful Handling: Handle animals with extra care to minimize the risk of injury and bleeding.

    • Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological examination to look for any signs of hemorrhage.

Issue 3: My experimental results are inconsistent or suggest an off-target effect that is not documented.

  • Possible Cause: Unknown off-target interaction. While this compound is selective, a comprehensive screen of all possible off-target interactions is not publicly available. Your experimental system may express a protein that is sensitive to this compound.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been stored correctly.

    • Use a Structurally Unrelated MetAP2 Inhibitor: If possible, repeat key experiments with a different, structurally unrelated MetAP2 inhibitor to see if the effect is target-specific.

    • Control for Vehicle Effects: Always include a vehicle-only control group in your experiments.

    • Literature Search for Similar Phenotypes: Search the literature for other small molecules that produce a similar unexpected phenotype. This may provide clues to the potential off-target.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/AssayIC50Reference
MetAP254 nM[8]
MetAP1>10 µM[8]
HUVEC Proliferation20 nM[8]

Table 2: Phase I Clinical Trial Adverse Events (Most Common)

Adverse EventFrequencySeverityReference
Platelet Count DecreaseMost CommonDose-dependent, Grade 1-4[1][2][11][12]

Experimental Protocols

Protocol 1: Assessment of this compound on Endothelial Cell Proliferation (HUVEC Assay)

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.

  • Seeding: Seed HUVECs in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in EGM-2 medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assay: Assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Monitoring Platelet Counts in In Vivo Studies

  • Animal Model: Use an appropriate animal model for your study (e.g., tumor xenograft model in mice).

  • Treatment: Administer this compound at the desired dose and schedule.

  • Blood Collection: At baseline (before treatment) and at regular intervals during the study (e.g., weekly), collect a small volume of blood from the animals via a suitable method (e.g., tail vein or retro-orbital sinus). Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the platelet count.

  • Data Analysis: Plot the mean platelet counts for each treatment group over time to assess the effect of this compound on platelet levels.

Visualizations

MetAP2_Inhibition_Pathway cluster_translation Protein Translation cluster_inhibition Pharmacological Intervention cluster_downstream Downstream Effects Nascent_Protein Nascent Protein (with N-terminal Met) MetAP2 MetAP2 Nascent_Protein->MetAP2 substrate Processed_Protein Processed Protein (Met removed) MetAP2->Processed_Protein cleavage Impaired_Protein_Synthesis Impaired Protein Synthesis R_M8891 This compound R_M8891->MetAP2 inhibition R_M8891->MetAP2 Decreased_Endothelial_Cell_Proliferation Decreased Endothelial Cell Proliferation Impaired_Protein_Synthesis->Decreased_Endothelial_Cell_Proliferation Anti_Angiogenic_Effect Anti-Angiogenic Effect Decreased_Endothelial_Cell_Proliferation->Anti_Angiogenic_Effect

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_On_Target Is the result consistent with known on-target effects (e.g., anti-proliferative)? Start->Check_On_Target Check_Known_Off_Target Could the result be explained by known off-target/adverse effects (e.g., thrombocytopenia)? Check_On_Target->Check_Known_Off_Target No On_Target_Action Proceed with on-target validation experiments Check_On_Target->On_Target_Action Yes Investigate_Novel_Off_Target Investigate Potential Novel Off-Target Effect Check_Known_Off_Target->Investigate_Novel_Off_Target No Off_Target_Action Implement monitoring and mitigation strategies (e.g., platelet counts) Check_Known_Off_Target->Off_Target_Action Yes Novel_Off_Target_Steps 1. Confirm compound purity 2. Use structural analog control 3. Literature search for phenotype Investigate_Novel_Off_Target->Novel_Off_Target_Steps

Caption: Troubleshooting workflow for unexpected results.

References

Impact of tumor redox state on (R)-M8891 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-M8891. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. The content focuses specifically on the impact of the tumor redox state on the activity of this compound, a potent, selective, and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active and reversible small-molecule inhibitor that selectively targets Methionine Aminopeptidase 2 (MetAP2).[3][4] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.[5][6] By inhibiting MetAP2, M8891 impairs this process, leading to a decrease in endothelial and tumor cell proliferation, which in turn reduces angiogenesis and tumor growth.[4][7]

Q2: How does the tumor redox state directly influence the target of M8891, the MetAP2 enzyme?

A2: The activity of MetAP2 is directly regulated by its own redox state through an allosteric disulfide bond (Cys228-Cys448).[8][9] This bond can exist in either an oxidized (disulfide) or reduced (free thiols) state. The two forms of the enzyme exhibit different catalytic efficiencies and substrate specificities.[9] Cellular stress conditions common in tumors, such as hypoxia or glucose deprivation, promote the oxidation of this disulfide bond, thereby altering the enzyme's function.[8] The thioredoxin system is a key cellular component that efficiently reduces this bond, shifting the enzyme back to its reduced state.[8][9]

Q3: Can inhibition of MetAP2 by compounds like M8891 affect the overall redox balance of the cancer cell?

A3: Yes, studies with other MetAP2 inhibitors have shown that blocking the enzyme's activity can disrupt the cell's redox homeostasis, particularly the glutathione system.[10][11] In cancer cells sensitive to MetAP2 inhibition, treatment has been shown to decrease the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), indicating a shift towards a more oxidized intracellular environment.[10] This suggests that while the cell's redox state can regulate MetAP2, MetAP2 inhibition can, in turn, impact the cell's ability to manage oxidative stress.

Q4: My tumor model has high levels of NRF2 activity. How might this affect M8891 efficacy?

A4: The NRF2 pathway is a master regulator of the cellular antioxidant response.[12] Constitutive activation of NRF2, common in many cancers, leads to the upregulation of antioxidant proteins, including enzymes responsible for glutathione synthesis and regeneration.[13] This creates a more robust antioxidant system, which could potentially counteract the oxidative stress induced by MetAP2 inhibition. While direct studies on M8891 are not available, a cellular state with high NRF2 activity and a resulting high GSH/GSSG ratio might confer resistance to therapies that rely on disrupting redox homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to M8891 and the redox regulation of its target, MetAP2.

Table 1: Biochemical and Cellular Potency of this compound

Parameter Value Target/Cell Line Reference
IC₅₀ 52-54 nM Human MetAP2 Enzyme [1][3]
Kᵢ 4.33 nM MetAP2 Enzyme [3]
IC₅₀ (Proliferation) 20 nM Human Umbilical Vein Endothelial Cells (HUVEC) [3]

| Selectivity | >10 µM (IC₅₀) | Human MetAP1 Enzyme |[3] |

Table 2: Redox-Dependent Properties of the MetAP2 Enzyme

Parameter Value Description Reference
Standard Redox Potential -261 to -266 mV Redox potential of the Cys228-Cys448 allosteric disulfide bond. [8][9]

| Reduction Rate Constant | 16,180 M⁻¹s⁻¹ | Rate of reduction of the MetAP2 disulfide bond by Thioredoxin. |[8][9] |

*Table 3: Illustrative Impact of MetAP2 Inhibition on Cellular Glutathione Homeostasis **

Cell Line Treatment Total Glutathione GSSG (Oxidized Glutathione) GSH/GSSG Ratio Reference
HUVEC (Sensitive) Control Normalized to 1 Normalized to 1 Normalized to 1 [10]
Fumagillin (5 nM) Increased Increased Decreased [10]
HCT116 (Insensitive) Control Normalized to 1 Normalized to 1 Normalized to 1 [10]
Fumagillin (1 µM) Increased No significant change No significant change [10]

*Data shown is for the irreversible MetAP2 inhibitor Fumagillin and is presented to illustrate the potential biological principle of how MetAP2 inhibition can impact cellular redox state.

Signaling Pathways and Experimental Workflows

cluster_0 Cellular Stress & Redox Environment cluster_1 MetAP2 Regulation & M8891 Action cluster_2 Downstream Cellular Effects Stress Tumor Microenvironment (e.g., Hypoxia, Glucose Deprivation) ROS Increased ROS / Oxidative Stress Stress->ROS Trx_ox Thioredoxin (Oxidized) ROS->Trx_ox oxidizes Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red TrxR MetAP2_ox MetAP2 (Oxidized) (Altered Activity) Trx_red->MetAP2_ox reduces MetAP2_red MetAP2 (Reduced) (Basal Activity) MetAP2_ox->MetAP2_red oxidizes Inhibition Inhibition of Protein Maturation MetAP2_red->Inhibition M8891 This compound M8891->MetAP2_red inhibits GSH_ratio Decreased GSH/GSSG Ratio Inhibition->GSH_ratio CellCycle G1 Cell Cycle Arrest Inhibition->CellCycle

Caption: Redox regulation of MetAP2 and the impact of this compound.

start Start: Hypothesis Redox state affects M8891 IC₅₀ step1 1. Cell Culture Select cancer cell lines of interest start->step1 step2 2. Modulate Redox State (Optional) - Treat with pro-oxidant (e.g., H₂O₂) - Treat with antioxidant (e.g., NAC) - Deplete GSH (e.g., BSO) step1->step2 step3 3. Measure Baseline Redox State - ROS levels (DCFDA/DHE) - Glutathione levels (GSH/GSSG Assay) step2->step3 step4 4. M8891 Treatment - Perform dose-response curve with M8891 across all conditions step3->step4 step5 5. Assess Cell Viability (e.g., MTT, CellTiter-Glo) step4->step5 step6 6. Data Analysis - Calculate IC₅₀ for each condition - Correlate IC₅₀ with redox measurements step5->step6 end Conclusion: Determine if redox state alters M8891 potency step6->end

Caption: Experimental workflow to assess the impact of redox state on M8891 activity.

Troubleshooting Guide

Issue: High variability in M8891 IC₅₀ values between experiments.

  • Q1: Could my cell culture conditions be the cause?

    • A: Yes. Inconsistent cell density at the time of seeding, variations in media supplements (like serum), or different lengths of time in culture can all lead to fluctuations in the cellular redox state.[10] High cell density can lead to nutrient deprivation and hypoxia, which can shift MetAP2 into its oxidized, less active state.[8]

    • Recommendation: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase. Use the same batch of media and supplements for all related experiments. Allow plates to equilibrate before incubation to ensure even cell distribution.

  • Q2: How can I confirm if redox state is the source of variability?

    • A: Measure the redox state of your cells at the start of each experiment. Key indicators include intracellular Reactive Oxygen Species (ROS) levels and the ratio of reduced to oxidized glutathione (GSH/GSSG). If these values vary between experiments that yield different IC₅₀ values, it strongly suggests redox state is a contributing factor.

    • Recommendation: Use the protocols below (Protocols 1 and 2) to quantify ROS and glutathione levels in parallel with your M8891 dose-response experiments.

  • Q3: I observe that M8891 is less potent in my spheroid/3D cultures compared to 2D monolayers. Could this be a redox issue?

    • A: This is highly likely. Cells in the core of a spheroid often experience hypoxia and nutrient limitation. These stress conditions are known to increase oxidative stress and can lead to the oxidation of the allosteric disulfide bond in MetAP2, potentially altering its conformation and sensitivity to inhibitors.[8][9]

    • Recommendation: Attempt to co-treat your 3D cultures with M8891 and a reducing agent like N-acetylcysteine (NAC) to see if this restores sensitivity. This can help determine if the resistance is mediated by an oxidized intracellular environment.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using Dichlorofluorescin Diacetate (DCFDA)

This protocol provides a general method for measuring changes in intracellular reactive oxygen species.

  • Materials:

    • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

    • Phosphate-Buffered Saline (PBS)

    • Black, clear-bottom 96-well plates suitable for fluorescence

    • Fluorescence plate reader (Excitation/Emission ~485/528 nm)

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Include wells for untreated controls and blank (media only).

    • Cell Treatment: Treat cells with M8891 or redox-modulating agents as required by your experimental design. Include a positive control (e.g., 100 µM H₂O₂ for 1 hour).

    • DCFDA Loading: Prepare a 10 µM working solution of H2DCFDA in pre-warmed serum-free media.

    • Remove the treatment media from the cells and wash once with warm PBS.

    • Add 100 µL of the H2DCFDA working solution to each well.

    • Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.

    • Measurement: After incubation, remove the loading solution, wash cells gently with PBS, and add 100 µL of PBS to each well.

    • Immediately measure the fluorescence using a plate reader with excitation set to ~485 nm and emission to ~528 nm.

    • Data Analysis: Subtract the blank reading from all wells. Normalize the fluorescence of treated cells to that of the untreated control cells to determine the fold-change in ROS.

Protocol 2: Quantification of Reduced and Oxidized Glutathione (GSH/GSSG Ratio)

This protocol outlines the steps for measuring the levels of GSH and GSSG to determine the cellular glutathione redox state. Commercially available kits (e.g., from Cayman Chemical, Promega) are highly recommended for this assay. The following is a generalized workflow.

  • Materials:

    • Commercial GSH/GSSG Assay Kit (containing reagents for lysis, derivatization, and detection)

    • Metaphosphoric acid (MPA) or other deproteinizing agent

    • Microplate reader (absorbance at ~405 nm)

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells with M8891 or other compounds in a 6-well or 10 cm plate format to ensure sufficient cell numbers for lysis.

    • Cell Lysis: Harvest and count the cells. Lyse the cell pellet according to the kit manufacturer's instructions, typically using a deproteinizing agent like MPA to stabilize the glutathione.

    • Sample Preparation for GSSG: To measure GSSG specifically, one aliquot of the lysate must be treated with a reagent (like 2-vinylpyridine) that scavenges the reduced GSH, preventing it from being detected.

    • Assay Reaction: Add the prepared lysates (one set for total glutathione, one for GSSG) to a 96-well plate.

    • Add the assay reagents as per the kit's protocol. This typically involves an enzymatic recycling reaction where glutathione reductase reduces GSSG to GSH, and GSH reacts with DTNB (Ellman's reagent) to produce a colored product measured at ~405 nm.

    • Measurement: Incubate the plate for the recommended time and read the absorbance at ~405 nm.

    • Data Analysis:

      • Generate a standard curve using the provided standards.

      • Calculate the concentration of total glutathione and GSSG from the standard curve.

      • Calculate the concentration of reduced GSH: [GSH] = [Total Glutathione] - (2 * [GSSG]).

      • Determine the GSH/GSSG ratio. A lower ratio indicates a more oxidized cellular state.

start Inconsistent M8891 Activity Observed q1 Are cell culture conditions (density, media, passage #) strictly controlled? start->q1 a1_no Action: Standardize protocols. Re-run experiment. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Is there a difference between 2D vs 3D culture models? a1_yes->q2 a2_yes Hypothesis: Redox gradient in 3D model (hypoxia/nutrient stress) is altering MetAP2 and M8891 sensitivity. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Have you measured the cellular redox state? a2_no->q3 a3_no Action: Measure ROS and GSH/GSSG in parallel with M8891 treatment. (See Protocols 1 & 2) q3->a3_no No a3_yes Does redox state correlate with M8891 IC₅₀? q3->a3_yes Yes a3_yes_yes Conclusion: M8891 activity is redox-dependent in your model. Consider this in data interpretation. a3_yes->a3_yes_yes Yes a3_yes_no Conclusion: Redox state is not the primary source of variability. Investigate other factors (e.g., MetAP1/p53 status). a3_yes->a3_yes_no No

Caption: Troubleshooting logic for investigating variable this compound activity.

References

Technical Support Center: Troubleshooting (R)-M8891 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with the Methionine Aminopeptidase-2 (MetAP-2) inhibitor, (R)-M8891.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, reversible, and brain-penetrant inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1][2][3][4] Its mechanism of action involves the inhibition of MetAP-2, an enzyme responsible for cleaving the N-terminal methionine from nascent proteins.[5][6] This process is a crucial step in protein maturation and function. By inhibiting MetAP-2, this compound demonstrates anti-angiogenic and anti-tumoral activities.[1][4]

Q2: What is the significance of the unprocessed MetAP-2 substrate, Met-EF1a?

The accumulation of the unprocessed, methionylated form of elongation factor 1-alpha (Met-EF1a) serves as a reliable pharmacodynamic biomarker for monitoring the target engagement and inhibitory activity of this compound both in vitro and in vivo.[7][8] Detection of increased Met-EF1a levels can confirm that this compound is effectively inhibiting MetAP-2 within the experimental system.

Q3: How should this compound be stored and handled?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

Storage ConditionDurationNotes
Solid Powder-20°C for long term (months to years) or 0-4°C for short term (days to weeks)Store in a dry, dark environment.[9]
Stock Solution (in DMSO)-80°C for up to 6 months; -20°C for up to 1 monthProtect from light. Avoid repeated freeze-thaw cycles.[1][10]
Working Solution (in vivo)Prepare freshly on the day of useTo ensure reliable results.[10]

(Data summarized from multiple sources)[1][9][10]

Q4: What are the solubility properties of this compound?

This compound is soluble in DMSO.[9] For in vivo studies, it can be formulated in various vehicles. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[10]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments with this compound.

Inconsistent IC50 Values in Cell Viability Assays

Variability in IC50 values is a common issue in cell-based assays with small molecule inhibitors.

Potential Cause Troubleshooting Recommendation
Cell-Based Variability
Inconsistent Cell Seeding DensityEnsure a consistent number of cells are seeded in each well. Perform cell counts accurately before plating.[11][12]
High Cell Passage NumberUse cells with a consistent and low passage number, as high-passage cells can exhibit altered drug sensitivity.[12]
Variable Cell HealthEnsure cells are healthy and in the logarithmic growth phase at the time of treatment.
Edge Effects in Multi-well PlatesTo mitigate evaporation, consider leaving the outer wells of the plate empty or filling them with sterile media or PBS.[11]
Compound-Related Issues
Incomplete DissolutionEnsure this compound is fully dissolved in DMSO before further dilution into culture medium.[12]
Stock Solution InstabilityPrepare fresh dilutions from a stable, frozen stock for each experiment and avoid multiple freeze-thaw cycles.[12]
Assay-Related Variability
Inconsistent Incubation TimesUse a consistent incubation time for all experiments, as the duration of compound exposure can affect the observed IC50 value.[11][13]
Pipetting InaccuraciesUse calibrated pipettes and ensure proper mixing of reagents to improve consistency between technical replicates.[11][14][15]

A troubleshooting workflow for inconsistent IC50 values is depicted below.

start Inconsistent IC50 Results check_cells Review Cell Culture Practices start->check_cells check_compound Verify Compound Handling start->check_compound check_assay Standardize Assay Protocol start->check_assay consistent_seeding Consistent Seeding Density? check_cells->consistent_seeding full_dissolution Complete Dissolution? check_compound->full_dissolution fixed_incubation Consistent Incubation? check_assay->fixed_incubation low_passage Low Passage Number? consistent_seeding->low_passage Yes end Consistent IC50 Results consistent_seeding->end No, Standardize low_passage->check_compound Yes low_passage->end No, Use Earlier Passage fresh_dilutions Fresh Dilutions? full_dissolution->fresh_dilutions Yes full_dissolution->end No, Ensure Solubilization fresh_dilutions->check_assay Yes fresh_dilutions->end No, Prepare Fresh pipetting_accuracy Accurate Pipetting? fixed_incubation->pipetting_accuracy Yes fixed_incubation->end No, Standardize Time pipetting_accuracy->end Yes pipetting_accuracy->end No, Calibrate & Refine Technique

Troubleshooting workflow for inconsistent IC50 values.
Issues with Western Blotting for Met-EF1a

Detecting the unprocessed form of EF1a is key to confirming this compound activity.

Potential Cause Troubleshooting Recommendation
Weak or No Signal
Low Target Protein AbundanceEnsure sufficient protein is loaded per well (20-30 µg of total cell lysate is a good starting point).
Inefficient Protein TransferConfirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for larger proteins.
Inactive Primary/Secondary AntibodyUse fresh antibody dilutions and ensure proper storage of antibody stocks. Validate antibody performance with a positive control if available.
High Background
Insufficient BlockingIncrease blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of milk, or vice versa).
Antibody Concentration Too HighTitrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Inadequate WashingIncrease the number and/or duration of wash steps with TBST to remove non-specific antibody binding.
Non-Specific Bands
Antibody Cross-ReactivityEnsure the primary antibody is specific for the unprocessed, methionylated form of EF1a. Check the antibody datasheet for validation data.
Protein DegradationPrepare cell lysates with protease and phosphatase inhibitors to prevent sample degradation.

A diagram illustrating the MetAP-2 signaling pathway and the effect of this compound is provided below.

cluster_translation Protein Translation Nascent_Protein Nascent Protein (with N-terminal Met) MetAP2 MetAP-2 Nascent_Protein->MetAP2 Met Cleavage Unprocessed_Protein Accumulation of Unprocessed Protein (e.g., Met-EF1a) Nascent_Protein->Unprocessed_Protein Pathway with This compound Processed_Protein Mature, Functional Protein MetAP2->Processed_Protein RM8891 This compound RM8891->MetAP2 Inhibition

Mechanism of this compound action on MetAP-2 signaling.

Experimental Protocols

HUVEC Tube Formation Assay

This assay assesses the effect of this compound on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures in vitro.

  • Preparation of Matrigel Plates:

    • Thaw growth factor-reduced Matrigel at 4°C overnight.

    • Pre-chill a 96-well plate and pipette tips at -20°C.

    • Aliquot 50 µL of Matrigel into each well of the chilled plate, ensuring the bottom is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[16]

  • Cell Seeding and Treatment:

    • Culture HUVECs to 70-90% confluency.

    • Harvest cells and resuspend them in the desired experimental medium containing various concentrations of this compound or vehicle control.

    • Seed 1-1.5 x 10^4 cells per well onto the solidified Matrigel.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

    • Monitor tube formation at desired time points using an inverted microscope.

    • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate imaging software.

An experimental workflow for the HUVEC tube formation assay is outlined below.

start Start prep_matrigel Prepare Matrigel Plates start->prep_matrigel seed_cells Seed HUVECs with This compound/Vehicle prep_matrigel->seed_cells incubate Incubate (4-24 hours) seed_cells->incubate image Image Wells incubate->image analyze Quantify Tube Formation image->analyze end End analyze->end

Workflow for the HUVEC tube formation assay.
Western Blot Protocol for Met-EF1a Detection

This protocol outlines the steps for detecting the accumulation of Met-EF1a in cell lysates following treatment with this compound.

  • Sample Preparation:

    • Culture and treat cells with the desired concentrations of this compound for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[18]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody specific for the methionylated form of EF1a overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Analyze the band intensities to quantify the relative levels of Met-EF1a.

References

Technical Support Center: (R)-M8891 & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (R)-M8891 in cell viability assays. This compound is a potent, reversible, and selective inhibitor of methionine aminopeptidase 2 (MetAP-2), an enzyme crucial for protein maturation and endothelial cell proliferation.[1][2] As this compound impacts fundamental cellular processes like protein synthesis and metabolism, it's essential to be aware of potential artifacts in common cell viability assays that rely on these very processes.[3][4]

Troubleshooting Guide

Discrepancies in cell viability data when using this compound can arise from its mechanism of action interfering with the assay chemistry. The following table outlines potential artifacts, their causes, and solutions.

Observed Problem Potential Cause Recommended Solution Affected Assays
Underestimation of cell viability (falsely low viability) This compound inhibits protein synthesis, which can lead to a decrease in the metabolic activity required for the assay's signal generation, even in viable cells.[4]- Use a viability assay that does not rely on metabolic activity, such as a cell counting-based method or a protease viability marker assay. - Confirm results with a secondary, non-metabolic assay. - Reduce the incubation time with the viability reagent to the minimum required.MTT, XTT, MTS, Resazurin
Overestimation of cell viability (falsely high viability) The compound or its metabolites may directly reduce the tetrazolium salt, independent of cellular enzymatic activity.- Include a "no-cell" control with the compound to measure direct reduction of the assay reagent. - Switch to an ATP-based assay (e.g., CellTiter-Glo®) or a non-enzymatic method.MTT, XTT, MTS, Resazurin
High background signal The compound itself is colored or fluorescent, interfering with absorbance or fluorescence readings.- Include compound-only controls to measure its intrinsic absorbance or fluorescence and subtract this from the experimental values. - Use a viability assay with a different detection method (e.g., luminescence if the compound is fluorescent).All colorimetric and fluorometric assays
Inconsistent results between experiments - Cell density and growth phase can significantly impact metabolic rate and sensitivity to the compound. - Variation in incubation times with the compound or the assay reagent.- Optimize and standardize cell seeding density and ensure cells are in the exponential growth phase. - Strictly adhere to consistent incubation times for all experiments.All assays

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show a significant drop in viability at low concentrations of this compound, but my cells look healthy under the microscope. What could be the issue?

A1: This is a common potential artifact with compounds that affect cellular metabolism. This compound, as a MetAP-2 inhibitor, can reduce the metabolic activity of cells without immediately inducing cell death. The MTT assay measures mitochondrial reductase activity, which can be downregulated as a result of inhibited protein synthesis.[4] Therefore, the decrease in signal may reflect a cytostatic effect rather than a cytotoxic one. We recommend confirming your results with a method that directly counts viable cells or measures membrane integrity, such as the Trypan Blue exclusion assay or a calcein AM assay.

Q2: Can I use the CellTiter-Glo® (ATP-based) assay with this compound?

A2: Yes, the CellTiter-Glo® assay is generally a better choice than tetrazolium-based assays for compounds that may interfere with cellular metabolism.[5] This assay measures ATP levels, which is a more direct indicator of cell viability. However, since MetAP-2 inhibition can impact overall energy expenditure, it is still advisable to validate your findings with a non-metabolic assay, especially for longer incubation periods with this compound.[6]

Q3: How should I set up my controls when using this compound in a cell viability assay?

A3: Proper controls are critical. You should include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • No-Cell Control: Wells containing only media and the assay reagent to determine the background signal.

  • Compound Control (No Cells): Wells with media, this compound at various concentrations, and the assay reagent to check for direct interference of the compound with the assay chemistry.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.

Q4: What alternative assays can I use to confirm my results with this compound?

A4: We recommend using orthogonal assays that measure different aspects of cell viability. Good alternatives include:

  • Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.[7]

  • Calcein AM Assay: A fluorescence-based assay where a non-fluorescent dye is converted to a fluorescent product by esterases in viable cells.

  • Protease Viability Marker Assay: Uses a cell-permeable substrate that is cleaved by live-cell proteases to generate a fluorescent signal.[7]

  • Real-Time Live-Cell Imaging: Allows for the continuous monitoring of cell morphology and proliferation over time.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on metabolic activity.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol measures ATP levels as an indicator of viable, metabolically active cells.[10][11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Visualizations

M8891 This compound MetAP2 MetAP-2 Inhibition M8891->MetAP2 Protein_Synthesis Decreased Protein Synthesis MetAP2->Protein_Synthesis Metabolic_Activity Reduced Metabolic Activity Protein_Synthesis->Metabolic_Activity ATP_Production Altered ATP Production Protein_Synthesis->ATP_Production MTT_Assay MTT Assay (Metabolic) Metabolic_Activity->MTT_Assay CTG_Assay CellTiter-Glo Assay (ATP) ATP_Production->CTG_Assay Artifact Potential for Inaccurate Viability Reading MTT_Assay->Artifact CTG_Assay->Artifact

Caption: Mechanism of this compound interference in metabolism-based viability assays.

Start Start: Unexpected Viability Results with this compound Check_Controls 1. Review Controls: - Vehicle - No-Cell - Compound-only Start->Check_Controls Interference Compound Interference? Check_Controls->Interference Metabolic_Assay Using Metabolism-Based Assay? (MTT, XTT, etc.) Interference->Metabolic_Assay No Subtract_Background Action: Subtract compound background signal Interference->Subtract_Background Yes Perform_Orthogonal 2. Perform Orthogonal Assay: - Direct Cell Count (Trypan Blue) - Membrane Integrity (Calcein AM) Metabolic_Assay->Perform_Orthogonal Yes Compare_Results 3. Compare Results Metabolic_Assay->Compare_Results No Perform_Orthogonal->Compare_Results Conclude 4. Conclude on Cytotoxicity vs. Cytostatic Effects or Artifact Compare_Results->Conclude Subtract_Background->Metabolic_Assay

Caption: Troubleshooting workflow for this compound cell viability assay artifacts.

Question1 Do results from metabolic assay and direct cell count agree? Conclusion1 Conclusion: Results are likely valid. This compound is cytotoxic at this concentration. Question1->Conclusion1 Yes Question2 Is metabolic activity low but cell count/membrane integrity high? Question1->Question2 No Conclusion2 Conclusion: this compound is likely cytostatic or there is metabolic interference. Question2->Conclusion2 Yes Conclusion3 Conclusion: Investigate other potential artifacts or experimental error. Question2->Conclusion3 No

Caption: Decision tree for interpreting conflicting cell viability assay results.

References

Long-term stability of (R)-M8891 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (R)-M8891 in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advised to protect the solutions from light.[1]

Q2: How should I prepare working solutions of this compound for in vivo experiments?

A2: It is best practice to prepare working solutions for in vivo experiments freshly on the day of use to ensure potency and minimize degradation.[1]

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in DMSO.[2] For in vivo studies, formulations have been described using vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or a suspension in corn oil.[1] The specific formulation may depend on the experimental requirements and route of administration.

Q4: Can I store diluted working solutions of this compound?

A4: It is generally not recommended to store diluted working solutions for extended periods. Whenever possible, solutions should be prepared fresh.[1] If temporary storage is necessary, it should be for a short duration at 2-8°C, protected from light, though stability under these conditions should be validated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation in solution upon storage - Supersaturation of the solution.- Change in temperature or pH.- Solvent evaporation.- Gently warm the solution and sonicate to redissolve the precipitate.- Ensure the storage temperature is appropriate and stable.- Use tightly sealed vials to prevent solvent evaporation.- Consider preparing a less concentrated stock solution.
Loss of compound activity over time - Chemical degradation of this compound.- Prepare fresh solutions before each experiment.- Store stock solutions at the recommended -80°C and protect from light.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent experimental results - Inaccurate solution concentration due to degradation or precipitation.- Variability in solution preparation.- Perform a concentration analysis (e.g., by HPLC-UV) of the solution before use.- Standardize the solution preparation protocol.- Ensure complete dissolution of the solid compound.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) - Presence of degradation products.- Analyze a freshly prepared standard to confirm the retention time of the parent compound.- If new peaks are observed in older solutions, it indicates degradation. Prepare fresh solutions.- Consider performing stress testing (e.g., exposure to acid, base, heat, light) to identify potential degradation products.

Stability of this compound Stock Solutions

The following table summarizes the recommended storage conditions for this compound stock solutions.

Storage Temperature Maximum Storage Duration Important Considerations
-80°C6 monthsProtect from light.[1] Use tightly sealed vials. Aliquot to avoid multiple freeze-thaw cycles.
-20°C1 monthProtect from light.[1] Use tightly sealed vials.
Room TemperatureNot recommended for long-term storage.Stable for short periods, such as during shipping.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Objective: To prepare a stable stock solution of this compound for long-term storage.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: General Stability Assessment of this compound in Solution by HPLC

Objective: To evaluate the stability of this compound in a specific solvent over time under defined storage conditions.

Materials:

  • This compound solution to be tested

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the column and compound properties)

  • Freshly prepared this compound standard solution of known concentration

Procedure:

  • At time zero (T=0), inject the freshly prepared this compound solution into the HPLC system to obtain the initial chromatogram and determine the peak area of the parent compound.

  • Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a sample of the stored solution.

  • Allow the sample to reach room temperature.

  • Inject the sample into the HPLC system using the same method as for the T=0 sample.

  • Compare the peak area of this compound at each time point to the initial peak area at T=0 to calculate the percentage of the compound remaining.

  • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

  • The stability is often determined as the time point at which the concentration of the parent compound decreases to 90% of its initial concentration.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution t0 T=0 Analysis (HPLC) prep->t0 storage Store Solution under Defined Conditions prep->storage data Data Comparison and Stability Determination t0->data sampling Sample at Time Points storage->sampling analysis HPLC Analysis sampling->analysis analysis->data MetAP2_pathway Simplified MetAP-2 Signaling Pathway Inhibition cluster_translation Protein Translation ribosome Ribosome nascent_protein Nascent Protein (with N-terminal Met) ribosome->nascent_protein Synthesis MetAP2 MetAP-2 nascent_protein->MetAP2 Substrate processed_protein Mature Protein MetAP2->processed_protein Cleaves Met eIF2a eIF2α MetAP2->eIF2a Protects from Phosphorylation cell_proliferation Endothelial Cell Proliferation MetAP2->cell_proliferation Promotes p_eIF2a p-eIF2α (Inactive) eIF2a->p_eIF2a Kinase protein_synthesis_inhibition Inhibition of Protein Synthesis p_eIF2a->protein_synthesis_inhibition angiogenesis Angiogenesis cell_proliferation->angiogenesis RM8891 This compound RM8891->MetAP2 Inhibits

References

Validation & Comparative

Introduction to M8891 and MetAP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Efficacy of (R)-M8891 versus M8891

This guide provides a detailed comparison of the preclinical efficacy of the potent Methionine Aminopeptidase 2 (MetAP2) inhibitor, M8891, and its less active enantiomer, this compound (also referred to as MSC2492281). M8891 is a selective, reversible, and orally bioavailable small molecule inhibitor that has demonstrated both anti-angiogenic and anti-tumoral activities.[1][2][3][4] The stereochemical configuration of M8891 is critical to its function, with the (S)-enantiomer being the active form.

Methionine aminopeptidases are enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[4][5] MetAP2, in particular, is a key target in cancer therapy due to its essential role in endothelial cell growth and proliferation during tumor angiogenesis.[4][6][7] Inhibition of MetAP2 can disrupt these processes, leading to the suppression of tumor growth. M8891 was developed as a potent and selective inhibitor of MetAP2, showing promise in preclinical cancer models.[2][3][4]

Comparative Efficacy Data

A pivotal study directly compared the biochemical and cellular activities of M8891 and its (R)-enantiomer, MSC2492281. The data reveals a significant disparity in their inhibitory potential, with M8891 being substantially more potent.

Biochemical and Cellular Activity
CompoundTargetIC50 (nmol/L)Cell-Based Assay (HUVEC Proliferation) IC50
M8891 Human MetAP25220 nM[8]
Murine MetAP232
Human MetAP1>10,000[5][8][9]
This compound (MSC2492281) Human MetAP2~7,800 (approx. 150-fold less active than M8891)[4]Not explicitly stated, but expected to be significantly higher

HUVEC: Human Umbilical Vein Endothelial Cells

The stereochemical configuration at the cyclized tartronic acid core is essential for the potent activity of M8891. The (R)-enantiomer shows a dramatic drop in activity, highlighting the specific molecular interactions required for effective MetAP2 inhibition.[4]

In Vivo Efficacy of M8891

While direct head-to-head in vivo efficacy studies comparing M8891 and its (R)-enantiomer are not detailed in the available literature, extensive in vivo data for the active compound, M8891, demonstrates its anti-tumor and anti-angiogenic properties.

Animal ModelTumor TypeM8891 Dosing RegimenOutcome
CD-1 Nude MiceCaki-1 Renal Cell Carcinoma Xenograft10, 25, 50 mg/kg twice daily (6 hours apart) or 20, 50, 100 mg/kg once daily on weekendsRobust tumor growth inhibition[1]
Transgenic VEGFR2-luc MouseMatrigel Plug Angiogenesis AssayNot specifiedSignificant reduction in reporter signal, comparable to anti-muVEGF antibody
Patient-Derived Xenograft (PDX)Renal Cell CarcinomaIn combination with sunitinibStrong and durable antitumor activity[5][9]

Given the approximately 150-fold lower in vitro activity of this compound, it is highly improbable that it would exhibit significant in vivo efficacy at comparable and well-tolerated doses to M8891.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of M8891 and a typical experimental workflow for evaluating its in vivo efficacy.

MetAP2_Inhibition_Pathway cluster_translation Protein Translation cluster_maturation Protein Maturation cluster_inhibition Inhibition Nascent_Protein Nascent Protein (with N-terminal Methionine) MetAP2 MetAP2 Nascent_Protein->MetAP2 Met Cleavage Mature_Protein Mature, Functional Protein MetAP2->Mature_Protein Processed_EF1a eEF1A (processed) MetAP2->Processed_EF1a EF1a eEF1A (unprocessed) EF1a->MetAP2 Substrate M8891 M8891 M8891->MetAP2 Inhibits In_Vivo_Efficacy_Workflow Tumor_Inoculation Tumor Cell Inoculation (e.g., Caki-1 in Nude Mice) Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Inoculation->Tumor_Growth Group_Assignment Randomization into Treatment Groups Tumor_Growth->Group_Assignment Treatment_Admin Drug Administration (e.g., M8891 orally) Group_Assignment->Treatment_Admin Data_Collection Tumor Volume & Body Weight Measurement (Twice Weekly) Treatment_Admin->Data_Collection Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Data_Collection->Endpoint

References

A Comparative Guide to (R)-M8891 and Fumagillin Derivatives: A New Era in MetAP-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-angiogenic and anti-tumor therapies, the inhibition of methionine aminopeptidase 2 (MetAP-2) has long been a focal point. The natural product fumagillin and its synthetic derivatives were pioneers in this field, demonstrating potent efficacy but ultimately facing hurdles due to toxicity and unfavorable pharmacokinetic profiles.[1] This has paved the way for a new generation of MetAP-2 inhibitors, exemplified by (R)-M8891, a potent, selective, and reversible inhibitor designed to overcome the limitations of its predecessors.[1][2]

This guide provides an objective comparison of the performance of this compound and fumagillin derivatives, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

At a Glance: Key Differences and Performance Metrics

A critical distinction between this compound and the fumagillin class of compounds lies in their mechanism of binding to MetAP-2. Fumagillin and its derivatives, such as TNP-470, are irreversible inhibitors that form a covalent bond with the enzyme.[3] In contrast, this compound is a reversible inhibitor, a characteristic that is hypothesized to contribute to its improved safety profile.[2][3]

The following table summarizes key quantitative data for this compound and the widely studied fumagillin derivative, TNP-470.

ParameterThis compoundFumagillin Derivative (TNP-470)Key Insights
Target Methionine Aminopeptidase 2 (MetAP-2)Methionine Aminopeptidase 2 (MetAP-2)Both compounds share the same molecular target, validating MetAP-2's role in angiogenesis and tumor progression.[2][4]
Binding Mechanism ReversibleIrreversibleThe reversible nature of M8891 is a key design feature aimed at reducing the toxicity seen with irreversible fumagillin analogs.[2][3]
MetAP-2 Inhibition (IC50) 54 nM (human)[2]~1 nM (human)While TNP-470 shows higher potency in biochemical assays, the clinical translation of this potency has been limited by its off-target effects and toxicity.[1][5]
MetAP-1 Inhibition (IC50) >10 µM[2]Not significantly inhibitedBoth compounds demonstrate high selectivity for MetAP-2 over the related MetAP-1 enzyme.[2][5]
HUVEC Proliferation Inhibition (IC50) 20 nM[2]25 pM (TNP-470)Fumagillin derivatives show potent inhibition of endothelial cell proliferation, a hallmark of their anti-angiogenic activity.[6] M8891 also demonstrates strong inhibition in the nanomolar range.[2]
Oral Bioavailability Orally active[1]Generally low and variableM8891's oral bioavailability is a significant advantage for clinical development, whereas fumagillin derivatives have faced challenges with their pharmacokinetic profiles.[1]
Clinical Development Phase I clinical trials completed[7]Discontinued due to toxicity and unfavorable pharmacokinetics[1]The clinical progression of M8891 highlights its more favorable therapeutic profile compared to earlier fumagillin derivatives.[1][7]

Delving Deeper: Mechanism of Action and Signaling Pathways

Both this compound and fumagillin derivatives exert their anti-proliferative effects through the inhibition of MetAP-2, which leads to the activation of the p53 tumor suppressor pathway.[2][8] This, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, primarily at the G1 phase.[2][8] The requirement of a functional p53 pathway for the activity of these inhibitors has been demonstrated in studies where p53 deficient cells show resistance to both this compound and TNP-470.[2]

The following diagram illustrates the signaling pathway initiated by MetAP-2 inhibition.

MetAP2_Signaling_Pathway cluster_inhibitors MetAP-2 Inhibitors M8891 This compound MetAP2 MetAP-2 M8891->MetAP2 Reversible Inhibition Fumagillin Fumagillin Derivatives Fumagillin->MetAP2 Irreversible Inhibition Protein_Maturation Protein Maturation (N-terminal Methionine Excision) MetAP2->Protein_Maturation p53 p53 Activation Protein_Maturation->p53 Stress Signal p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis Cell_Cycle_Arrest->Angiogenesis_Inhibition Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition

MetAP-2 inhibition signaling cascade.

Experimental Protocols: A Closer Look at the Methodology

To ensure a thorough understanding of the data presented, this section details the methodologies for key experiments used to characterize and compare this compound and fumagillin derivatives.

Biochemical MetAP-2 Enzyme Activity Assay

This assay quantifies the enzymatic activity of MetAP-2 and the inhibitory potential of test compounds.

Principle: A coupled-enzyme chromogenic or fluorogenic assay is used to measure the production of free methionine following the cleavage of a synthetic peptide substrate by MetAP-2.

Typical Protocol:

  • Recombinant human MetAP-2 is pre-incubated with various concentrations of the test compound (e.g., this compound or TNP-470) in an assay buffer (e.g., 100 mM HEPES pH 7.5, 50 mM NaCl, 50 µM MnCl2) for a defined period (e.g., 15 minutes at 25°C).[2]

  • The enzymatic reaction is initiated by the addition of a MetAP-2 substrate, such as the tripeptide Methionine-Alanine-Serine (MAS).[2]

  • The amount of cleaved methionine is measured. This can be done using a coupled reaction with L-amino acid oxidase (AAO) and horseradish peroxidase (HRP) in the presence of a chromogenic substrate like dianisidine, where the change in absorbance is monitored spectrophotometrically.[2] Alternatively, a fluorogenic substrate like L-Met-AMC can be used, and the increase in fluorescence is measured.[9]

  • The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the anti-proliferative and anti-angiogenic effects of the compounds on endothelial cells.

Principle: The proliferation of HUVECs in the presence of varying concentrations of the test compound is measured over a period of time.

Typical Protocol:

  • HUVECs are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in complete growth medium.[10][11]

  • The medium is then replaced with a basal medium containing a low percentage of serum to reduce basal proliferation.

  • The cells are treated with serial dilutions of the test compound.

  • After an incubation period (e.g., 48-72 hours), cell proliferation is quantified using methods such as:

    • MTT Assay: Measures the metabolic activity of viable cells by the reduction of MTT to formazan.[11]

    • CyQUANT Assay: Measures the cellular DNA content by binding of a fluorescent dye.[10]

    • BrdU Incorporation: Measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU.[2]

  • IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Typical Protocol:

  • A suspension of human tumor cells (e.g., from a cancer cell line or a patient-derived xenograft) is subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[12]

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage for M8891).[1] The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • At the end of the study, the tumors are excised and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[12]

The following diagram provides a generalized workflow for the preclinical evaluation of MetAP-2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical MetAP-2 Enzyme Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., HUVEC, Cancer Cell Lines) Biochemical_Assay->Cell_Proliferation_Assay Identifies potent inhibitors Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for p53, p21) Cell_Proliferation_Assay->Signaling_Pathway_Analysis Confirms on-target cellular activity Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Signaling_Pathway_Analysis->Pharmacokinetics Selects lead candidates for in vivo testing Xenograft_Model Tumor Xenograft Efficacy Studies Pharmacokinetics->Xenograft_Model Determines appropriate dosing regimen Toxicity_Assessment Toxicity and Safety Assessment Xenograft_Model->Toxicity_Assessment Evaluates anti-tumor efficacy Clinical_Development Clinical_Development Toxicity_Assessment->Clinical_Development Candidate for Clinical Development

Preclinical evaluation workflow for MetAP-2 inhibitors.

The Future of MetAP-2 Inhibition

The development of this compound represents a significant advancement in the field of MetAP-2 inhibition. By designing a reversible inhibitor with improved pharmacokinetic properties, researchers have addressed the key liabilities that hindered the clinical success of fumagillin and its derivatives.[1] The manageable safety profile and evidence of target engagement in early clinical trials suggest that this compound holds promise as a novel anti-tumor agent, both as a monotherapy and in combination with other cancer treatments.[7]

For researchers and drug developers, the story of this compound and fumagillin derivatives underscores the importance of optimizing not only the potency of a drug candidate but also its safety and pharmacokinetic profile. As our understanding of the intricate roles of MetAP-2 in cellular processes continues to grow, so too will the opportunities to develop even more refined and effective therapies targeting this critical enzyme.

References

(R)-M8891 vs. TNP-470: A Preclinical Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic cancer therapies, inhibitors of methionine aminopeptidase 2 (MetAP2) have garnered significant interest. This guide provides a detailed preclinical comparison of two notable MetAP2 inhibitors: (R)-M8891, a reversible inhibitor currently in clinical development, and TNP-470, a well-characterized, irreversible inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to understand the key differences and potential advantages of each compound in a preclinical setting.

Mechanism of Action: Targeting MetAP2 to Inhibit Angiogenesis

Both this compound and TNP-470 exert their anti-angiogenic and anti-tumor effects by inhibiting MetAP2, a key enzyme responsible for the removal of N-terminal methionine from nascent proteins.[1][2] This inhibition disrupts protein synthesis and maturation, leading to the suppression of endothelial cell proliferation and, consequently, the inhibition of angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.[1][2]

While both compounds target the same enzyme, a crucial distinction lies in their mode of inhibition. This compound is an orally available, reversible inhibitor of MetAP2, whereas TNP-470, a synthetic analog of fumagillin, is an irreversible inhibitor.[2][3] This difference in binding modality can influence their pharmacokinetic and pharmacodynamic profiles, as well as potential off-target effects. The development of TNP-470 was discontinued due to unfavorable pharmacokinetics and side effects, which spurred the development of novel, reversible inhibitors like M8891.[3]

MetAP2_Inhibition_Pathway cluster_inhibitors MetAP2 Inhibitors cluster_cellular_processes Cellular Processes M8891 This compound (Reversible) MetAP2 MetAP2 M8891->MetAP2 Inhibits TNP470 TNP-470 (Irreversible) TNP470->MetAP2 Inhibits Protein_Synthesis Protein Synthesis & Maturation MetAP2->Protein_Synthesis Enables Endothelial_Cell_Proliferation Endothelial Cell Proliferation Protein_Synthesis->Endothelial_Cell_Proliferation Required for Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Leads to Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Caption: Simplified signaling pathway of MetAP2 inhibition by this compound and TNP-470.

Preclinical Performance: A Data-Driven Comparison

The following tables summarize the available preclinical data for this compound and TNP-470, focusing on their in vitro anti-angiogenic activity and in vivo anti-tumor efficacy. It is important to note that a direct head-to-head comparison in the same experimental models is limited in the publicly available literature.

In Vitro Anti-Angiogenic Activity
ParameterThis compoundTNP-470Cell LineReference
MetAP2 Inhibition (IC50) 54 nM-Human MetAP2[4]
Endothelial Cell Proliferation (IC50) 20 nM15 pg/ml (~37 pM)HUVEC[2][4]

Note: IC50 values should be compared with caution due to potential differences in experimental conditions.

In Vivo Anti-Tumor Efficacy

This compound

Tumor ModelDosing RegimenOutcomeReference
Renal Cell Carcinoma Xenograft20 mg/kg, p.o., once daily for 14 daysStrong tumor growth inhibition[4]

TNP-470

Tumor ModelDosing RegimenOutcomeReference
Human Hepatocellular Carcinoma (LCI-D20)30 mg/kg, s.c., every other day for 15 daysTumor weight reduction (0.97g vs 2.04g in control) and reduced lung metastases[5]
Human Malignant Glioma (T98G)30 mg/kg, i.p., every other daySignificant inhibition of tumor growth[1]
Hormone-Independent Prostate Cancer (PC-3)50-200 mg/kg, s.c., weeklyDose-dependent tumor growth inhibition (up to 96%)[6]
Hormone-Independent Breast Cancer (MDA-MB-231)50-200 mg/kg, s.c., weeklyDose-dependent tumor growth inhibition (up to 88%)[6]
Human Breast Cancer (JYG-A, JYG-B, KPL-1, MDA-MB-231)30 or 50 mg/kg, s.c., every other dayDose-dependent inhibition of primary tumor growth and reduced metastases[7][8]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-angiogenic and anti-tumor properties of these compounds, detailed methodologies for key experiments are provided below.

Endothelial Cell Proliferation Assay

This protocol outlines a common method for assessing the effect of inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs).

HUVEC_Proliferation_Workflow cluster_workflow HUVEC Proliferation Assay Workflow step1 Seed HUVECs in 96-well plates step2 Starve cells in low-serum medium step1->step2 step3 Treat with varying concentrations of This compound or TNP-470 step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Assess cell viability (e.g., MTT, CellTiter-Glo) step4->step5 step6 Determine IC50 values step5->step6

Caption: General workflow for an endothelial cell proliferation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • This compound and TNP-470

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium supplemented with FBS.

  • Seeding: Harvest HUVECs using Trypsin-EDTA and seed them into 96-well plates at a density of 2,500-5,000 cells per well. Allow cells to attach overnight.

  • Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of this compound and TNP-470 in low-serum medium. Remove the starvation medium and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous tumor xenograft model.

Xenograft_Study_Workflow cluster_workflow In Vivo Tumor Xenograft Study Workflow step1 Implant tumor cells subcutaneously into immunocompromised mice step2 Allow tumors to reach a palpable size step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer this compound or TNP-470 according to the dosing schedule step3->step4 step5 Monitor tumor growth and body weight regularly step4->step5 step6 Euthanize mice at the end of the study and exicse tumors for analysis step5->step6

Caption: General workflow for an in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and TNP-470

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture the desired cancer cell line and harvest the cells in the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or medium), with or without Matrigel.

  • Tumor Implantation: Subcutaneously inject a specific number of tumor cells (typically 1 x 106 to 10 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare the dosing solutions of this compound, TNP-470, and the vehicle control. Administer the treatments to the mice according to the specified route (e.g., oral gavage, subcutaneous injection) and schedule.

  • Data Collection: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width2)/2). Record the body weight of each mouse as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.

Conclusion: Key Differences and Future Directions

This compound and TNP-470 are both potent inhibitors of MetAP2 with demonstrated anti-angiogenic and anti-tumor activities in preclinical models. The primary distinction between them lies in their reversible versus irreversible binding to MetAP2, which may have implications for their long-term safety and efficacy. This compound represents a next-generation, orally available, reversible inhibitor designed to overcome the limitations observed with earlier irreversible inhibitors like TNP-470.

While the available data provides a strong rationale for the continued investigation of MetAP2 inhibitors, further head-to-head preclinical studies in standardized models would be invaluable for a more direct and comprehensive comparison of the therapeutic potential of this compound and TNP-470. Such studies would provide crucial information for the design of future clinical trials and the development of more effective anti-angiogenic therapies.

References

(R)-M8891: A Comparative Analysis of Efficacy Against Other MetAP-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (R)-M8891 with other prominent Methionine Aminopeptidase-2 (MetAP-2) inhibitors. The data presented is compiled from publicly available experimental findings to offer an objective overview for research and drug development professionals.

Executive Summary

Methionine Aminopeptidase-2 (MetAP-2) is a critical enzyme involved in protein modification and a key target in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Inhibition of MetAP-2 is a promising strategy for cancer therapy. M8891 is a potent, orally active, and reversible inhibitor of MetAP-2. Its enantiomer, this compound (also known as MSC2492281), is significantly less active. This guide focuses on the comparative efficacy of this compound against its active counterpart, M8891, and other notable MetAP-2 inhibitors such as TNP-470, Beloranib, and PPI-2458.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and other MetAP-2 inhibitors. It is important to note that direct head-to-head comparative studies for all compounds under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration for potential methodological differences.

Table 1: In Vitro Biochemical Assay Data for MetAP-2 Inhibitors

CompoundTargetIC50 (nmol/L)Notes
This compound (MSC2492281) Human MetAP-2~7800Approximately 150-fold less active than M8891.[1]
M8891Human MetAP-252Potent and selective inhibitor.[1]
M8891Murine MetAP-232[1]
TNP-470MetAP-2-Irreversible inhibitor. Specific IC50 values vary across studies.
PPI-2458MetAP-2-Irreversible inhibitor. Achieves 50% enzyme inhibition in HUVECs at 0.2 nM.
A triazole-based inhibitorrhMetAP-28Reversible, selective inhibitor identified through high-throughput screening.[2]

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source).

Table 2: In Vitro Cell-Based Assay Data for MetAP-2 Inhibitors

CompoundCell LineAssayIC50 / GI50Notes
This compound (MSC2492281) HUVECProliferation~15,000 nmol/LApproximately 750-fold less active than M8891.[1]
M8891HUVECProliferation20 nmol/L[3]
TNP-470HUVECGrowth~100 pg/mL[4]
PPI-2458HUVECProliferation0.2 nmol/L[5]
IDR-803, IDR-804, IDR-805, CKD-732HUVECGrowth~2.5 nmol/LInhibited growth by 50%.[6]

HUVEC: Human Umbilical Vein Endothelial Cells

The data clearly indicates that the stereochemical configuration of M8891 is crucial for its potent inhibitory activity against MetAP-2. The (R)-enantiomer, this compound, exhibits significantly reduced efficacy in both biochemical and cell-based assays. When compared to other established MetAP-2 inhibitors like TNP-470 and PPI-2458, this compound is substantially less potent.

Experimental Protocols

MetAP-2 Biochemical Inhibition Assay (Fluorogenic Substrate Method)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP-2 in a cell-free system.

Materials:

  • Recombinant human MetAP-2 enzyme

  • Fluorogenic MetAP-2 substrate (e.g., Met-AMC)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)

  • Test compounds (this compound and others) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).

  • Add the recombinant MetAP-2 enzyme to all wells except the background control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 440 nm emission for AMC liberation) over a set period.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

HUVEC Proliferation Assay (Crystal Violet Staining)

This cell-based assay assesses the effect of inhibitors on the proliferation of human umbilical vein endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • 96-well cell culture plates

  • Test compounds (this compound and others)

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Microplate reader

Procedure:

  • Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, gently wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

  • Wash the fixed cells with water and then stain with Crystal Violet solution for 20-30 minutes.

  • Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding the solubilization buffer to each well and incubate for 15-30 minutes with gentle shaking.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control.

  • Determine the IC50/GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

MetAP-2 Signaling Pathway

MetAP-2 plays a crucial role in the N-terminal methionine excision of nascent proteins, a vital step for their proper function and stability. Inhibition of MetAP-2 can disrupt downstream signaling pathways involved in cell proliferation and angiogenesis, such as the p53 tumor suppressor pathway and the ERK signaling cascade.

MetAP2_Signaling_Pathway MetAP2 MetAP-2 N_terminal_processing N-terminal Methionine Excision MetAP2->N_terminal_processing p53 p53 Activation MetAP2->p53 indirectly regulates eIF2a eIF2α Phosphorylation MetAP2->eIF2a regulates ERK ERK Signaling MetAP2->ERK regulates Inhibitors This compound & Other Inhibitors Inhibitors->MetAP2 inhibition Mature_Proteins Mature, Functional Proteins N_terminal_processing->Mature_Proteins Nascent_Proteins Nascent Proteins Nascent_Proteins->N_terminal_processing Protein_Synthesis Protein Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p53->Cell_Cycle_Arrest eIF2a->Protein_Synthesis inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis ERK->Angiogenesis_Inhibition leads to

Caption: MetAP-2 signaling pathway and points of inhibition.

Experimental Workflow for Screening MetAP-2 Inhibitors

The screening of potential MetAP-2 inhibitors typically follows a hierarchical approach, starting with high-throughput biochemical assays to identify initial hits, followed by more complex cell-based assays to evaluate their effects in a biological context.

MetAP2_Inhibitor_Screening_Workflow Start Compound Library Biochemical_Assay High-Throughput MetAP-2 Biochemical Assay Start->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Cell_Proliferation_Assay Cell-Based Assay: HUVEC Proliferation Hit_Identification->Cell_Proliferation_Assay Active Compounds Angiogenesis_Assay Functional Assay: Tube Formation Cell_Proliferation_Assay->Angiogenesis_Assay Lead_Optimization Lead Optimization Angiogenesis_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies

Caption: General workflow for screening MetAP-2 inhibitors.

Conclusion

The available data strongly suggests that this compound is a significantly less potent inhibitor of MetAP-2 compared to its enantiomer, M8891, and other established MetAP-2 inhibitors. This underscores the high stereoselectivity of the MetAP-2 active site. For researchers in the field of angiogenesis and cancer drug development, the potent and reversible inhibitory activity of M8891 makes it a valuable tool and a promising candidate for further investigation, while this compound can serve as a useful negative control in related studies. The provided experimental protocols and workflow diagrams offer a foundational framework for the evaluation of novel MetAP-2 inhibitors.

References

Validating MetAP-2 as the Primary Target of (R)-M8891: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-M8891, a less active enantiomer of the potent and reversible Methionine Aminopeptidase-2 (MetAP-2) inhibitor, M8891. We present experimental data and protocols to objectively assess its performance against its active counterpart and other known MetAP-2 inhibitors, thereby validating MetAP-2 as its primary biological target.

Introduction

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from nascent polypeptide chains.[1] The type 2 isoform, MetAP-2, has been identified as a key regulator of endothelial cell proliferation and is a validated target for anti-angiogenic therapies.[2] M8891 is a novel, orally active, and reversible inhibitor of MetAP-2 with demonstrated anti-angiogenic and anti-tumoral activity.[2][3] Its enantiomer, this compound, is known to be significantly less active.[4] This guide explores the experimental evidence that confirms MetAP-2 as the specific target of this class of inhibitors.

Comparative Efficacy of MetAP-2 Inhibitors

The inhibitory activity of this compound was compared to its active (S)-enantiomer, M8891, and other well-characterized MetAP-2 inhibitors. The data clearly demonstrates the stereospecificity of M8891 and the significantly reduced potency of the (R)-enantiomer.

CompoundTargetIC50 (nM)Selectivity vs MetAP-1Mechanism of ActionReference
This compound Human MetAP-2~8100 (estimated)Not ReportedReversible[4]
M8891 Human MetAP-254>185-foldReversible[3][5]
Murine MetAP-232Not ReportedReversible[4]
Fumagillin Human MetAP-2Not ReportedNot ReportedIrreversible[3][6]
TNP-470 Human MetAP-2Not ReportedNot ReportedIrreversible[4]

Note: The IC50 for this compound is estimated based on the reported ~150-fold decrease in activity compared to M8891.[4]

Experimental Protocols

To validate MetAP-2 as the primary target of this compound, two key experiments are crucial: a MetAP-2 enzymatic assay to determine direct inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.

MetAP-2 Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant MetAP-2.

Materials:

  • Recombinant human MetAP-2

  • Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 1.5 mM CoCl₂[6]

  • Substrate: Met-Gly-Met-Met[6] or a fluorogenic substrate like L-Met-AMC[7]

  • Test compounds: this compound, M8891, and other inhibitors

  • 96-well plates

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 1 nM of recombinant MetAP-2 to each well containing the test compounds or a solvent control.[6]

  • Incubate the plate for 1 hour at 4°C to allow for compound binding.[6]

  • Initiate the enzymatic reaction by adding the Met-Gly-Met-Met substrate to a final concentration of 4 mM.[6]

  • Incubate the reaction at 37°C for 20 minutes.[6]

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.[6]

  • Quantify the amount of released methionine using a suitable detection method.[6] For fluorogenic substrates, measure the fluorescence signal at appropriate excitation and emission wavelengths.[7][8]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a drug binds to its target protein within a living cell. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[9]

Materials:

  • Cultured cells (e.g., HUVECs or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Test compounds: this compound and M8891

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Western blotting reagents or ELISA kit for MetAP-2 detection[10]

Procedure:

  • Compound Treatment: Treat cultured cells with the test compounds or a vehicle control at various concentrations for a defined period (e.g., 1-3 hours) at 37°C.[11]

  • Heating: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 25°C for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 15,000 rpm) for 10-20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble MetAP-2 in each sample using Western blotting with a specific anti-MetAP-2 antibody or a quantitative ELISA.[10]

  • Data Analysis: Plot the amount of soluble MetAP-2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating MetAP-2 as the target of this compound and the known signaling pathway influenced by MetAP-2.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Recombinant MetAP-2 C MetAP-2 Enzymatic Assay A->C B This compound & M8891 B->C D Determine IC50 Values C->D H Confirm Target Engagement D->H Correlate E Cultured Cells F This compound & M8891 Treatment E->F G Cellular Thermal Shift Assay (CETSA) F->G G->H

Experimental workflow for validating MetAP-2 as the primary target.

MetAP2 MetAP-2 eIF2a eIF2α MetAP2->eIF2a Dephosphorylates ERK ERK1/2 MetAP2->ERK Activates RM8891 This compound RM8891->MetAP2 Inhibits Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Promotes Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis

Simplified signaling pathway involving MetAP-2.

Conclusion

The significant difference in inhibitory activity between M8891 and its (R)-enantiomer strongly suggests a specific interaction with a chiral binding pocket, characteristic of an enzyme active site. The experimental workflows outlined in this guide, combining direct enzymatic assays and in-cell target engagement studies, provide a robust framework for validating that MetAP-2 is indeed the primary target of this compound. While substantially less potent than its stereoisomer, the shared mechanism of action underscores the importance of the specific three-dimensional structure of M8891 for its high-affinity binding to MetAP-2. This comparative approach is fundamental in drug development for confirming on-target activity and understanding structure-activity relationships.

References

A Comparative Guide to (R)-M8891 and Beloranib in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, the inhibition of Methionine Aminopeptidase 2 (MetAP2) has emerged as a promising therapeutic strategy. Two notable compounds that target this enzyme are (R)-M8891 and beloranib. While both are MetAP2 inhibitors, their clinical development and focus have diverged significantly. This guide provides a detailed comparison of these two molecules based on available experimental data, catering to researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both this compound and beloranib exert their effects by inhibiting MetAP2, a key enzyme involved in the post-translational modification of proteins.[1] MetAP2 removes the N-terminal methionine from nascent proteins, a crucial step for their proper function and maturation.[1][2] Inhibition of MetAP2 has been shown to have antiangiogenic effects and to modulate metabolic pathways.[2][3]

Beloranib, a fumagillin analog, was primarily investigated for the treatment of obesity and rare genetic disorders like Prader-Willi syndrome.[4][5] It demonstrated significant effects on weight loss and reduction of hyperphagia.[5] However, its clinical development was halted due to serious adverse events, specifically venous thromboembolism.[5]

This compound, on the other hand, is an orally active, reversible, and brain-penetrant MetAP2 inhibitor that has been predominantly studied in the context of oncology for its antiangiogenic and antitumoral activities.[2][6][7] Preclinical and early clinical studies have focused on its potential in treating solid tumors.[7][8]

Comparative Efficacy and Clinical Data

The available data for beloranib is primarily from clinical trials in obese patients and individuals with Prader-Willi syndrome, while the data for this compound is from preclinical studies and a Phase I trial in cancer patients.

Beloranib Clinical Trial Data

Beloranib demonstrated dose-dependent weight loss in clinical trials. In a 12-week Phase II study in obese adults, participants receiving beloranib showed significant weight loss compared to placebo.[3][9]

Dose[3][9]Mean Weight Loss (kg)[3][9]
0.6 mg-5.5 ± 0.5
1.2 mg-6.9 ± 0.6
2.4 mg-10.9 ± 1.1
Placebo-0.4 ± 0.4

In a Phase III trial for Prader-Willi syndrome, beloranib not only led to significant weight loss but also reduced hyperphagia-related behaviors.[10][11]

Dose[10]Body Weight Reduction (%)[10]Reduction in Hyperphagia-Related Behaviors (units)[10]
1.8 mg8.206.3
2.4 mg9.457.0
Placebo--
This compound Preclinical and Clinical Data

This compound has shown potent anti-proliferative and anti-tumor activity in preclinical models. In a Phase I study in patients with advanced solid tumors, the primary focus was on safety and determining the maximum tolerated dose. While not a primary endpoint, stable disease was observed in 25.9% of patients for a duration of 42–123 days.[7][12]

Parameter[2][6]Value[2][6]
IC50 (MetAP-2)54 nM
Ki (MetAP-2)4.33 nM
IC50 (MetAP-1)>10 µM
HUVEC proliferation IC5020 nM

Experimental Protocols

Beloranib Phase II Clinical Trial for Obesity[3][9]
  • Study Design: A 12-week, double-blind, randomized, placebo-controlled Phase II study.

  • Participants: 147 participants (primarily white women) with obesity.

  • Intervention: Subcutaneous administration of beloranib suspension (0.6, 1.2, and 2.4 mg) or placebo.

  • Primary Endpoint: Change in body weight from baseline to week 12.

  • Secondary Endpoints: Changes in waist circumference, body fat mass, lipids, high-sensitivity C-reactive protein, and blood pressure.

  • Methodology: Participants were administered the assigned treatment for 12 weeks with no specific diet or exercise advice. Efficacy and safety parameters were monitored throughout the study.

This compound First-in-Human Phase I Clinical Trial[7][8][12]
  • Study Design: A first-in-human, multicenter, open-label, single-arm, dose-escalation study.

  • Participants: 27 patients with advanced solid tumors.

  • Intervention: Once-daily oral administration of this compound in 21-day cycles, with doses ranging from 7 to 80 mg.

  • Primary Endpoint: Dose-limiting toxicity (DLT) during the first cycle to determine the maximum tolerated dose (MTD).

  • Secondary Endpoints: Safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound monotherapy.

  • Methodology: Patients received escalating doses of this compound. Plasma concentrations of the drug and the pharmacodynamic biomarker, methionylated elongation factor 1α (Met-EF1α), were measured.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both compounds is the inhibition of the MetAP2 enzyme. This inhibition leads to a cascade of downstream effects, including the suppression of endothelial cell proliferation and modulation of metabolic processes.

MetAP2_Inhibition_Pathway cluster_Inhibitors MetAP2 Inhibitors cluster_Target Target Enzyme cluster_Downstream Downstream Effects This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits Beloranib Beloranib Beloranib->MetAP2 Inhibits Protein_Synthesis Impaired Protein Maturation MetAP2->Protein_Synthesis Leads to Endothelial_Cell Decreased Endothelial Cell Proliferation Protein_Synthesis->Endothelial_Cell Metabolism Modulation of Metabolic Pathways Protein_Synthesis->Metabolism Angiogenesis Antiangiogenesis Endothelial_Cell->Angiogenesis

Caption: MetAP2 Inhibition Pathway by this compound and Beloranib.

The experimental workflow for a typical clinical trial evaluating these compounds involves screening and enrollment of eligible participants, followed by a treatment period with the investigational drug or placebo, and a follow-up period to assess long-term effects and safety.

Clinical_Trial_Workflow Screening Patient Screening & Enrollment Randomization Randomization Screening->Randomization Treatment Treatment Period (Drug vs. Placebo) Randomization->Treatment FollowUp Follow-up Period Treatment->FollowUp Analysis Data Collection & Analysis FollowUp->Analysis

Caption: Generalized Clinical Trial Workflow.

Conclusion

This compound and beloranib are both potent inhibitors of MetAP2 but have been developed for distinct therapeutic indications. Beloranib showed promising efficacy in promoting weight loss and reducing hyperphagia, establishing MetAP2 as a valid target for metabolic diseases. However, its development was terminated due to safety concerns. This compound is currently being explored in oncology, with a favorable safety profile in early trials. The metabolic effects observed with beloranib suggest that further investigation of the metabolic impact of this compound could be a valuable area of research, potentially expanding its therapeutic applications beyond cancer. Researchers interested in the metabolic roles of MetAP2 can draw valuable insights from the studies on both compounds to guide future drug development efforts.

References

(R)-M8891: A Comparative Guide to its Metalloprotease Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

(R)-M8891 is a potent and highly selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme involved in protein maturation and angiogenesis. This guide provides a comparative analysis of this compound's cross-reactivity with other metalloproteases, supported by available experimental data and detailed protocols for researchers in drug discovery and development.

Executive Summary

This compound demonstrates exceptional selectivity for its primary target, MetAP-2, with minimal to no activity against the closely related MetAP-1.[1] While comprehensive screening data against a broader panel of metalloproteases such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) is not extensively available in the public domain, the existing data underscores the high specificity of this compound for MetAP-2. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of this compound against MetAP-1 and MetAP-2.

Target EnzymeThis compound IC50Reference Compound/Alternative
Methionine Aminopeptidase-2 (MetAP-2)54 nMFumagillin (irreversible inhibitor)
Methionine Aminopeptidase-1 (MetAP-1)>10 µMBestatin (less potent inhibitor)

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Context

MetAP-2 plays a crucial role in the N-terminal methionine excision (NME) pathway, a fundamental step in protein maturation. Inhibition of MetAP-2 can disrupt the function of proteins essential for cell proliferation and angiogenesis, making it an attractive target in oncology.

MetAP2_Pathway Nascent Polypeptide Nascent Polypeptide N-terminal Met N-terminal Met Nascent Polypeptide->N-terminal Met contains Mature Protein Mature Protein N-terminal Met->Mature Protein cleaved by MetAP-2 MetAP-2 MetAP-2 MetAP-2->N-terminal Met This compound This compound This compound->MetAP-2 inhibits Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Mature Protein->Cell Proliferation & Angiogenesis promotes

Figure 1. Role of MetAP-2 in Protein Maturation and its Inhibition by this compound.

Experimental Workflow for Cross-Reactivity Screening

The assessment of an inhibitor's selectivity is a critical step in drug development. A typical workflow involves a series of enzymatic assays against a panel of related enzymes.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme Panel Enzyme Panel Enzyme Panel->Incubation Substrate Preparation Substrate Preparation Reaction Initiation Reaction Initiation Substrate Preparation->Reaction Initiation Incubation->Reaction Initiation Signal Detection Signal Detection Reaction Initiation->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile

Figure 2. General workflow for determining the cross-reactivity of an inhibitor.

Detailed Experimental Protocols

The following is a detailed protocol for a MetAP-2 enzymatic assay, adapted from Friese-Hamim et al., to assess the inhibitory activity of compounds like this compound.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MetAP-2.

Materials:

  • Recombinant human MetAP-2 (h-MetAP2)

  • This compound

  • MAS tripeptide (Methionine-Alanine-Serine) substrate

  • Peroxidase (POD)

  • Amino acid oxidase (AAO)

  • Dianisidine (peroxidase substrate)

  • Assay Buffer: 100 mM HEPES (pH 7.0), 50 mM NaCl, 50 µM MnCl2

  • 384-well microplates

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Enzyme Reaction Mixture: Prepare a master mix containing the following components in the assay buffer:

    • 140 nM h-MetAP2

    • 1 U Peroxidase

    • 0.02 U Amino acid oxidase

    • 0.6 mM Dianisidine

  • Assay Plate Setup:

    • Add 25 µL of the enzyme reaction mixture to each well of a 384-well plate.

    • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the respective wells.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 22.5 µL of 0.5 mM MAS tripeptide substrate to each well.

  • Signal Detection: Immediately measure the change in absorbance at 450 nm over time using a plate reader in kinetic mode. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Note: To assess cross-reactivity against other metalloproteases, a similar assay principle can be applied, substituting MetAP-2 with the respective enzyme and using an appropriate substrate.

Conclusion

This compound is a highly selective inhibitor of MetAP-2, a crucial enzyme in angiogenesis and cell proliferation. The available data demonstrates its potent and specific activity against its intended target with minimal cross-reactivity against the closely related MetAP-1. While further studies are needed to fully characterize its profile against a broader range of metalloproteases, the current evidence strongly supports its potential as a selective therapeutic agent. The detailed protocols provided in this guide will aid researchers in further investigating the selectivity and mechanism of action of this compound and similar compounds.

References

A Head-to-Head Examination of (R)-M8891 and Other Antiangiogenic Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed analysis of the preclinical performance of (R)-M8891, a novel antiangiogenic agent, in relation to established therapies. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a cancer therapeutic. This guide synthesizes available experimental data on its efficacy against other antiangiogenic agents, including the first-generation MetAP2 inhibitor TNP-470, and agents with distinct mechanisms of action such as the multi-targeted tyrosine kinase inhibitors sunitinib and sorafenib, and the VEGF-A monoclonal antibody bevacizumab.

Executive Summary

This compound is an orally active and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2), an enzyme crucial for endothelial cell proliferation and, consequently, angiogenesis.[1] Preclinical data demonstrate its potent antiangiogenic and antitumoral activities. This guide provides a comparative analysis of this compound against other key antiangiogenic agents, highlighting differences in their mechanisms of action, in vitro potency, and in vivo efficacy. The data is presented in a standardized format to allow for direct comparison and informed decision-making in future research and development.

Mechanism of Action: A Comparative Overview

Antiangiogenic therapies aim to disrupt the formation of new blood vessels that tumors require for growth and metastasis. The agents compared in this guide employ distinct strategies to achieve this, as illustrated in the signaling pathway diagram below.

Antiangiogenic Agents Signaling Pathways cluster_VEGF VEGF Signaling Pathway cluster_MetAP2 MetAP2 Signaling Pathway VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, Survival ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Bevacizumab Bevacizumab Bevacizumab->VEGF Sunitinib_Sorafenib Sunitinib Sorafenib Sunitinib_Sorafenib->VEGFR Sunitinib_Sorafenib->Raf MetAP2 MetAP2 ProcessedProtein Functional Proteins MetAP2->ProcessedProtein Methionine Cleavage Protein Nascent Proteins Protein->MetAP2 Substrate CellCycle Cell Cycle Progression (G1 Arrest) ProcessedProtein->CellCycle EndothelialCell_MetAP2 Endothelial Cell Proliferation CellCycle->EndothelialCell_MetAP2 M8891_TNP470 This compound TNP-470 M8891_TNP470->MetAP2

Caption: Mechanisms of action for different classes of antiangiogenic agents.

This compound and TNP-470 act by inhibiting MetAP2, a key enzyme in protein maturation, leading to G1 cell cycle arrest and inhibition of endothelial cell proliferation.[2] this compound is a reversible inhibitor, while TNP-470 is an irreversible inhibitor.

Sunitinib and Sorafenib are multi-targeted tyrosine kinase inhibitors that block the intracellular signaling cascades initiated by VEGFR and other growth factor receptors, such as PDGFR.[3] They also inhibit the Raf kinase, a component of the MAPK/ERK signaling pathway.

Bevacizumab is a monoclonal antibody that directly binds to and neutralizes circulating VEGF-A, preventing its interaction with VEGFR on the endothelial cell surface.[4]

In Vitro Efficacy: Endothelial Cell Proliferation

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the compared agents in inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs).

AgentTargetIC50 (HUVEC Proliferation)Reference
This compound MetAP220 nM[5]
TNP-470 MetAP215 pg/mL (~27 pM)[6]
Sunitinib VEGFR, PDGFR, c-Kit~10 nM - 40 nM[3][7]
Sorafenib VEGFR, PDGFR, Raf~1.5 µM[8]
Bevacizumab VEGF-AEffective at 0.001 µM (growth inhibition of 30-40%)[9]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell line passage number, serum concentration, and assay duration. The data presented here are for comparative purposes.

In Vivo Antiangiogenic and Antitumor Activity

The preclinical efficacy of antiangiogenic agents is commonly evaluated using in vivo models such as the Matrigel plug assay and tumor xenografts.

Matrigel Plug Angiogenesis Assay

This assay assesses the ability of a compound to inhibit the formation of new blood vessels into a subcutaneously implanted gel containing pro-angiogenic factors.

Matrigel_Plug_Assay_Workflow cluster_prep Preparation cluster_injection In Vivo cluster_analysis Analysis Matrigel Liquid Matrigel (on ice) Mix Mix Components Matrigel->Mix Factors Pro-angiogenic Factors (e.g., bFGF, VEGF) Factors->Mix Agent Test Agent or Vehicle Agent->Mix Inject Subcutaneous Injection into Mouse Mix->Inject Plug Matrigel forms a solid plug Inject->Plug Incubate Incubation (e.g., 7-14 days) Plug->Incubate Excise Excise Matrigel Plug Quantify Quantify Angiogenesis Excise->Quantify Hemoglobin Hemoglobin Content (Drabkin's Reagent) Quantify->Hemoglobin IHC Immunohistochemistry (e.g., CD31 staining) Quantify->IHC

Caption: A generalized workflow for the in vivo Matrigel plug angiogenesis assay.

While direct comparative data for all agents in the same Matrigel plug assay is not available, studies have shown that both MetAP2 inhibitors and VEGFR inhibitors significantly reduce neovascularization in this model.

Tumor Xenograft Models

Tumor xenograft studies in immunocompromised mice are the gold standard for evaluating the in vivo antitumor efficacy of cancer therapeutics.

AgentTumor ModelDosingOutcomeReference
This compound Caki-1 (renal) xenograft20 mg/kg, p.o., dailyStrong tumor growth inhibition[5]
Sunitinib A498 (renal) xenograftNot specifiedTumor perfusion decreased[10]
Bevacizumab HCT-116 (colon) xenograftNot specified78% tumor growth inhibition[11]

Note: The lack of head-to-head studies in the same tumor model makes direct comparison of tumor growth inhibition challenging. The data presented are from separate studies.

Experimental Protocols

Endothelial Cell Proliferation Assay (HUVEC)
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium supplemented with necessary growth factors and serum.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 2,000-5,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test agent (e.g., this compound, sunitinib) or vehicle control.

  • Incubation: Cells are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying DNA content using a fluorescent dye (e.g., CyQUANT). The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vitro Endothelial Cell Tube Formation Assay
  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[12][13]

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test agent or vehicle control.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of capillary-like structures (tubes).[13]

  • Imaging: The formation of tubes is observed and photographed using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Solidify Incubate to solidify (37°C, 30-60 min) Coat_Plate->Solidify Seed_Cells Seed HUVECs with Test Agent/Vehicle Solidify->Seed_Cells Incubate_Tubes Incubate for tube formation (4-18 hours) Seed_Cells->Incubate_Tubes Image Image wells with microscope Incubate_Tubes->Image Analyze Quantify tube formation (length, junctions, loops) Image->Analyze End End Analyze->End

Caption: A simplified workflow for the in vitro endothelial cell tube formation assay.

In Vivo Tumor Xenograft Study
  • Cell Culture and Implantation: Human cancer cells (e.g., Caki-1 renal carcinoma) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups and receive daily administration of the test agent (e.g., this compound orally), a comparator drug, or vehicle control.

  • Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and the body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Tumor volumes are calculated, and the percentage of tumor growth inhibition for each treatment group is determined relative to the control group. Statistical analysis is performed to assess the significance of the observed differences.

Conclusion

This compound demonstrates potent antiangiogenic and antitumor activity in preclinical models. Its reversible inhibition of MetAP2 offers a potentially favorable safety profile compared to the irreversible inhibitor TNP-470. In vitro, this compound exhibits high potency in inhibiting endothelial cell proliferation, comparable to or exceeding that of some established tyrosine kinase inhibitors. While direct head-to-head in vivo comparisons are limited, the available data suggests that this compound has significant potential as a monotherapy and in combination with other anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility in various cancer types.

References

(R)-M8891 and Chemotherapy: A Comparative Guide to Synergistic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-M8891, a novel, orally bioavailable, and selective inhibitor of methionine aminopeptidase 2 (MetAP2), has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical and early clinical studies.[1][2][3] While current research primarily highlights its synergistic effects with vascular endothelial growth factor receptor (VEGFR) inhibitors, particularly in renal cell carcinoma, a comprehensive evaluation of its potential in combination with traditional chemotherapy is crucial for broadening its therapeutic application.[1][4][5]

This guide provides a comparative analysis of the potential synergistic effects of this compound with chemotherapy, drawing insights from studies on the analogous MetAP2 inhibitor, TNP-470. The data presented herein, alongside detailed experimental protocols and pathway visualizations, aims to inform future research and clinical trial design.

Synergistic Effects with Chemotherapy: Insights from MetAP2 Inhibition

Direct quantitative data on the synergistic effects of this compound with conventional chemotherapy agents such as paclitaxel, doxorubicin, or carboplatin are not extensively available in the public domain. However, preclinical and clinical studies on the first-generation MetAP2 inhibitor, TNP-470, have shown promising synergistic or additive anti-tumor effects when combined with various cytotoxic drugs. These findings provide a strong rationale for investigating similar combinations with the more potent and selective this compound.

Summary of Preclinical and Clinical Data for TNP-470 in Combination with Chemotherapy
Combination AgentCancer ModelKey FindingsReference
Paclitaxel & Carboplatin Solid Tumors (including NSCLC)The combination was well-tolerated. Four patients (24%) had a partial response, and eight (47%) had stable disease.[6]
Paclitaxel Solid Tumors (including NSCLC)The combination was well-tolerated with minimal pharmacokinetic interaction. Partial responses were observed in 25% of all patients and 38% of NSCLC patients.[7]
Cisplatin (DDP) Nasopharyngeal Carcinoma (NPC)TNP-470 enhanced the inhibitory effect of cisplatin, although the result was not statistically significant.[8]
5-Fluorouracil (5-FU) Nasopharyngeal Carcinoma (NPC)The combination of TNP-470 and 5-FU showed a significant enhancement in anti-tumor efficacy.[8]
Mitomycin C (MMC) B16BL6 Melanoma & Lewis Lung CarcinomaAdditive and dose-dependent reduction in tumor volume.[9]
Adriamycin (Doxorubicin) B16BL6 Melanoma & Lewis Lung CarcinomaAdditive and dose-dependent reduction in tumor volume.[9]
Cisplatin B16BL6 Melanoma & Lewis Lung CarcinomaAdditive and dose-dependent reduction in tumor volume.[9]

Experimental Protocols

To rigorously evaluate the synergistic potential of this compound with chemotherapy, a combination of in vitro and in vivo studies is essential.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound and a chemotherapeutic agent on cancer cell viability.

Methodology:

  • Cell Culture: Culture selected cancer cell lines in appropriate media.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., paclitaxel) in a suitable solvent (e.g., DMSO).

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both alone and in combination, for a predetermined duration (e.g., 72 hours).

    • Assess cell viability using a standard assay.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.

    • Determine the nature of the interaction using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G Experimental Workflow for In Vitro Synergy Assessment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding drug_prep Prepare this compound & Chemotherapy Stocks drug_treatment Treat with Drug Combinations drug_prep->drug_treatment cell_seeding->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay data_analysis Calculate IC50 & Combination Index (CI) viability_assay->data_analysis

In Vitro Synergy Assessment Workflow

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a xenograft tumor model.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant cancer cells to establish xenograft tumors.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into the following groups:

    • Vehicle control

    • This compound alone

    • Chemotherapeutic agent alone

    • This compound + Chemotherapeutic agent

  • Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for the chemotherapeutic agent).

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group.

    • Statistically compare tumor volumes between groups to assess for synergistic effects.

Signaling Pathways and Mechanisms of Synergy

The synergistic potential of MetAP2 inhibitors with chemotherapy is likely multi-faceted, stemming from their distinct but complementary mechanisms of action.

  • Anti-Angiogenic Effect: MetAP2 inhibition primarily targets endothelial cell proliferation, a critical process for tumor angiogenesis.[10] By disrupting the tumor's blood supply, this compound can enhance the efficacy of chemotherapeutic agents that are delivered via the vasculature.

  • Direct Anti-Tumor Effect: MetAP2 inhibitors can also exert direct anti-proliferative effects on tumor cells by inducing G1 cell cycle arrest.[10] This can sensitize cancer cells to the cytotoxic effects of chemotherapy.

  • Modulation of the Tumor Microenvironment: By inhibiting angiogenesis, MetAP2 inhibitors can alter the tumor microenvironment, potentially making it more susceptible to chemotherapy.

G Proposed Synergistic Mechanism of this compound and Chemotherapy M8891 This compound MetAP2 MetAP2 Inhibition M8891->MetAP2 Chemotherapy Chemotherapy Apoptosis Tumor Cell Apoptosis Chemotherapy->Apoptosis Angiogenesis Reduced Angiogenesis MetAP2->Angiogenesis CellCycle Tumor Cell Cycle Arrest (G1) MetAP2->CellCycle TumorGrowth Inhibited Tumor Growth Angiogenesis->TumorGrowth Reduced Blood Supply CellCycle->Apoptosis Sensitization CellCycle->TumorGrowth Reduced Proliferation Apoptosis->TumorGrowth Increased Cell Death

Synergistic Mechanism of Action

Conclusion

While direct evidence for the synergistic effects of this compound with traditional chemotherapy is still emerging, the precedent set by the earlier MetAP2 inhibitor TNP-470 provides a strong foundation for future investigations. The complementary mechanisms of anti-angiogenesis and direct anti-tumor effects suggest that combining this compound with standard-of-care chemotherapies could be a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Rigorous preclinical evaluation using the outlined experimental protocols is warranted to validate this hypothesis and pave the way for future clinical trials.

References

Independent Validation of Published (R)-M8891 Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data on (R)-M8891, a reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2), with alternative MetAP-2 inhibitors. The information is supported by experimental data from preclinical and clinical studies to aid in the evaluation of its therapeutic potential.

This compound is a potent and selective, orally bioavailable, reversible inhibitor of MetAP-2, an enzyme crucial for the maturation of a wide array of proteins.[1][2][3][4] Inhibition of MetAP-2 has been shown to have antiangiogenic and antitumoral effects, making it a target of interest for cancer therapy.[1][2][3][4][5] This guide summarizes the key findings on this compound and places them in the context of other notable MetAP-2 inhibitors.

Comparative Analysis of MetAP-2 Inhibitors

The landscape of MetAP-2 inhibitors has evolved from irreversible compounds, often associated with significant side effects, to reversible inhibitors like this compound, which are designed for an improved safety profile. This section provides a quantitative comparison of this compound with key alternatives.

InhibitorTypeTargetIC50 (MetAP-2)Key Biological ActivitiesNotable Side Effects/Limitations
This compound ReversibleMetAP-2Not explicitly stated in provided abstractsAntiangiogenic, Antitumoral[1][2][3][4][5]Platelet count decrease observed in Phase I trial[2][3]
Fumagillin IrreversibleMetAP-2Not explicitly stated in provided abstractsAntiangiogenic, Antifungal[6][7]Toxic side effects limiting clinical use[7]
TNP-470 IrreversibleMetAP-2Not explicitly stated in provided abstractsAntiangiogenic, Antitumoral[8][9][10]Neurotoxicity (fatigue, vertigo, ataxia)[10]
Beloranib ReversibleMetAP-2Not explicitly stated in provided abstractsWeight loss, Reduced hyperphagia[11][12][13][14][15]Increased risk of venous thromboembolic events[11][13]
ZGN-1061 ReversibleMetAP-2Not explicitly stated in provided abstractsWeight loss, Improved glucose control[16][17][18][19][20]Development discontinued due to safety concerns[16][19]
Bengamides (LAF389) ReversibleMetAP-1 & MetAP-20.4 µM (MetAP-2), 0.7 µM (MetAP-1)[21]Antiproliferative, Antiangiogenic[21][22][23][24][25]Lack of selectivity between MetAP-1 and MetAP-2[25]
A-357300 ReversibleMetAP-2Not explicitly stated in provided abstractsAntitumoral (Neuroblastoma)[26]Not detailed in provided abstracts

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

MetAP2_Inhibition_Pathway cluster_translation Protein Translation cluster_processing Post-Translational Modification cluster_inhibition Pharmacological Intervention cluster_effects Cellular Effects Nascent_Protein Nascent Protein (with N-terminal Methionine) MetAP2 MetAP-2 Nascent_Protein->MetAP2 cleavage of N-terminal Met Processed_Protein Mature, Functional Protein MetAP2->Processed_Protein Angiogenesis Angiogenesis Tumor_Growth Tumor Growth Processed_Protein->Angiogenesis promotes Processed_Protein->Tumor_Growth promotes M8891 This compound (Reversible Inhibitor) M8891->MetAP2 Inhibition

Caption: MetAP-2 inhibition signaling pathway.

Preclinical_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Evaluation Tumor_Implantation Implantation of Human Tumor Cells/Tissues into Immunodeficient Mice Drug_Administration Oral Administration of This compound or Vehicle Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Biomarker_Analysis Pharmacodynamic Biomarker Analysis Drug_Administration->Biomarker_Analysis Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment Efficacy_Determination Determination of Antitumor Efficacy Tumor_Measurement->Efficacy_Determination Biomarker_Analysis->Efficacy_Determination Toxicity_Assessment->Efficacy_Determination

Caption: Preclinical xenograft model workflow.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of MetAP-2 inhibitors.

In Vitro MetAP-2 Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified MetAP-2 enzyme.

  • General Protocol:

    • Recombinant human MetAP-2 enzyme is incubated with a fluorescently labeled peptide substrate.

    • The test compound, such as this compound or an alternative, is added at various concentrations.

    • The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the cleavage of the substrate is measured by detecting the fluorescence of the released product.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay
  • Objective: To assess the effect of MetAP-2 inhibitors on the growth of cancer cell lines or endothelial cells.

  • General Protocol:

    • Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or various cancer cell lines) are seeded in 96-well plates.

    • After cell attachment, they are treated with serial dilutions of the test compound or vehicle control.

    • The plates are incubated for a period of time (typically 48-72 hours).

    • Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM).

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of a MetAP-2 inhibitor in a living organism.

  • General Protocol:

    • Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the MetAP-2 inhibitor (e.g., this compound administered orally), while the control group receives a vehicle.

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • Animal body weight and general health are monitored to assess toxicity.

    • At the end of the study, tumors may be excised for further analysis, such as biomarker assessment. For instance, in studies with this compound, the accumulation of methionylated elongation factor 1α (a MetAP-2 substrate) in tumors was measured as a pharmacodynamic biomarker of target engagement.[2][3]

Conclusion

The available data suggest that this compound is a promising second-generation, reversible MetAP-2 inhibitor with potent antiangiogenic and antitumoral activities. Its reversible nature is a key differentiator from first-generation inhibitors like fumagillin and TNP-470, which were hampered by toxicity.[7][10] When compared to other reversible inhibitors that have been investigated for different indications, such as beloranib and ZGN-1061 for obesity, this compound is being specifically advanced for oncology.[11][13][14][15][16][17][18][19][20] The clinical development of some of these other reversible inhibitors was halted due to safety concerns, highlighting the importance of the manageable safety profile observed for this compound in early clinical trials.[11][13][16][19] Further independent validation and data from ongoing and future clinical trials will be crucial to fully delineate the therapeutic potential and safety profile of this compound in the treatment of cancer.

References

Safety Operating Guide

Proper Disposal of (R)-M8891: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (R)-M8891, a potent and orally active MetAP-2 inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a bioactive compound with potential antiangiogenic and antineoplastic activities, this compound and its associated waste are considered hazardous chemical waste. Disposal should be conducted in accordance with institutional and regulatory guidelines, typically managed by the Environmental Health and Safety (EHS) department.

Immediate Safety and Disposal Protocol

Proper disposal of this compound involves a multi-step process designed to minimize exposure and prevent environmental contamination. The primary method for disposal of hazardous organic waste is incineration by a licensed waste management facility. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Key Disposal Steps:

  • Waste Segregation and Collection:

    • Solid Waste: Collect all this compound solid waste, including unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Empty Containers: "Empty" containers that previously held this compound must be treated as hazardous waste unless triple-rinsed. The rinsate from this cleaning process must be collected as hazardous liquid waste.

  • Container Labeling:

    • All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Ensure the date of accumulation is clearly marked.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Storage should be in a secondary containment bin to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

    • Follow all institutional procedures for waste handover to the EHS personnel.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) with detailed quantitative disposal parameters for this compound is not publicly available, the following table summarizes the general characteristics and handling information for this type of potent bioactive compound.

ParameterGuidelineSource/Rationale
Waste Classification Hazardous Chemical WastePotent, biologically active compound.
Primary Disposal Method IncinerationStandard procedure for hazardous organic waste to ensure complete destruction.
PPE Requirement Nitrile gloves, safety glasses, lab coatStandard laboratory practice for handling potent compounds.
Container Type Leak-proof, sealed, chemically compatibleTo prevent spills and exposure during collection and storage.
Labeling Requirement "Hazardous Waste", Chemical Name, DateRegulatory compliance and safety for waste handlers.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Preparation cluster_2 Storage & Disposal Start Start Solid_Waste Solid Waste (Unused compound, contaminated PPE) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing this compound) Start->Liquid_Waste Empty_Containers Empty Containers Start->Empty_Containers Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Triple_Rinse Triple Rinse Container Empty_Containers->Triple_Rinse Store_Waste Store in Secure Secondary Containment Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Rinsate Collect Rinsate as Liquid Waste Triple_Rinse->Collect_Rinsate Rinsate Dispose_Clean_Container Dispose of Clean Container in Regular Glass/Plastic Waste Triple_Rinse->Dispose_Clean_Container Cleaned Collect_Rinsate->Collect_Liquid EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup Incineration Incineration by Licensed Vendor EHS_Pickup->Incineration

Caption: Disposal workflow for this compound from generation to final disposal.

It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution-specific EHS guidelines before handling and disposing of this compound.

Personal protective equipment for handling (R)-M8891

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling (R)-M8891, a potent MetAP-2 inhibitor with potential antineoplastic properties. Due to its hazardous nature as a potent powdered compound, appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

All handling of this compound solid compound and concentrated solutions should occur in a designated area, such as a chemical fume hood or a glove box, to prevent inhalation of airborne particles.[1] A comprehensive risk assessment should be conducted before commencing any work, and all personnel must be trained on the specific hazards and the required safety procedures.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment for handling this compound. Given the lack of specific data for this compound, these recommendations are based on general guidelines for handling potent, powdered antineoplastic agents.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves is required.[2]Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles or a full-face shield must be worn.[1][2]Protects eyes from splashes of solutions or contact with airborne powder. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a containment device.Prevents the inhalation of fine particles of the compound, which is a primary route of exposure.[1]
Protective Clothing A disposable, solid-front gown with long sleeves and tight-fitting cuffs is mandatory.[2]Protects the skin and personal clothing from contamination. Gowns should be changed immediately after a spill or at the end of a work session.
Footwear Closed-toe shoes are required at all times in the laboratory.Protects the feet from potential spills.

Experimental Workflow for Safe Handling

The proper sequence of donning and doffing PPE is crucial to prevent cross-contamination and exposure. The following diagram illustrates the recommended workflow for researchers working with this compound.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 Wash Hands Thoroughly Don2 Don Inner Gloves Don1->Don2 Don3 Don Disposable Gown Don2->Don3 Don4 Don Outer Gloves (over cuffs) Don3->Don4 Don5 Don Respiratory Protection Don4->Don5 Don6 Don Eye/Face Protection Don5->Don6 Work Handle this compound in Containment Don6->Work Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3 Doff4 Remove Respiratory Protection Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6 End Exit Handling Area Doff6->End Start Enter Designated Handling Area Start->Don1 Work->Doff1

PPE Donning and Doffing Workflow for this compound Handling.

Spill and Disposal Procedures

In the event of a spill, the area should be immediately secured to prevent further spread.[1] Personnel must wear full PPE during cleanup. For powdered spills, gently cover with damp absorbent material to avoid creating dust. All contaminated materials, including used PPE and cleaning supplies, must be disposed of as hazardous waste in clearly labeled, sealed containers.[2] Follow all institutional and regulatory guidelines for the disposal of antineoplastic agents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.